molecular formula C6H8BrN3O2 B566771 Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate CAS No. 1243250-13-6

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate

Número de catálogo: B566771
Número CAS: 1243250-13-6
Peso molecular: 234.053
Clave InChI: PBUXBPCBEQVRST-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate, also known as Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate, is a useful research compound. Its molecular formula is C6H8BrN3O2 and its molecular weight is 234.053. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

ethyl 2-(3-bromo-1,2,4-triazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O2/c1-2-12-5(11)3-10-4-8-6(7)9-10/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUXBPCBEQVRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure, incorporating a reactive bromo-substituted triazole ring and an ester moiety, offers multiple points for further chemical modification. This versatility makes it a valuable precursor for the synthesis of a diverse range of more complex molecules with potential biological activities. The 1,2,4-triazole core is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide spectrum of therapeutic properties. This guide provides a comprehensive overview of the synthesis and characterization of this important intermediate, offering practical insights for researchers and professionals in drug development and chemical synthesis.

Synthesis of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate

The synthesis of the title compound is achieved through the N-alkylation of 3-bromo-1H-1,2,4-triazole with ethyl bromoacetate. This reaction is a nucleophilic substitution where the deprotonated triazole acts as the nucleophile.

Reaction Scheme
Mechanism and Regioselectivity: A Critical Consideration

The N-alkylation of unsymmetrically substituted 1,2,4-triazoles, such as 3-bromo-1H-1,2,4-triazole, can theoretically yield two different regioisomers: the N1- and N2-substituted products. The reaction proceeds via the deprotonation of the triazole ring by a base to form a triazolate anion, which is a resonance-stabilized ambident nucleophile. The subsequent alkylation can occur at either the N1 or N2 position.

The regioselectivity of this reaction is influenced by several factors, including the nature of the substituent on the triazole ring, the choice of the alkylating agent, the solvent, and the counter-ion of the base used. In the case of 3-substituted-1,2,4-triazoles, alkylation often predominantly occurs at the N1 position. However, the formation of the N2-isomer as a minor product is possible and should be considered during the purification and characterization stages.

Experimental Protocol

This protocol is a representative procedure based on established methods for the N-alkylation of triazoles.

Materials and Reagents:

  • 3-bromo-1H-1,2,4-triazole

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-1H-1,2,4-triazole (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF or MeCN to dissolve the starting material. To this solution, add anhydrous potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, handled with extreme care) in portions.

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 30 minutes. Then, add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If using K₂CO₃, filter off the solid. If using NaH, carefully quench the excess hydride with a few drops of water.

  • Extraction: Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate.

Safety Precautions
  • Ethyl bromoacetate is a lachrymator and is toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2][3][4][5]

  • 3-bromo-1H-1,2,4-triazole is a hazardous substance. Avoid inhalation, ingestion, and skin contact.[6][7]

  • Sodium hydride (if used) is a flammable solid and reacts violently with water. Handle it with extreme care in a dry, inert atmosphere.

  • DMF is a skin irritant and can be absorbed through the skin. Use with appropriate gloves.

Characterization of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate

The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques. The following data are predicted based on the analysis of similar structures reported in the literature.

Predicted Spectroscopic Data
Technique Expected Observations
¹H NMR δ (ppm): ~8.4 (s, 1H, triazole C-H), ~5.1 (s, 2H, -CH₂-), ~4.2 (q, 2H, -O-CH₂-), ~1.2 (t, 3H, -CH₃)
¹³C NMR δ (ppm): ~166 (C=O), ~150 (triazole C-Br), ~145 (triazole C-H), ~50 (-CH₂-), ~62 (-O-CH₂-), ~14 (-CH₃)
Mass Spec (EI) m/z: [M]⁺ expected at ~247/249 (due to Br isotopes), with fragmentation patterns corresponding to the loss of the ethyl ester group and cleavage of the triazole ring.
IR (KBr) ν (cm⁻¹): ~2980 (C-H aliphatic), ~1750 (C=O ester), ~1500 (C=N triazole), ~1200 (C-O ester), ~700 (C-Br)

Visualizations

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification start Dissolve 3-bromo-1H-1,2,4-triazole in anhydrous solvent add_base Add base (e.g., K₂CO₃) start->add_base add_alkylating Add ethyl bromoacetate add_base->add_alkylating react Heat and stir for 4-6 hours add_alkylating->react quench Quench/Filter react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with water and brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate chromatography->product

Caption: Workflow for the synthesis and purification of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate.

N-Alkylation Reaction Mechanism

G triazole 3-bromo-1H-1,2,4-triazole triazolate Triazolate Anion (Resonance Stabilized) step1 Deprotonation base Base (B:) ethyl_bromoacetate Ethyl bromoacetate (Br-CH₂COOEt) product Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate step2 Nucleophilic Attack (SN2) byproduct [B-H]⁺ + Br⁻ step1->triazolate step2->product step2->byproduct

Caption: Mechanism of N-alkylation of 3-bromo-1H-1,2,4-triazole.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl bromoacetate, 98%. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Ethyl Bromoacetate. Retrieved from [Link]

  • Loba Chemie. (2016, June 1). ETHYL BROMOACETATE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Boraei, A. T. A., El Ashry, E. S. H., & Duerkop, A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 22.
  • Fizer, M., Slivka, M., Korol, N., & Fizer, O. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1224, 128973.
  • Chen, X., Yi, Z., Wang, C., & Chen, Y. (2023). Acid-Catalyzed Alkylation of NH-1,2,3-Triazoles with Alcohols. Asian Journal of Organic Chemistry, 12(9), e202300299.
  • Boraei, A. T. A., El Ashry, E. S. H., & Duerkop, A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22.
  • Bulger, P. G., Cottrell, I. F., Cowden, C. J., Davies, A. J., & Dolling, U. H. (2004). An Investigation into the Alkylation of 1,2,4-Triazole. Tetrahedron Letters, 45(46), 8477-8480.
  • Wang, X. J., Sidhu, K., Zhang, L., Campbell, S., Haddad, N., Reeves, D. C., ... & Senanayake, C. H. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490–5493.
  • Bulger, P. G., Cottrell, I. F., Cowden, C. J., Davies, A. J., & Dolling, U. H. (2004). An Investigation into the Alkylation of 1,2,4-Triazole. Tetrahedron Letters, 45(46), 8477-8480.
  • Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis. Retrieved from [Link]

  • El-Ghezal, N., El-Messaoudi, M., Anouar, E. H., Lazrek, H. B., & Vasseur, J. J. (2018). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 23(10), 2636.
  • Fizer, M., Slivka, M., Korol, N., & Fizer, O. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1224, 128973.
  • Katritzky, A. R., & Rachwal, S. (1990). Synthesis of N-Substituted 1,2,4-Triazoles. A Review.
  • Wang, Z., Zhang, Y., Li, Y., Li, B., & Fan, Z. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 1234.
  • Fizer, M., Slivka, M., Korol, N., & Fizer, O. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1224, 128973.
  • Wang, X. J., Sidhu, K., Zhang, L., Campbell, S., Haddad, N., Reeves, D. C., ... & Senanayake, C. H. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490–5493.
  • Google Patents. (n.d.). US4269987A - Purification of triazoles.
  • Moorman, R. M., Collier, M. B., Frohock, B. H., Womble, M. D., & Chalker, J. M. (2014). Electronic Supplementary Information for Halide inhibition of the copper-catalysed azide-alkyne cycloaddition. The Royal Society of Chemistry.
  • de la Cruz, J. N., da Silva, A. C., da Silva, F. das C., & de Souza, M. C. B. V. (2020). Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. Anais da Academia Brasileira de Ciências, 92(1).
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]sulfanyl}acetate. Retrieved from [Link]

  • Who we serve. (n.d.). Preparation and N-Alkylation of 4-Aryl-1,2,4-triazoles. Retrieved from [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 3(4), 837-845.
  • Guezguez, R., M’barek, L. A., & Guillaumet, G. (2008). Optimal conditions for N-alkylation of uracil by ethyl bromoacetate using conventional heating.
  • Varynskyi, B. O., & Kaplaushenko, A. G. (2020). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Odesa Pharmaceutical Journal, (1), 40-50.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-[1-(3-methyl-but-yl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxo-acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone. Retrieved from [Link]

  • Arkivoc. (2025). Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. Retrieved from [Link]

  • MDPI. (n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Retrieved from [Link]

  • ResearchGate. (2025). The Alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole and 4H-4-amino-5-mercapto-3-phenyl-1,2,4-triazole. Retrieved from [Link]

Sources

Physicochemical properties of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate

Abstract

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate is a substituted triazole derivative of interest in medicinal and agrochemical research, primarily serving as a versatile synthetic intermediate. A thorough understanding of its physicochemical properties is paramount for its effective handling, reaction optimization, and for predicting the characteristics of its downstream products. This guide provides a comprehensive analysis of the key physicochemical parameters of this compound, including its molecular identity, lipophilicity, acidity, solubility, and chemical stability. While specific experimental data for this molecule is sparse in public literature, this document outlines the authoritative, field-proven methodologies for determining these properties, offering a predictive framework and a practical guide for researchers. The synthesis of technical principles with validated experimental protocols aims to equip scientists in drug discovery and chemical development with the necessary knowledge for the proficient characterization and application of this compound.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate is comprised of a 1,2,4-triazole core, which is a five-membered aromatic ring containing three nitrogen atoms. This core is substituted with a bromine atom at the 3-position and an ethyl acetate group at the 1-position nitrogen.

dot graph MolecularStructure { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Atom nodes N1 [label="N", pos="0,0!"]; N2 [label="N", pos="0.866,-0.5!"]; C3 [label="C", pos="0.866,-1.5!"]; N4 [label="N", pos="0,-2.0!"]; C5 [label="C", pos="-0.866,-1.5!"];

// Substituent on N1 C6 [label="CH₂", pos="-0.866,1.0!"]; C7 [label="C", pos="-1.732,1.8!"]; O1 [label="O", pos="-1.732,2.8!"]; O2 [label="O", pos="-2.8,1.2!"]; C8 [label="CH₂", pos="-3.666,2.0!"]; C9 [label="CH₃", pos="-4.532,1.2!"];

// Substituent on C3 Br [label="Br", pos="1.732,-2.3!"];

// Triazole ring bonds N1 -- N2 []; N2 -- C3 []; C3 -- N4 []; N4 -- C5 []; C5 -- N1 [];

// Substituent bonds N1 -- C6 [label=""]; C6 -- C7 []; C7 -- O1 [label="="]; C7 -- O2 []; O2 -- C8 []; C8 -- C9 []; C3 -- Br [];

// H on C5 H1 [label="H", pos="-1.732,-1.9!"]; C5 -- H1[]; } .dot Figure 1: Chemical structure of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate.

The key structural features that dictate its chemical behavior are the electrophilic carbon of the ester, the potential for hydrogen bonding via the triazole nitrogens, and the influence of the electron-withdrawing bromine atom on the aromatic ring's reactivity.

Core Physicochemical Properties

A summary of the known and predicted properties of the compound is presented below. The absence of experimentally determined values in the literature highlights the need for the characterization protocols detailed in the subsequent sections.

PropertyValueSource / Method
IUPAC Name ethyl 2-(3-bromo-1,2,4-triazol-1-yl)acetateFluorochem[1]
CAS Number 1243250-13-6Fluorochem[1]
Molecular Formula C₆H₈BrN₃O₂Fluorochem[1]
Molecular Weight 249.05 g/mol Calculated
Appearance Solid (predicted)---
Melting Point Not available---
Boiling Point Not available---
LogP (Predicted) ~0.5 - 1.5Fragment-based prediction
pKa (Predicted) ~1-2 (Triazole N-H protonation)Based on similar triazoles
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Ethyl Acetate); low solubility in water (predicted).Based on structure

Detailed Physicochemical Analysis

Lipophilicity (LogP/LogD)

Expert Insight: The octanol-water partition coefficient (LogP) is a critical determinant of a molecule's pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). For ionizable molecules like triazoles, the distribution coefficient (LogD) at a physiological pH of 7.4 provides a more accurate measure of lipophilicity.[2] A balanced LogP/LogD is essential; high values can lead to poor solubility and metabolic instability, while low values may hinder membrane permeability.

Experimental Protocol: Shake-Flask (OECD 107) Method This is the gold-standard method for LogP determination due to its directness and accuracy.[2][3]

  • Preparation: Prepare a phosphate buffer solution at pH 7.4 and saturate it with 1-octanol. Separately, saturate 1-octanol with the buffer solution. This pre-equilibration is critical to prevent volume shifts during the experiment.[4]

  • Dissolution: Accurately weigh the test compound and dissolve it in the pre-saturated 1-octanol to a known concentration (e.g., < 0.01 M).

  • Partitioning: Add an equal volume of the pre-saturated buffer to the octanol solution in a separatory funnel or vial.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) at a constant temperature (e.g., 25°C) to allow for complete partitioning. Subsequently, centrifuge the mixture to ensure a clean separation of the two phases.

  • Quantification: Carefully sample both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4]

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

ShakeFlask_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis prep1 1. Saturate Octanol with Buffer (pH 7.4) dissolve 3. Dissolve Compound in Saturated Octanol prep1->dissolve prep2 2. Saturate Buffer with Octanol partition 4. Add Saturated Buffer & Shake to Equilibrate prep2->partition dissolve->partition separate 5. Centrifuge for Phase Separation partition->separate quantify 6. Quantify Concentration in each phase (HPLC) separate->quantify calculate 7. Calculate LogP = log([C]oct / [C]aq) quantify->calculate

Acidity and Basicity (pKa)

Expert Insight: The pKa value(s) define the ionization state of a molecule at a given pH. The 1,2,4-triazole ring system can be protonated at its nitrogen atoms, giving it a basic character.[5][6] The pKa of this protonation is crucial as it dictates solubility, receptor binding (if applicable), and formulation strategies. Molecules with a pKa near physiological pH can exhibit pH-dependent absorption in the gastrointestinal tract.[2]

Experimental Protocol: Potentiometric Titration Potentiometric titration is a highly reliable method for determining the pKa of weak bases and acids.[7][8][9]

  • Solution Preparation: Dissolve a precise amount of the compound in a suitable co-solvent system if aqueous solubility is low (e.g., 50% ethanol-water or 50% dioxane-water).[7][8] Add a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) at a slow, constant rate. Record the pH value after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the compound has been protonated. The data can be processed using specialized software for precise pKa calculation.[7][8]

pKa_Workflow prep 1. Dissolve Compound in Aqueous Co-Solvent with Electrolyte setup 2. Calibrate & Insert pH Electrode prep->setup titrate 3. Titrate with Standardized Acid (e.g., HCl) setup->titrate record 4. Record pH vs. Volume of Titrant Added titrate->record plot 5. Plot Titration Curve (pH vs. Volume) record->plot determine 6. Determine pKa at Half-Equivalence Point plot->determine

Chemical Stability

Expert Insight: Chemical stability is a critical quality attribute that determines a compound's shelf-life, storage conditions, and suitability for formulation.[10][11][12] For Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate, the primary degradation pathways to investigate are the hydrolysis of the ethyl ester bond and potential reactions involving the bromo-triazole ring. Stability testing subjects the compound to accelerated or stress conditions to identify degradation products and degradation kinetics.[13][14]

Experimental Protocol: Forced Degradation Study

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions: Aliquot the stock solution into separate vials and subject them to various stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat (e.g., 60°C).

    • Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature (base-catalyzed hydrolysis is typically fast).

    • Oxidative Stress: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Stress: Heat the solid compound or a solution in a stable solvent.

    • Photostability: Expose a solution to UV/Vis light according to ICH Q1B guidelines.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition. Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (typically a reverse-phase column with a gradient elution). This method must be able to separate the parent compound from all potential degradation products.

  • Peak Identification: Use a detector like a Diode Array Detector (DAD) or Mass Spectrometer (MS) to help identify the structure of any new peaks that appear.

Stability_Workflow cluster_stress Forced Degradation Conditions start Prepare Stock Solution of Compound acid Acidic (HCl, Heat) start->acid base Basic (NaOH) start->base oxid Oxidative (H₂O₂) start->oxid thermal Thermal start->thermal photo Photolytic (UV/Vis) start->photo sample Sample at Multiple Time Points acid->sample base->sample oxid->sample thermal->sample photo->sample analyze Analyze via Stability-Indicating HPLC-UV/MS sample->analyze identify Identify Degradants & Determine Degradation Rate analyze->identify

Spectroscopic and Crystallographic Profile

Structural confirmation and purity assessment rely on spectroscopic data. While specific spectra for this compound are not publicly available, the expected characteristics can be inferred from its structure and data on analogous compounds.[15][16][17]

  • ¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group (CH₃ and CH₂), a singlet for the methylene group (CH₂) adjacent to the triazole ring, and a singlet for the remaining proton on the triazole ring (C5-H).

  • ¹³C NMR: Signals corresponding to all six unique carbon atoms are expected, including the carbonyl carbon of the ester, the two carbons of the triazole ring, and the three carbons of the N-substituted ethyl acetate moiety.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 250.0 and 252.0, reflecting the characteristic isotopic pattern of a molecule containing one bromine atom.

  • X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[18][19][20]

Synthesis and Reactivity Overview

This compound is typically synthesized via the N-alkylation of 3-bromo-1H-1,2,4-triazole with ethyl 2-bromoacetate. This is a standard nucleophilic substitution reaction where one of the triazole ring nitrogens acts as the nucleophile. The reaction is usually carried out in a polar aprotic solvent like DMF or acetonitrile in the presence of a weak base (e.g., K₂CO₃) to deprotonate the triazole. Understanding this synthetic route is crucial for identifying potential impurities, such as the unreacted starting materials or isomers formed by alkylation at a different nitrogen atom.

Safety and Handling

Based on supplier safety data, Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate is classified as harmful if swallowed.[1] General safe handling practices for laboratory chemicals should be observed:

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[21]

  • Storage: Store in a cool, dry, and well-sealed container away from incompatible materials.[21]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate is a valuable building block whose utility is fundamentally linked to its physicochemical properties. This guide establishes its molecular identity and provides a predictive assessment of its characteristics. More importantly, it outlines the robust, industry-standard protocols required for the experimental determination of its lipophilicity, pKa, and chemical stability. By applying these methodologies, researchers can generate the critical data needed to de-risk its use in synthetic campaigns and to better predict the ADME and formulation properties of the novel molecules derived from it. This systematic approach to characterization is a cornerstone of efficient and successful chemical and pharmaceutical development.

References

  • Moravek. The Role of Stability Testing in Pharmaceutical Research. [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • TCA Lab / Alfa Chemistry. Stability Testing of Pharmaceutical Products. [Link]

  • Gup, R., & Giziroglu, E. (2005). Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. Turkish Journal of Chemistry, 29(4), 439-449. [Link]

  • Charles River Laboratories. Stability Testing. [Link]

  • ComplianceOnline. Stability Testing - Develop Stable Pharmaceutical Products. [Link]

  • Islamoglu, F., & Kahveci, B. (2011). Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Oriental Journal of Chemistry, 27(4), 1451-1456. [Link]

  • Bahçeci, Ş., et al. (2002). Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. Molecules, 7(9), 679-688. [Link]

  • Islamoglu, F., & Kahveci, B. (2011). Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Oriental Journal of Chemistry. [Link]

  • Ovidius University Annals of Chemistry. (2018). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvent media. Ovidius University Annals of Chemistry, 29(1). [Link]

  • Krenske, E. H., et al. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry, 73(9), 899-906. [Link]

  • Cambridge MedChem Consulting. (2019). LogD. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

  • PubChem. Ethyl 1H-1,2,4-triazole-1-acetate. [Link]

  • da Silva, F. C., et al. (2020). Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. Anais da Academia Brasileira de Ciências, 92(1). [Link]

  • Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988237. [Link]

  • Zhang, X. R., et al. (2006). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3278-o3279. [Link]

  • National Center for Biotechnology Information. 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone. [Link]

  • Sun, Z., et al. (2006). Synthesis and biological activities of 1H-1,2,4-triazole derivatives containing aryloxyacetate unit. Journal of Central China Normal University (Natural Sciences). [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 1,2,4-Triazole. [Link]

  • Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Columbus Chemical Industries, Inc. (2021). Safety Data Sheet: 1,2,4-Triazole. [Link]

  • ResearchGate. (2009). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. [Link]

  • A Comprehensive review on 1, 2, 4 Triazole. (2018). Journal of Drug Delivery and Therapeutics, 8(5), 11-16. [Link]

  • Al-Ostath, A. I., et al. (2024). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds. Pharmacia, 71. [Link]

  • Kumar, K., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 115, 105226. [Link]

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide to Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic characteristics of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate. As a novel compound, direct experimental data is consolidated and interpreted through predictive analysis based on foundational spectroscopic principles and data from closely related structural analogs. This document serves as an essential resource for researchers engaged in the synthesis, characterization, and application of substituted triazole derivatives, particularly within the field of medicinal chemistry and drug development. The 1,2,4-triazole scaffold is a key pharmacophore found in a wide range of therapeutic agents, making a thorough understanding of its derivatives' structural properties fundamentally important.[1][2][3]

Molecular Structure and Foundational Principles

The structural characterization of a molecule is paramount to understanding its reactivity, interactions with biological targets, and overall potential as a therapeutic agent. Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate combines the heterocyclic 1,2,4-triazole core, an electron-withdrawing bromine substituent, and an ethyl acetate group. The precise arrangement of these components dictates the electronic environment of each atom, which is directly probed by spectroscopic techniques.

Caption: Key structural features of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[4][5] For Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum is anticipated to show distinct signals for the ethyl group, the methylene bridge, and the triazole ring proton. The chemical shifts are predicted based on the electronic effects of adjacent functional groups.

  • Triazole Proton (C5-H): The proton at the C5 position of the triazole ring is expected to appear as a singlet in the downfield region, typically around δ 8.0-8.5 ppm . Its chemical shift is influenced by the aromatic nature of the triazole ring and the deshielding effect of the adjacent nitrogen atoms.[6]

  • Methylene Protons (N1-CH₂): The two protons of the methylene group attached to N1 are chemically equivalent and will appear as a singlet. This group is adjacent to the electron-withdrawing triazole ring and the ester carbonyl group, placing its signal around δ 5.1-5.4 ppm .

  • Ethyl Group Protons (O-CH₂-CH₃): The ethyl group will present as a quartet (CH₂) and a triplet (CH₃). The methylene protons (quartet) are adjacent to the ester oxygen and are expected around δ 4.2-4.3 ppm . The terminal methyl protons (triplet) are further from electronegative atoms and will appear upfield, around δ 1.2-1.3 ppm . The coupling constant (J) between these two signals will be approximately 7 Hz.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

  • Ester Carbonyl Carbon (C=O): This carbon is highly deshielded and is expected to have a chemical shift in the range of δ 165-168 ppm .

  • Triazole Ring Carbons (C3 and C5): The C3 carbon, directly bonded to the electronegative bromine atom, is predicted to be significantly deshielded, appearing around δ 145-148 ppm . The C5 carbon will be found further upfield, likely in the δ 140-144 ppm range. In similar triazole structures, these carbons can be observed at values such as 155.96 and 146.10 ppm.[7]

  • Methylene and Ethyl Carbons: The methylene carbon attached to the triazole ring (N1-CH₂) is expected around δ 49-52 ppm . The ethyl group carbons (O-CH₂ and CH₃) are predicted to appear at approximately δ 62-64 ppm and δ 13-15 ppm , respectively.

Table 1: Summary of Predicted NMR Spectroscopic Data

Assignment Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
Triazole CH 8.0 - 8.5 Singlet -
N-C H₂ 5.1 - 5.4 Singlet 49 - 52
O-C H₂ 4.2 - 4.3 Quartet 62 - 64
C H₃ 1.2 - 1.3 Triplet 13 - 15
C =O - - 165 - 168
C 3-Br - - 145 - 148

| C 5-H | - | - | 140 - 144 |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]

  • C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1740-1760 cm⁻¹ , characteristic of the carbonyl group in an ester.

  • C=N and C-N Stretching (Triazole Ring): The triazole ring will exhibit several characteristic bands. C=N stretching vibrations typically appear in the 1560-1600 cm⁻¹ range, while C-N stretching is observed between 1310-1370 cm⁻¹ .[2]

  • C-H Stretching: Aliphatic C-H stretching from the methylene and ethyl groups will be observed just below 3000 cm⁻¹ (approx. 2900-2990 cm⁻¹ ). The aromatic C-H stretch of the triazole ring is expected at higher wavenumbers, around 3100-3150 cm⁻¹ .[9]

  • C-O Stretching (Ester): Two C-O stretching bands are expected for the ester group, typically around 1250 cm⁻¹ (asymmetric) and 1100 cm⁻¹ (symmetric).

  • C-Br Stretch: The carbon-bromine bond vibration is expected to appear in the fingerprint region, typically between 500-650 cm⁻¹ .

Table 2: Summary of Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3100 - 3150 Medium Aromatic C-H Stretch (Triazole)
2900 - 2990 Medium Aliphatic C-H Stretch
1740 - 1760 Strong, Sharp C=O Stretch (Ester)
1560 - 1600 Medium-Strong C=N Stretch (Triazole Ring)
1310 - 1370 Medium C-N Stretch (Triazole Ring)
~1250 and ~1100 Strong C-O Stretch (Ester)

| 500 - 650 | Medium-Weak | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns.[10][11] Using a soft ionization technique like Electrospray Ionization (ESI), a prominent molecular ion peak is expected.

  • Molecular Ion Peak: The molecular weight of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate (C₆H₈BrN₃O₂) is 249.0 g/mol for the ⁷⁹Br isotope and 251.0 g/mol for the ⁸¹Br isotope. Therefore, the mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 250 [M+H]⁺ and 252 [M+H]⁺ .

  • Fragmentation Pathway: The fragmentation of the 1,2,4-triazole ring is complex and depends on the substituents.[10][12] A plausible fragmentation pathway for this molecule would involve initial loss of the ethyl group, the ethoxy group, or cleavage of the acetate moiety.

parent [M+H]⁺ m/z 250/252 C₆H₉BrN₃O₂⁺ frag1 Loss of C₂H₄ (Ethene) m/z 222/224 parent->frag1 - C₂H₄ frag2 Loss of C₂H₅O• (Ethoxy Radical) m/z 205/207 parent->frag2 - OC₂H₅ frag4 Triazole Ring Fragment C₂H₂BrN₃⁺ m/z 148/150 parent->frag4 - C₄H₅O₂ frag3 Loss of CO₂ + C₂H₄ (Decarboxylation) m/z 178/180 frag1->frag3 - CO₂ caption Plausible MS Fragmentation Pathway

Caption: Proposed ESI-MS fragmentation for the target molecule.

Table 3: Summary of Predicted Mass Spectrometry Data

m/z (Predicted) Formula of Ion Identity
250 / 252 [C₆H₉BrN₃O₂]⁺ Molecular Ion [M+H]⁺
222 / 224 [C₄H₅BrN₃O₂]⁺ [M+H - C₂H₄]⁺
205 / 207 [C₄H₄BrN₃O]⁺ [M+H - C₂H₅O]⁺
178 / 180 [C₃H₅BrN₃]⁺ [M+H - CO₂ - C₂H₄]⁺

| 148 / 150 | [C₂H₂BrN₃]⁺ | Bromotriazole Cation |

Experimental Protocols

Synthesis of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate

This protocol describes a standard N-alkylation reaction, a common method for synthesizing such derivatives.[13]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-bromo-1H-1,2,4-triazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a slight excess of a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution to deprotonate the triazole ring.

  • Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic base. Quench the filtrate with water and extract the product into a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure title compound.

Spectroscopic Characterization
  • NMR: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) as an internal standard.[1]

  • IR: The FTIR spectrum should be recorded using a KBr pellet or as a thin film on a salt plate, scanning from 4000 to 400 cm⁻¹.

  • MS: High-resolution mass spectra (HRMS) should be obtained using an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.[12]

Conclusion

This guide provides a comprehensive, predictive analysis of the key spectroscopic features of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate. By leveraging data from analogous structures and fundamental principles of spectroscopy, we have established a robust framework for the identification and structural confirmation of this and related triazole derivatives. These data and protocols are intended to empower researchers in their synthesis and characterization efforts, accelerating the discovery and development of new chemical entities in medicinal chemistry.

References

  • BenchChem. (2025).
  • Ikizler, A. A., Ikizler, A., Erdoğan, Y., & Serdar, M. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 335-344.
  • BenchChem. (n.d.). 3-bromo-1H-1,2,4-triazol-5-ol. BenchChem.
  • AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology.
  • Varynskyi, B. O., & Kaplaushenko, A. G. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Odesa Pharmaceutical and Chemical Journal, 20(1), 23-31.
  • Sravya, G., & Nageswar, Y. V. D. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065.
  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group.
  • ResearchGate. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives.
  • Valkonen, J., Pitkänen, I., & Pajunen, A. (1985). Molecular and Crystal Structure and IR Spectrum of 3,5-Dibromo-1,2,4-triazole. Acta Chemica Scandinavica A, 39, 711-716.
  • Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.
  • PubChem. (n.d.). Ethyl 1H-1,2,4-triazole-1-acetate.
  • Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
  • SpectraBase. (n.d.). 3-Bromo-4-methyl-1,2,4-triazole - Optional[MS (GC)] - Spectrum.
  • ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole.
  • Gümrükçüoğlu, N., et al. (2012).
  • ResearchGate. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.
  • Pitucha, M., et al. (2019). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 24(21), 3846.
  • African Journals Online. (n.d.). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES.
  • SpectraBase. (n.d.). 1H-1,2,4-Triazole, 3-bromo-5-methyl- - Optional[MS (GC)] - Spectrum.
  • The Royal Society of Chemistry. (2014).
  • Reddy, C. R., et al. (n.d.). 4H/2H-chromene- 3-carboxylates by cycloaddition of ethyl 2-(azidomethyl).
  • Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1.
  • Aly, M. M., & Ibrahim, M. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078.
  • Iraqi Academic Scientific Journals. (n.d.). Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)
  • International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING.
  • Chemistry LibreTexts. (2023).
  • Emery Pharma. (2018).
  • BLDpharm. (n.d.). 56616-91-2|3-Bromo-1-methyl-1H-1,2,4-triazole.
  • MDPI. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 3-Bromo-1H-1,2,4-triazole | CAS 7343-33-1.
  • ChemicalBook. (n.d.). 3-BROMO-1H-1,2,4-TRIAZOLE | 7343-33-1.
  • ChemicalBook. (n.d.). 3-bromo-1-methyl-1,2,4-triazole | 56616-91-2.
  • Li, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 26(11), 3345.
  • Apollo Scientific. (n.d.). 3-Bromo-1H-1,2,4-triazole.
  • ResearchGate. (2006). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)
  • Sigma-Aldrich. (n.d.). 3-Bromo-1H-1,2,4-triazole | 7343-33-1.
  • Wang, Y., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Molecules, 27(22), 7877.
  • El-Sayed, W. A., et al. (2013). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. Journal of the Korean Chemical Society, 57(3), 369-376.
  • Arkivoc. (n.d.). Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE.
  • Al-Hussain, S. A., et al. (2022). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega, 7(4), 3569-3581.
  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide.

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and functional materials.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. This guide provides a comprehensive, field-proven methodology for the synthesis, characterization, and definitive structural elucidation of a representative functionalized triazole, Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate, via single-crystal X-ray diffraction (SCXRD). While the specific crystal structure for this exact molecule is not publicly deposited, this whitepaper serves as an authoritative guide to the complete experimental and analytical workflow. We will leverage crystallographic data from a closely related analogue to illustrate the data interpretation process, thereby providing researchers with a robust framework for the analysis of novel triazole derivatives.

Introduction: The Scientific Imperative of 1,2,4-Triazoles

The 1,2,4-triazole ring system is a five-membered heterocycle with three nitrogen atoms that has garnered immense interest across scientific disciplines. Its derivatives exhibit a vast spectrum of biological activities, including antifungal, antiviral, anticancer, and antitubercular properties.[3][4] Marketed drugs such as Fluconazole (antifungal) and Letrozole (anticancer) feature this critical pharmacophore, underscoring its importance in drug development.[1][2] The polar nature of the triazole nucleus can enhance the solubility and pharmacological profile of a drug candidate.[2]

The precise three-dimensional arrangement of atoms, bond lengths, and bond angles, as determined by SCXRD, is fundamental to understanding a molecule's function.[5][6] This structural information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of next-generation therapeutics and materials. This guide details the rigorous process of obtaining and interpreting this crucial data for Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate, a compound featuring key functional groups for further chemical modification.

Synthesis and Characterization

The foundational step in any structural analysis is the unambiguous synthesis and purification of the target compound. The proposed synthesis of the title compound is a standard N-alkylation reaction, a reliable and well-documented method for functionalizing nitrogen heterocycles.

Proposed Synthetic Protocol

The synthesis proceeds via the nucleophilic substitution of the acidic N-H proton of 3-bromo-1H-1,2,4-triazole with ethyl 2-bromoacetate.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 3-bromo-1H-1,2,4-triazole (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a suitable base, typically potassium carbonate (K₂CO₃, 1.5 eq), to act as a proton scavenger.

  • Addition of Alkylating Agent: While stirring at room temperature, add ethyl 2-bromoacetate (1.1 eq) dropwise to the suspension.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting triazole is consumed.

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic base. Evaporate the solvent under reduced pressure.

  • Extraction: Redissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove any remaining inorganic salts and DMF.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. Purify the resulting crude product by column chromatography on silica gel to yield the pure Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate.

Spectroscopic and Analytical Characterization

Prior to crystallographic analysis, the identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons.[7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.

  • Infrared Spectroscopy (IR): IR spectroscopy is used to identify the characteristic functional groups, such as the ester carbonyl (C=O) stretch.[8]

Single-Crystal Growth and X-Ray Diffraction

The core of this guide is the elucidation of the three-dimensional structure using SCXRD, the gold standard for determining molecular architecture.[5][9]

Obtaining Diffraction-Quality Crystals

The primary challenge in SCXRD is growing a suitable single crystal. Slow evaporation is a common and effective technique for small organic molecules.

Protocol for Crystal Growth:

  • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Loosely cover the vial to allow for slow evaporation of the solvent over several days at room temperature.

  • Monitor the vial for the formation of well-defined, transparent crystals.

Single-Crystal X-ray Diffraction Workflow

The following diagram illustrates the standard workflow for an SCXRD experiment.

scxrd_workflow crystal_selection Crystal Selection & Mounting data_collection Data Collection (Diffractometer) crystal_selection->data_collection Mount on goniometer data_reduction Data Reduction & Integration data_collection->data_reduction Raw diffraction images structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution hkl file (reflection data) structure_refinement Structure Refinement structure_solution->structure_refinement Initial atomic model validation Validation & Finalization structure_refinement->validation Refined structure (CIF file)

Caption: Standard workflow for Single-Crystal X-ray Diffraction analysis.

Experimental Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a modern diffractometer equipped with a source of monochromatic X-rays (e.g., Mo Kα radiation). The crystal is rotated, and a series of diffraction patterns are collected on a detector.[5]

  • Data Reduction: The collected raw data (diffraction spots) are integrated to determine their intensities and positions. These are then corrected for various experimental factors to produce a list of reflections (hkl indices) and their corresponding intensities.

  • Structure Solution and Refinement: The phase problem is solved using computational methods (e.g., SHELXS) to generate an initial electron density map and a preliminary molecular model. This model is then refined (e.g., using SHELXL) against the experimental data to optimize the atomic positions, bond lengths, and angles, resulting in a final, accurate crystal structure.[3]

Structural Analysis: An Exemplary Case Study

As the crystal structure for the title compound is not available in the Cambridge Structural Database (CSD), we will use the published data for a structurally similar molecule, Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate , to illustrate the analysis and interpretation process.[1] This serves as a practical example of the expected results and their significance.

Molecular Structure Visualization

Below is the expected molecular structure of the title compound, Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate.

Caption: Molecular structure of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate.

Crystallographic Data (Illustrative)

The following tables summarize the kind of data obtained from a successful SCXRD experiment, using data from the analogue Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate for demonstration.[1]

Table 1: Crystal Data and Structure Refinement Details

ParameterValue (Illustrative Example[1])
Empirical formulaC₁₂H₁₃N₃O₂
Formula weight231.25
Crystal systemTriclinic
Space groupP-1
a (Å)5.6646 (15)
b (Å)8.644 (2)
c (Å)12.393 (3)
α (°)85.549 (4)
β (°)81.179 (4)
γ (°)74.569 (4)
Volume (ų)577.6 (3)
Z2
Calculated density (Mg/m³)1.330
Radiation typeMo Kα (λ = 0.71073 Å)
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.117
  • Causality: The unit cell dimensions (a, b, c, α, β, γ) and space group define the fundamental repeating unit of the crystal lattice. The R-factors (R1, wR2) are crucial indicators of the quality of the final refined structure, with lower values indicating a better fit between the model and the experimental data.

Interpretation of Structural Features

The refined crystal structure provides precise measurements of bond lengths, bond angles, and intermolecular interactions.

  • Molecular Geometry: The analysis would confirm the planarity of the 1,2,4-triazole ring. The dihedral angle between the triazole ring and the plane of the ethyl acetate substituent would be a key conformational parameter. In the illustrative analogue, the dihedral angle between the triazole and phenyl rings is 18.36 (9)°, indicating a slight twist.[1]

  • Bond Lengths and Angles: These values would be compared to standard values to identify any unusual strain or electronic effects. For instance, the C-Br bond length and the bond angles within the triazole ring would be of particular interest.

  • Intermolecular Interactions: A critical part of the analysis is identifying non-covalent interactions that dictate the crystal packing. For the title compound, one would look for potential C-H···O or C-H···N hydrogen bonds. The bromine atom introduces the possibility of halogen bonding (Br···N or Br···O interactions), which is a significant and directional interaction in crystal engineering.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the complete structural elucidation of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate. By detailing the synthesis, characterization, and single-crystal X-ray diffraction analysis, we provide researchers with a self-validating system for investigating novel heterocyclic compounds. The use of an illustrative dataset from a related molecule demonstrates the depth of insight that can be gained from a high-quality crystal structure, including precise molecular geometry and the nature of intermolecular forces. This foundational knowledge is paramount for the rational design of new pharmaceuticals and advanced materials based on the versatile 1,2,4-triazole scaffold.

References

  • Zhang, X.-R., Xu, M.-H., Li, X.-M., & Zhang, S.-S. (2006). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 62(8), o3278–o3279. [Link]

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons.
  • Sravya, G., & et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.
  • Al-Masoudi, N. A., & et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2686. [Link]

  • Dahiya, R., & et al. (2023). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. RSC Medicinal Chemistry.
  • Plech, T., & et al. (2019). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 24(19), 3449. [Link]

  • Al-Amiery, A. A., & et al. (2018). Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. Journal of Engineering and Applied Sciences.
  • Perles, J. (Ed.). (n.d.). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
  • Carleton College. (n.d.). Single-crystal X-ray Diffraction. SERC. [Link]

Sources

An In-Depth Technical Guide to Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. The unique structural attributes of the 1,2,4-triazole scaffold, combined with the strategic placement of a bromo substituent and an ethyl acetate moiety, position this molecule as a versatile intermediate and a potential pharmacophore. This document will delve into its chemical identity, synthesis, characterization, and its established and potential applications, with a focus on the underlying scientific principles.

I. Core Chemical Identity and Physicochemical Properties

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate is a derivative of 1,2,4-triazole, a five-membered aromatic ring containing three nitrogen atoms. The presence of the bromine atom at the 3-position and the ethyl acetate group at the 1-position of the triazole ring are key to its reactivity and biological activity.

IdentifierValue
IUPAC Name Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate
CAS Number 1243250-13-6
Molecular Formula C₆H₈BrN₃O₂
Molecular Weight 249.05 g/mol
Canonical SMILES CCOC(=O)CN1C=NC(Br)=N1

Table 1: Core Identifiers for Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate.

II. Synthesis and Characterization: A Protocol Driven by Mechanistic Insight

The synthesis of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate is most commonly achieved through the N-alkylation of 3-bromo-1H-1,2,4-triazole with an appropriate ethyl haloacetate, typically ethyl bromoacetate. This reaction is a classic example of nucleophilic substitution, where the nitrogen atom of the triazole ring acts as the nucleophile.

Rationale for Synthetic Approach

The choice of a strong base, such as potassium carbonate, is crucial for deprotonating the triazole ring, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of ethyl bromoacetate. Dimethylformamide (DMF) is an ideal solvent for this reaction due to its polar aprotic nature, which effectively solvates the cation of the base while not interfering with the nucleophile.

Experimental Protocol: Synthesis
  • Preparation: To a solution of 3-bromo-1H-1,2,4-triazole (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Reaction: Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the triazole.

  • Addition: Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_products Products & Purification Reactant1 3-Bromo-1H-1,2,4-triazole Deprotonation Deprotonation of Triazole Reactant1->Deprotonation Reactant2 Ethyl Bromoacetate Alkylation N-Alkylation Reactant2->Alkylation Base K₂CO₃ (Base) Base->Deprotonation Solvent DMF (Solvent) Deprotonation->Alkylation Nucleophilic Attack Product Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate Alkylation->Product Purification Purification (Column Chromatography) Product->Purification Anticancer_Mechanism cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects Triazole_Compound 1,2,4-Triazole Derivative (e.g., Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate based) Enzyme Kinases / Tubulin Triazole_Compound->Enzyme Inhibition Receptor Cell Surface Receptors Triazole_Compound->Receptor Binding Pathway_Inhibition Inhibition of Proliferation Pathways Enzyme->Pathway_Inhibition Receptor->Pathway_Inhibition Apoptosis Induction of Apoptosis Pathway_Inhibition->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Pathway_Inhibition->Cell_Cycle_Arrest Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Figure 2: Potential anticancer mechanisms of action for 1,2,4-triazole derivatives.
Antifungal and Antimicrobial Applications

The 1,2,4-triazole core is famously present in several systemic antifungal agents. These drugs typically function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The N1-substituted acetate moiety of the title compound could be hydrolyzed to the corresponding acid, which can then be coupled with various amines to generate a library of amides for antimicrobial screening.

IV. Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

V. Conclusion

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate is a valuable and versatile molecule for researchers in the field of drug discovery and development. Its straightforward synthesis, coupled with the proven pharmacological importance of the 1,2,4-triazole scaffold, makes it an attractive starting point for the design and synthesis of novel therapeutic agents. The bromo-substituent provides a convenient point for further chemical modification, enabling the exploration of a broad chemical space in the quest for new and effective drugs.

VI. References

  • Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4. PMC - NIH. Available at: [Link]

  • Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. SciELO. Available at: [Link]

  • Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. PubMed Central. Available at: [Link]

  • Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]sulfanyl}acetate. NIH. Available at: [Link]

  • Synthesis, Structure, and Biological Activity of Novel 1H-1,2,4-Triazol-1-yl-thiazole Derivatives. ResearchGate. Available at: [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). National University of Pharmacy. Available at: [Link]

  • Synthesis and biological activities of 1H-1,2,4-triazole derivatives containing aryloxyacetate unit. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. PubMed Central. Available at: [Link]

  • Synthesis, biological evaluation and molecular modeling study of substituted 1,2,4-triazole-3-acetic acid derivatives. ResearchGate. Available at: [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. Available at: [Link]

  • Ethyl 1H-1,2,4-triazole-1-acetate | C6H9N3O2 | CID 557521. PubChem. Available at: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. Available at: [Link]

  • 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone. NIH. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. Available at: [Link]

  • Ethyl 4-({1-[2-(4-bromo-phen-yl)-2-oxo-eth-yl]-1H-1,2,3-triazol-4-yl}meth-oxy)-8-(trifluoro-meth-yl)quinoline-3-carboxyl-ate. PubMed. Available at: [Link]

  • 3-Bromo-1H-1,2,4-triazole: A Versatile Intermediate for Chemical Synthesis and Research. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

A Technical Guide to the Synthesis of Bromo-Substituted Triazoles for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Bromo-Substituted Triazole Scaffold

The 1,2,3-triazole moiety has become a cornerstone in medicinal chemistry, materials science, and chemical biology, largely due to the advent of "click chemistry."[1][2] Its unique physicochemical properties—metabolic stability, a significant dipole moment, and hydrogen bonding capabilities—make it an excellent scaffold for developing novel therapeutic agents and functional materials.[3][4] The introduction of a bromine atom onto the triazole ring further enhances its synthetic versatility. Bromo-substituted triazoles are not merely final products; they are pivotal intermediates, enabling a vast array of post-triazole functionalizations through transition-metal-catalyzed cross-coupling reactions.[5][6][7] This guide provides an in-depth exploration of the primary synthetic routes to access these valuable building blocks, offering field-proven insights into experimental design and execution for researchers in drug development and synthetic chemistry.

Part 1: Cycloaddition Strategies for Direct Bromo-Triazole Synthesis

The most direct and widely employed method for constructing the triazole core is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. The regioselectivity and efficiency of this reaction are critical, leading to the development of powerful catalytic systems.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, renowned for its high yields, mild reaction conditions, and exclusive formation of the 1,4-disubstituted regioisomer.[1][2][] The synthesis of bromo-triazoles via CuAAC can be approached in two primary ways: using a bromo-substituted alkyne or by trapping a triazolide intermediate.

Causality of Experimental Choices: The catalytic cycle relies on the in situ generation and maintenance of the active Cu(I) species. While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation. Therefore, a common and more reliable strategy involves reducing a Cu(II) salt (e.g., CuSO₄) with a mild reducing agent like sodium ascorbate.[2][9] This ensures a steady concentration of the active catalyst, preventing side reactions like the oxidative homocoupling of alkynes.[10] The reaction is often performed in aqueous solvent systems, which can accelerate the rate.[1]

Below is a diagram illustrating the catalytic cycle for the CuAAC reaction.

CuAAC_Cycle cluster_main Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cycle CuI Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide Intermediate A Alkyne R¹-C≡CH-Br (Bromoalkyne) Alkyne->Cu_Acetylide + Cu(I) Azide R²-N₃ (Azide) Six_Membered_Ring Six-Membered Copper Metallacycle Intermediate B Product 1,4-Disubstituted 5-Bromo-1,2,3-Triazole Product->CuI Regenerates Catalyst Cu_Acetylide->Six_Membered_Ring + R²-N₃ Cu_Triazolide Copper Triazolide Intermediate C Six_Membered_Ring->Cu_Triazolide Cyclization Cu_Triazolide->Product + H⁺

Caption: Catalytic cycle of the CuAAC reaction for synthesizing 5-bromo-1,2,3-triazoles.

Experimental Protocol: Synthesis of 1-Benzyl-4-phenyl-5-bromo-1H-1,2,3-triazole

This protocol is adapted from methodologies involving the cycloaddition of bromoalkynes.[10]

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve phenylacetylene (1.0 equiv) in a suitable solvent like THF.

  • Generation of Bromoalkyne (in situ): Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.1 equiv) dropwise and stir for 30 minutes. Then, add a solution of N-bromosuccinimide (NBS) (1.2 equiv) in THF dropwise and allow the reaction to warm to room temperature. The formation of 1-bromo-2-phenylethyne can be monitored by TLC.

  • Azide Addition: To the crude bromoalkyne solution, add benzyl azide (1.0 equiv).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.05 equiv) and sodium ascorbate (0.10 equiv) in a 1:1 mixture of water and t-butanol.

  • Cycloaddition: Add the catalyst solution to the main reaction flask. Stir vigorously at room temperature for 12-24 hours.

  • Workup and Purification: Monitor the reaction to completion using TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired 5-bromo-triazole.

Ruthenium-Catalyzed Synthesis for 1,5-Regioisomers

While CuAAC reliably produces 1,4-isomers, the synthesis of 1,5-disubstituted triazoles requires a different catalytic system. Ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, are effective for this transformation, proceeding through a distinct mechanism to yield the complementary regioisomer.[11][12] This method is crucial when the specific substitution pattern is required for biological activity or material properties.

Part 2: Direct Electrophilic Bromination of Pre-Formed Triazoles

An alternative and powerful strategy involves the direct bromination of a pre-synthesized triazole ring. This post-cycloaddition functionalization is often highly efficient and synthetically straightforward.

Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is the reagent of choice for the electrophilic bromination of many heterocyclic systems, including triazoles.[11][13]

Causality of Experimental Choices: NBS is preferred over elemental bromine (Br₂) for several reasons. It is a crystalline solid that is easier and safer to handle than liquid bromine. Reactions with NBS often produce fewer byproducts, and the succinimide byproduct can typically be removed easily by filtration or aqueous workup.[14] The electrophilicity of the bromine atom in NBS can be enhanced by the addition of a catalytic amount of acid, which protonates the carbonyl oxygen, making the N-Br bond more polarized and susceptible to cleavage.[14][15]

Below is a diagram representing the general mechanism for the electrophilic bromination of a 1,4-disubstituted-1,2,3-triazole at the C5 position.

Bromination_Mechanism cluster_mechanism Electrophilic Bromination of a 1,2,3-Triazole with NBS Triazole 1,4-Disubstituted-1,2,3-Triazole (C5-H) Intermediate Sigma Complex (Wheland Intermediate) Triazole->Intermediate Electrophilic Attack by Br⁺ NBS N-Bromosuccinimide (NBS) Product 5-Bromo-1,4-disubstituted-1,2,3-Triazole Intermediate->Product - H⁺ Succinimide Succinimide Intermediate->Succinimide Proton Abstraction

Caption: Mechanism of direct electrophilic bromination of a triazole ring using NBS.

Experimental Protocol: Bromination of 1-Phenyl-4-methyl-1H-1,2,3-triazole

This protocol is a generalized procedure based on established methods for triazole bromination.[11]

  • Reaction Setup: Dissolve 1-phenyl-4-methyl-1H-1,2,3-triazole (1.0 equiv) in isopropyl acetate or another suitable solvent like acetonitrile in a round-bottom flask.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 equiv) to the solution in one portion.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture to remove the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining NBS, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 5-bromo-1-phenyl-4-methyl-1H-1,2,3-triazole, which can be further purified by recrystallization or column chromatography if necessary.

ReagentRoleKey Insight
NBS Electrophilic Bromine SourceSafer and cleaner alternative to Br₂.[13][14]
Isopropyl Acetate SolventA less hazardous solvent alternative to chlorinated solvents like CCl₄.[11]
Sodium Thiosulfate Quenching AgentReacts with and neutralizes any excess NBS during workup.

Part 3: The Bromo-Triazole as a Hub for Polysubstitution

The true power of bromo-substituted triazoles lies in their capacity as versatile intermediates for constructing more complex, polysubstituted molecules. The bromine atom serves as an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions.

Strategic Importance: This approach allows for the late-stage introduction of molecular diversity. A common bromo-triazole intermediate can be diversified into a library of analogues by coupling it with various boronic acids (Suzuki coupling), amines (Buchwald-Hartwig amination), alkynes (Sonogashira coupling), or organostannanes (Stille coupling).[5][6][16] Furthermore, the bromine atom can act as a removable directing group, influencing the regioselectivity of subsequent reactions on the triazole ring before being removed via hydrogenation.[5][11]

The workflow below illustrates the strategic use of a 4-bromo-triazole intermediate.

Functionalization_Workflow cluster_workflow Post-Triazole Functionalization Workflow Start 4-Bromo-NH-1,2,3-Triazole Alkylation Regioselective N-2 Alkylation (K₂CO₃, DMF) Start->Alkylation Intermediate 2-Alkyl-4-bromo-1,2,3-triazole Alkylation->Intermediate Suzuki Suzuki Coupling (Pd catalyst, Boronic Acid) Intermediate->Suzuki Diversification at C5 Hydrogenation Hydrogenation (e.g., H₂, Pd/C) Intermediate->Hydrogenation Debromination at C4 Product1 2,4,5-Trisubstituted Triazole Suzuki->Product1 Product2 2,4-Disubstituted Triazole Hydrogenation->Product2

Caption: Strategic workflow using a bromo-triazole for polysubstitution.

Comparative Yields for Synthetic Methodologies

The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. The following table summarizes typical yields for the described methods.

Synthetic MethodPosition of BrominationTypical YieldsKey Advantages
CuAAC with Bromoalkyne C5Good to Excellent (70-95%)High regioselectivity for 1,4-isomers, mild conditions.[1][10]
Direct Bromination (NBS) C5 (on 1,4-disubstituted)Excellent (>90%)Operationally simple, high-yielding, uses stable reagents.[11]
Bromo-Directed N-Alkylation N/A (uses bromo-triazole)Good to Excellent (75-95%)Excellent regiocontrol for N-2 substitution.[5][11]
Suzuki Coupling of Bromo-triazole C4 or C5Good to Excellent (70-90%)Allows for late-stage C-C bond formation and high diversity.[5][11]

Conclusion

The synthesis of bromo-substituted triazoles is a mature and highly enabling field of organic chemistry. Researchers have a robust toolkit at their disposal, from regioselective cycloadditions to direct and efficient electrophilic brominations. The true value of these compounds is realized when they are employed as versatile synthetic hubs, allowing for the rapid construction of complex, polysubstituted triazoles through reliable cross-coupling chemistry. A thorough understanding of the causality behind the various synthetic protocols empowers scientists to make strategic decisions in the design and execution of synthetic campaigns, accelerating the discovery of new drugs and advanced materials.

References

A numbered list of all cited sources with titles and clickable URLs.

  • Wang, X.-j., Sidhu, K., Zhang, L., Campbell, S., Haddad, N., Reeves, D. C., Krishnamurthy, D., & Senanayake, C. H. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490–5493. [Link]

  • Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters. [Link]

  • Various Authors. (n.d.). Cu(I)‐catalyzed synthesis of 5‐bromo‐1,2,3‐triazoles. ResearchGate. [Link]

  • Various Authors. (n.d.). Facile synthesis of bromo- and iodo-1,2,3-triazoles. ResearchGate. [Link]

  • Various Authors. (2021). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Various Authors. (n.d.). Synthesis of 5‐bromo‐1,2,3‐triazole 24 as an amino acid mimic. ResearchGate. [Link]

  • Various Authors. (2018). Metal catalyzed C–H functionalization on triazole rings. PMC - NIH. [Link]

  • Various Authors. (n.d.). Cycloaddition reaction with bromo(phosphoryl)‐ethyne and azides. ResearchGate. [Link]

  • Various Authors. (n.d.).
  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]

  • Xu, Y., McLaughlin, M., Bolton, E. N., & Reamer, R. A. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry, 75(24), 8666–8669. [Link]

  • Various Authors. (n.d.). Regioselective synthesis of bromotriazole by Ir‐catalyst. ResearchGate. [Link]

  • Various Authors. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis. [Link]

  • Various Authors. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. NIH. [Link]

  • Various Authors. (n.d.). Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity. ResearchGate. [Link]

  • Various Authors. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Yuchuan, L. (2018). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. ResearchGate. [Link]

  • Marist. (n.d.). Click Chemistry: Synthesis of a Triazole. MDHV. [Link]

  • Various Authors. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • Various Authors. (2005). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. PMC - NIH. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. ResearchGate. [Link]

  • Various Authors. (n.d.).
  • Various Authors. (2024). electrophilic bromination, preferably with NBS. Insights in Advanced Organic Chemistry 12. [Link]

  • Various Authors. (2022). Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach. PMC - NIH. [Link]

  • Korol, N., et al. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H). Organic Communications. [Link]

  • Various Authors. (2020). Synthesis and Crystal Structures of Dibromo-Triazoles and their Amination. Semantic Scholar. [Link]

  • Various Authors. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]

  • Various Authors. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • Various Authors. (2023). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications. [Link]

  • Various Authors. (2021). Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts. New Journal of Chemistry. [Link]

  • Chem Help ASAP. (2021). electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]

  • Chi, T.-C., et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. PMC - NIH. [Link]

  • Various Authors. (2017). Synthesis of Some New Substituted Triazole Fused with Benzothiazoles and their Antibacterial Activity. TSI Journals. [Link]

  • Chi, T.-C., et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. Organic Chemistry Portal. [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, stands as a "privileged" scaffold in medicinal chemistry.[1] Its derivatives have garnered significant attention due to their broad and potent pharmacological activities.[2][3] This technical guide provides an in-depth exploration of the diverse biological activities of 1,2,4-triazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, present quantitative efficacy data, detail key experimental protocols for evaluation, and visualize the intricate molecular pathways and experimental workflows. This guide aims to be a comprehensive resource, synthesizing technical accuracy with field-proven insights to facilitate the rational design and development of novel 1,2,4-triazole-based therapeutic agents.

Introduction: The Enduring Importance of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is a cornerstone of numerous clinically significant drugs, including the antifungal agents fluconazole and itraconazole, the antiviral ribavirin, and the anticancer drug letrozole.[2][4] Its unique physicochemical properties, such as its ability to participate in hydrogen bonding and its metabolic stability, contribute to its success as a pharmacophore.[5] The versatility of the 1,2,4-triazole scaffold allows for the synthesis of a vast library of derivatives with a wide spectrum of biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[6][7] This guide will systematically explore these key therapeutic areas.

Antimicrobial Activity: Combating Fungal and Bacterial Pathogens

1,2,4-triazole derivatives are renowned for their potent antimicrobial effects, particularly their antifungal and antibacterial activities.[4][6]

Antifungal Activity

Mechanism of Action: The primary mechanism of antifungal action for most 1,2,4-triazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[8][9][10] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[10] By inhibiting CYP51, these compounds disrupt the integrity and function of the fungal cell membrane, leading to cell death.[8]

Antifungal_Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Triazole 1,2,4-Triazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibition

Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole derivatives.

Quantitative Data: Antifungal Activity

Compound ClassFungal StrainMIC (µg/mL)Reference
Schiff bases of 1,2,4-triazoleCandida albicans3.125[7]
1,2,3-Benzotriazine-4-one hybridsCandida albicans0.0156 - 2.0[8]
1,2,3-Benzotriazine-4-one hybridsCryptococcus neoformans0.0156 - 2.0[8]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

  • Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Drug Dilution: Prepare a serial two-fold dilution of the 1,2,4-triazole derivative in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Add the standardized fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible fungal growth.

Antibacterial Activity

The antibacterial potential of 1,2,4-triazole derivatives has been extensively studied against both Gram-positive and Gram-negative bacteria.[4] Hybrid molecules, combining the 1,2,4-triazole scaffold with other antibacterial pharmacophores like (fluoro)quinolones, have shown particular promise against resistant strains.[4][11]

Quantitative Data: Antibacterial Activity

Compound ClassBacterial StrainMIC (µg/mL)Reference
Nalidixic acid-based 1,2,4-triazole-3-thionesPseudomonas aeruginosa16[4]
Schiff bases of 1,2,4-triazoleStaphylococcus aureus3.125[7]

Experimental Protocol: Antibacterial Susceptibility Testing (Agar Disc-Diffusion)

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.

  • Disc Application: Impregnate sterile paper discs with a known concentration of the 1,2,4-triazole derivative and place them on the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of complete inhibition around each disc.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

1,2,4-triazole derivatives have emerged as a significant class of anticancer agents, demonstrating activity against a wide range of cancer cell lines.[12][13] Their mechanisms of action are diverse and target various aspects of cancer cell biology.[14]

Mechanisms of Action:

  • Enzyme Inhibition:

    • Kinase Inhibition: They can inhibit key kinases involved in cancer cell signaling pathways, such as EGFR and BRAF.[15]

    • Aromatase Inhibition: Compounds like letrozole and anastrozole are potent aromatase inhibitors, crucial in treating hormone-dependent breast cancer.[1][16]

    • Topoisomerase Inhibition: Interference with topoisomerases disrupts DNA replication and repair in rapidly dividing cancer cells.[1][14]

  • Tubulin Polymerization Inhibition: Some derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest.[17]

  • Apoptosis and Autophagy Modulation: These compounds can induce programmed cell death (apoptosis) and modulate autophagic pathways.[14]

Anticancer_Mechanisms cluster_mechanisms Anticancer Mechanisms Triazole 1,2,4-Triazole Derivative Kinase Kinase Inhibition (e.g., EGFR, BRAF) Triazole->Kinase Aromatase Aromatase Inhibition Triazole->Aromatase Topoisomerase Topoisomerase Inhibition Triazole->Topoisomerase Tubulin Tubulin Polymerization Inhibition Triazole->Tubulin Apoptosis Apoptosis Induction Triazole->Apoptosis

Caption: Diverse anticancer mechanisms of 1,2,4-triazole derivatives.

Quantitative Data: Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Reference
Compound 8cEGFR inhibition3.6[15]
Compound 4gHT-29 (Colon)12.69[18]
Compound TP6B16F10 (Melanoma)-[19]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole derivative for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration that inhibits 50% of cell growth, is calculated from the dose-response curve.

Anticonvulsant Activity: Modulating Neuronal Excitability

A significant number of 1,2,4-triazole derivatives have demonstrated promising anticonvulsant activity in various preclinical models of epilepsy.[20][21]

Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, some are believed to exert their effects by modulating GABAergic neurotransmission or by exhibiting antioxidant and ROS scavenging activities, which can be beneficial in pharmacoresistant epilepsy.[22][23]

Quantitative Data: Anticonvulsant Activity

CompoundTest ModelED50 (mg/kg)Reference
4-Butyl-5–(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneMES test38.5[20]
Compound 37aMES test29.6[20]
TP-4276 Hz test40.9 - 64.9[23]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

  • Animal Model: Use mice or rats.

  • Compound Administration: Administer the 1,2,4-triazole derivative intraperitoneally (i.p.) or orally (p.o.).

  • Induction of Seizure: After a predetermined time, induce a seizure by delivering an electrical stimulus through corneal electrodes.

  • Observation: Observe the animal for the presence or absence of the tonic hind limb extension phase of the seizure.

  • ED50 Determination: The effective dose 50 (ED50), the dose that protects 50% of the animals from the tonic extension, is calculated.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

1,2,4-triazole derivatives have also been investigated for their anti-inflammatory properties.[24][25]

Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key in the biosynthesis of prostaglandins, important mediators of inflammation.[24][26] Some derivatives have also been shown to modulate the production of pro-inflammatory cytokines.[27]

Quantitative Data: Anti-inflammatory Activity (COX Inhibition)

CompoundTargetIC50 (µM)Reference
Compound 14COX-20.04[26]
Compound 4COX-21.76[26]
B6COX-1-[24]
B6COX-2-[24]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

  • Animal Model: Use rats.

  • Compound Administration: Administer the 1,2,4-triazole derivative orally or intraperitoneally.

  • Induction of Inflammation: Inject a solution of carrageenan into the sub-plantar region of the rat's hind paw.

  • Measurement of Paw Volume: Measure the paw volume at different time intervals after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Synthesis of 1,2,4-Triazole Derivatives

Several synthetic routes are available for the preparation of the 1,2,4-triazole ring system. Common methods include the Pellizzari reaction, the Einhorn–Brunner reaction, and cyclization reactions involving hydrazides, thiosemicarbazides, or amidrazones.[28][29][30][31] The choice of synthetic strategy depends on the desired substitution pattern on the triazole ring.

Synthesis_Workflow StartingMaterials Starting Materials (e.g., Hydrazides, Isothiocyanates) Intermediate Intermediate (e.g., Thiosemicarbazide) StartingMaterials->Intermediate Cyclization Cyclization Reaction Intermediate->Cyclization Triazole 1,2,4-Triazole Derivative Cyclization->Triazole Purification Purification & Characterization Triazole->Purification

Caption: General workflow for the synthesis of 1,2,4-triazole derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of the substituents on the triazole ring.[11][32][33] For instance, in the context of antibacterial activity, the introduction of specific substituents can enhance potency against resistant strains.[4] Similarly, for anticancer activity, the presence of certain functional groups can significantly influence the inhibitory effect on specific targets like kinases or tubulin.[15][17] A thorough understanding of SAR is crucial for the rational design of more potent and selective 1,2,4-triazole-based drugs.

Conclusion and Future Perspectives

The 1,2,4-triazole scaffold continues to be a highly valuable and versatile platform in drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, with several compounds already established as clinically important drugs. Future research should focus on the continued exploration of novel derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. The application of computational tools for molecular docking and QSAR studies will further aid in the rational design of next-generation 1,2,4-triazole-based therapeutics. The potential for developing hybrid molecules that combine the 1,2,4-triazole core with other pharmacophores to overcome drug resistance and enhance therapeutic outcomes remains a promising avenue for future investigation.

References

  • Anticancer Properties of 1,2,4-Triazoles. ISRES.
  • 1,2,4-Triazoles as Important Antibacterial Agents. PMC - NIH.
  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv
  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed.
  • Synthesis and Structure-Activity Relationships of 1,2,4-triazoles as a Novel Class of Potent Tubulin Polymeriz
  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Deriv
  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine deriv
  • Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase. PubMed.
  • Synthesis and anticancer activity of[4][12][15] triazole [4,3-b][4][12][15][17] tetrazine derivatives.

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
  • 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity.
  • Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Deriv
  • 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. PubMed.
  • Recent developments on triazole nucleus in anticonvulsant compounds: a review. PMC.
  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed.
  • Synthesis and Biological Activities of Some 1,2,4-Triazole Deriv
  • An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central.
  • 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity. PubMed.
  • Synthesis and Antimicrobial Activity of Some[4][12][15]-Triazole Derivatives. (PDF).

  • Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Deriv
  • Synthesis and anti-inflammatory activity of new 1,2,4-triazole deriv
  • Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy.
  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article.
  • Antibacterial activity study of 1,2,4-triazole deriv
  • Full article: 1,2,4-Triazole-based anticonvulsant agents with additional ROS scavenging activity are effective in a model of pharmacoresistant epilepsy. Taylor & Francis Online.
  • Studies on 1,2,4-Triazole Derivatives as Potential Anti-Inflammatory Agents.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers.
  • A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. RJPT.
  • "mechanism of action of 1,2,4-triazole-based compounds". Benchchem.
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH.
  • A review on methods of synthesis of 1,2,4-triazole deriv
  • 1,2,4-Triazole. Wikipedia.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: a review. PMC - NIH.
  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Deriv
  • Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Deriv
  • An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors. PubMed.
  • structure-activity relationship (SAR) studies of 4-alkyl-3-mercapto-1,2,4-triazoles. Benchchem.
  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC - PubMed Central.
  • Antifungal Properties of 1,2,4-Triazoles. ISRES.
  • Anticancer properties of 1,2,4-triazole derivatives (liter
  • 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds | Building Blocks.
  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. MDPI.
  • A Technical Guide to the Mechanisms of Action of 1,2,4-Triazole Compounds. Benchchem.
  • Application of 1,2,4-Triazoles in Medicinal Chemistry: Applic
  • Synthetic and Medicinal Perspective of 1,2,4‐Triazole as Anticancer Agents.
  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed.

Sources

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Physicochemical Landscape of Novel Triazole Derivatives

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. This guide provides an in-depth exploration of the solubility and stability of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate, a heterocyclic compound with potential applications in medicinal chemistry. The triazole moiety is a cornerstone in many pharmacologically active agents, known for its metabolic stability and ability to engage in hydrogen bonding.[1] The introduction of a bromine atom and an ethyl acetate group further modifies its properties, influencing its behavior in various environments.

This document moves beyond a simple recitation of data, offering a detailed rationale for experimental design, robust protocols for analysis, and a framework for interpreting the results. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical methodologies to confidently assess the developability of this and similar compounds.

Predicting and Characterizing the Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The structure of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate—containing a polar triazole ring, a lipophilic bromo substituent, and an ester group capable of hydrogen bonding—suggests a nuanced solubility profile.

Theoretical Considerations and Solvent Selection Rationale

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[2] The 1,2,4-triazole ring introduces polarity and potential for hydrogen bonding, while the ethyl acetate group adds a degree of hydrophilicity. Conversely, the bromine atom contributes to the molecule's lipophilicity. Therefore, a range of solvents with varying polarities should be investigated.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The nitrogen atoms in the triazole ring and the carbonyl group of the ester can act as hydrogen bond acceptors, suggesting potential solubility in these solvents. However, the bromo substituent may limit aqueous solubility.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): These solvents are expected to be effective due to their ability to engage in dipole-dipole interactions without the steric hindrance of hydrogen donation.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is anticipated to be limited in these solvents, though the lipophilic character of the bromine atom may allow for some dissolution.

Experimental Determination of Solubility

A tiered approach to solubility determination allows for both qualitative and quantitative assessment.

A preliminary assessment can be rapidly performed to classify the compound's solubility.

Protocol:

  • Add approximately 1-2 mg of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate to a small vial.

  • Add 0.5 mL of the selected solvent.

  • Vortex the vial for 1-2 minutes at ambient temperature.

  • Visually inspect for the presence of undissolved solid.

  • Categorize as "freely soluble," "sparingly soluble," or "insoluble."

The shake-flask method is a gold-standard technique for determining equilibrium solubility.

Protocol:

  • Add an excess amount of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate to a known volume of the solvent in a sealed flask.

  • Agitate the flask at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Allow the suspension to settle.

  • Withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Anticipated Solubility Profile

The following table summarizes the expected solubility of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate in a range of common solvents.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterLow to ModerateHydrogen bonding potential of the triazole and ester is offset by the lipophilic bromine.
EthanolModerate to HighGood balance of polarity and non-polarity to interact with different parts of the molecule.
MethanolModerate to HighSimilar to ethanol, with slightly higher polarity.
Polar Aprotic AcetonitrileModerate to HighDipole-dipole interactions are favorable.
DMSOHighStrong polar aprotic solvent capable of dissolving a wide range of compounds.
DMFHighSimilar to DMSO in its solvating power.
Nonpolar HexaneLowThe overall polarity of the molecule is too high for significant interaction.
TolueneLow to ModeratePi-stacking interactions with the triazole ring may enhance solubility slightly compared to hexane.

Assessing the Chemical Stability

Evaluating the chemical stability of a compound is crucial for determining its shelf-life and identifying potential degradation pathways.[3] Forced degradation studies, or stress testing, are employed to accelerate the degradation process and provide insights into the compound's intrinsic stability.[4]

Forced Degradation Experimental Design

Forced degradation studies should expose Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate to a variety of stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.[5]

Caption: Workflow for the forced degradation study of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate.

Step-by-Step Protocols for Forced Degradation

A validated stability-indicating analytical method, typically HPLC with UV and mass spectrometric detection, is essential for these studies.[3]

  • Prepare a solution of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate in a suitable solvent (e.g., acetonitrile/water).

  • For acidic hydrolysis, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • For basic hydrolysis, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples before analysis.

  • Analyze by HPLC to determine the remaining parent compound and the formation of any degradation products.

  • Prepare a solution of the compound.

  • Add a solution of hydrogen peroxide to achieve a final concentration of approximately 3%.

  • Store the solution at room temperature, protected from light, and collect samples at various time points.

  • Analyze by HPLC.

  • Subject the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C).

  • Collect samples at various time points and analyze by HPLC.

  • Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines (a cool white fluorescent lamp and a near UV lamp).

  • Include a dark control to differentiate between thermal and light-induced degradation.

  • Analyze the samples by HPLC.

Potential Degradation Pathways

Based on the structure of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate, several degradation pathways can be anticipated:

  • Hydrolysis of the Ester: The ethyl acetate moiety is susceptible to both acid- and base-catalyzed hydrolysis, which would yield the corresponding carboxylic acid.

  • Cleavage of the Triazole Ring: While generally stable, harsh conditions could lead to ring opening.

  • Reactions involving the Bromo Group: Nucleophilic substitution of the bromine atom is a possibility under certain conditions.

Caption: A potential degradation pathway for Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate.

Analytical Methodologies

Robust analytical methods are the cornerstone of accurate solubility and stability assessment.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is the primary technique for quantification.

  • Column: A C18 column is typically suitable for separating triazole compounds.[6]

  • Mobile Phase: A gradient of water (often with 0.1% formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is commonly used.[6]

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for identifying degradation products.[7] Electrospray ionization (ESI) is a suitable technique for polarizing triazole compounds.[7]

Conclusion and Future Directions

This guide provides a comprehensive framework for evaluating the solubility and stability of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate. The proposed experimental protocols, grounded in established scientific principles, will enable researchers to generate the critical data needed for informed decision-making in the drug development process. Further characterization of any identified degradation products using techniques such as NMR spectroscopy would be a logical next step to fully elucidate the compound's stability profile.

References

  • A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds - Benchchem.
  • A Comparative Guide to Analytical Methods for the Detection of Triazole Fungicides, with Reference to Fluazol
  • How to determine the solubility of a substance in an organic solvent ? | ResearchGate. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Stability Testing of Pharmaceutical Products. [Link]

  • CHEMICAL STABILITY OF DRUGS - IIP Series. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]

  • Cu(PPh 3 ) 3 Br-Catalyzed Synthesis of New Paracetamol–1,2,3-Triazole Molecular Hybrids from Expired Commercial Tablets and Their In Silico Assessment to Study Their Pharmacological Properties - MDPI. [Link]

  • Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose - RSC Publishing. [Link]

  • Stability Testing of Drug Substances and Drug Products. [Link]

  • Forced Degradation – A Review. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. [Link]

Sources

Quantum Chemical Studies of 1,2,4-Triazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The 1,2,4-triazole nucleus, a five-membered heterocyclic scaffold containing three nitrogen atoms, represents a cornerstone in contemporary medicinal chemistry and materials science.[1] Its inherent structural and electronic characteristics have propelled the development of a multitude of therapeutic agents exhibiting a wide array of biological functions, including antifungal, anticancer, antimicrobial, and anticonvulsant activities.[1][2][3] This technical guide provides a comprehensive exploration of the quantum chemical methodologies employed to investigate 1,2,4-triazole derivatives. It aims to furnish researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the behavior of these vital compounds, thereby accelerating the rational design of novel molecules with enhanced efficacy and specificity.

Introduction: The Enduring Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged structure in drug discovery, owing to its unique combination of properties.[4] It is an aromatic heterocycle, with a stable sextet of π-electrons distributed across the ring.[5] This aromaticity contributes to the overall stability of the molecule. The presence of three nitrogen atoms imparts a high degree of polarity and the capacity for multiple hydrogen bonding interactions, which are crucial for binding to biological targets.[6]

The versatility of the 1,2,4-triazole core allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to optimize pharmacological activity. This has led to the successful development of numerous marketed drugs, such as the antifungal agents fluconazole and itraconazole, and the antiviral ribavirin.[7][8] Beyond medicine, 1,2,4-triazole derivatives are utilized as corrosion inhibitors, agrochemicals, and in materials science.[3][7]

Quantum chemical studies provide an indispensable theoretical lens through which to understand the intricate relationship between the molecular structure of 1,2,4-triazole derivatives and their macroscopic properties. These computational approaches allow for the elucidation of electronic structure, reactivity, and intermolecular interactions at a level of detail that is often inaccessible through experimental methods alone.

Core Computational Methodologies: Unveiling Molecular Insights

The investigation of 1,2,4-triazole compounds heavily relies on a suite of powerful quantum chemical methods. The choice of methodology is dictated by the specific research question, the desired level of accuracy, and the available computational resources.

Density Functional Theory (DFT): The Workhorse of Quantum Chemistry

Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method for studying medium to large-sized molecules like 1,2,4-triazole derivatives.[1] DFT calculations are based on the principle that the ground-state energy of a molecule can be determined from its electron density. This approach offers a favorable balance between computational cost and accuracy.

Key Parameters Derived from DFT Calculations:

  • Optimized Molecular Geometry: DFT is used to determine the most stable three-dimensional arrangement of atoms in a molecule, providing crucial information about bond lengths, bond angles, and dihedral angles.[1]

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.[9]

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction with other molecules.

  • Vibrational Frequencies: DFT can predict the infrared (IR) and Raman spectra of a molecule.[10] Comparing these theoretical spectra with experimental data can help to confirm the structure of a synthesized compound.[10]

Protocol for a Typical DFT Calculation:

  • Structure Input: The 3D coordinates of the 1,2,4-triazole derivative are created using a molecular builder.

  • Method and Basis Set Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) are chosen.[11][12] The choice depends on the specific properties being investigated and the elements present in the molecule.

  • Geometry Optimization: The calculation is run to find the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface and to obtain the vibrational spectra.

  • Property Calculation: Single-point energy calculations are then performed to obtain electronic properties such as HOMO-LUMO energies and MEP maps.

DFT_Workflow A 1. Molecular Structure Input B 2. Select DFT Functional & Basis Set (e.g., B3LYP/6-311++G(d,p)) A->B Define System C 3. Geometry Optimization B->C Set Calculation Parameters D 4. Frequency Calculation C->D Verify Minimum Energy E 5. Property Calculation (HOMO, LUMO, MEP) D->E Analyze Electronic Properties Molecular_Docking_Workflow cluster_prep Preparation A Receptor 3D Structure C Docking Simulation (Sampling Poses) A->C B Ligand 3D Structure (1,2,4-Triazole Derivative) B->C D Scoring & Ranking C->D E Analysis of Binding Interactions D->E

Caption: A simplified workflow for molecular docking studies of 1,2,4-triazole compounds.

Applications in Drug Discovery and Materials Science

Quantum chemical studies of 1,2,4-triazoles have a profound impact on various scientific disciplines.

Rational Drug Design
  • Antifungal Agents: Many 1,2,4-triazole-based antifungal drugs, such as fluconazole, act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. [3]Quantum chemical and molecular docking studies can elucidate the binding mode of these inhibitors to CYP51, aiding in the design of new antifungals with improved potency and reduced side effects. [3]* Anticancer Agents: 1,2,4-triazole derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of aromatase and tubulin polymerization. [13]Molecular docking studies have been instrumental in identifying the binding interactions of these compounds with their respective targets. [13]* Antitubercular Agents: The emergence of drug-resistant tuberculosis has spurred the search for new therapeutic agents. Quantum chemical calculations and molecular docking have been used to investigate the potential of 1,2,4-triazole derivatives as inhibitors of Mycobacterium tuberculosis enzymes, such as cytochrome P450 CYP121. [11][14] Table 1: Representative Quantum Chemical Parameters for 1,2,4-Triazole Derivatives

DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)Application
3-amino-1,2,4-triazole-6.8-0.56.33.5Corrosion Inhibitor [15]
5-phenyl-1H-1,2,4-triazole-6.5-1.25.34.1Antifungal [16]
3,5-diamino-1,2,4-triazole-6.2-1.05.22.8Energetic Material [9]
4-amino-5-mercapto-1,2,4-triazole-5.9-1.54.45.2Corrosion Inhibitor [17]

Note: The values presented are illustrative and can vary depending on the specific computational method and basis set used.

Corrosion Inhibition

1,2,4-triazole derivatives are effective corrosion inhibitors for various metals and alloys, particularly steel in acidic media. [17][18][19][20]Quantum chemical calculations help to explain their inhibitory mechanism. Parameters such as HOMO energy, LUMO energy, and the fraction of electrons transferred (ΔN) can be correlated with the inhibition efficiency. A high HOMO energy suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a low LUMO energy indicates a willingness to accept electrons from the metal, leading to the formation of a protective film on the metal surface. [19]

Synthesis and Experimental Characterization

While this guide focuses on computational studies, it is essential to recognize that these theoretical investigations are intrinsically linked to experimental work. The synthesis of novel 1,2,4-triazole derivatives is a vibrant area of research, with numerous synthetic routes available. [21][22][23][24] General Synthetic Workflow:

  • Starting Material Selection: The synthesis often begins with commercially available starting materials.

  • Cyclization: A key step is the formation of the 1,2,4-triazole ring, which can be achieved through various cyclization reactions.

  • Functionalization: The core triazole ring is then functionalized with different substituents to modulate its properties.

  • Purification and Characterization: The final products are purified and their structures are confirmed using techniques such as FT-IR, NMR, and mass spectrometry. [22][23][25]

Synthesis_Workflow A Starting Materials B Cyclization Reaction A->B C Functionalization B->C D Purification C->D E Characterization (FT-IR, NMR, MS) D->E F Biological Evaluation / Material Testing E->F

Caption: A generalized workflow for the synthesis and evaluation of 1,2,4-triazole derivatives.

Future Perspectives and Conclusion

The synergy between quantum chemical studies and experimental investigations will continue to drive innovation in the field of 1,2,4-triazole chemistry. The increasing power of computational resources and the development of more accurate theoretical models will enable even more precise predictions of molecular properties and biological activities.

References

  • BenchChem.
  • ijcrcps.
  • Sci-Hub. On tautomerism of 1,2,4-triazol-3-ones.
  • Tolyltriazole | Benzotriazole. 1,2,4-Triazole Sodium Salt.
  • PubMed Central.
  • MDPI. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies.
  • PubMed Central. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line.
  • ResearchGate. 1, 2, 4-triazole derivatives and their experimental inhibition efficiency (IE %).
  • Synthesis, Molecular Docking Study and Antimicrobial Evalu
  • MDPI. Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety.
  • Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-M.
  • Synthesis and Characterization of New 1,2,4-Triazole Deriv
  • PubMed.
  • PubMed Central.
  • Orbital.
  • Semantic Scholar. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.
  • ResearchGate. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.
  • ACS Publications. The Chemistry of 1,2,4-Triazoles.
  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzo
  • The Journal of Physical Chemistry A. Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole.
  • Life Chemicals. 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds.
  • Pharmacia.
  • TSI Journals. SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING.
  • ResearchGate.
  • ResearchGate.
  • ISRES. synthesis of 1,2,4 triazole compounds.
  • ProQuest. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study.
  • Portugaliae Electrochimica Acta.
  • PubMed. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies.
  • ResearchGate. Journal of Chemistry and Technologies.
  • Computational Studies on Nitro Deriv
  • NIH. Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl).
  • ResearchGate. Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity.
  • CORE.
  • ResearchGate. HOMO-LUMO plot of 3,5-diamino-1,2,4-triazole.
  • MDPI. Thin 1,2,4-Triazole Films for the Inhibition of Carbon Steel Corrosion in Sulfuric Acid Solution.
  • RAD Conference Proceedings. A QUANTUM CHEMICAL INVESTIGATION OF N 1 -SUBSTITUTED 1,2,4-TRIAZOLE.
  • ResearchGate.
  • A Comprehensive review on 1, 2,4 Triazole.
  • ResearchGate.

Sources

Methodological & Application

Synthesis of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed protocol for the synthesis of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate. Designed for researchers, scientists, and professionals in drug development, this document goes beyond a simple recitation of steps. It delves into the rationale behind the procedural choices, ensuring a deep understanding of the synthesis, and is grounded in established chemical principles and safety protocols.

Introduction and Significance

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties[1]. The presence of a bromo-substituent and an acetate group provides versatile handles for further chemical modifications, making this compound a key intermediate for the synthesis of more complex molecules and compound libraries.

This protocol details the N-alkylation of 3-bromo-1H-1,2,4-triazole with ethyl bromoacetate. The regioselectivity of the alkylation is a critical aspect of this synthesis, as 1,2,4-triazole possesses two reactive nitrogen atoms. The procedure outlined below is optimized to favor the formation of the desired N1-alkylated isomer.

Reaction Scheme

Reaction_Scheme reagent1 3-bromo-1H-1,2,4-triazole reagents reagent1->reagents reagent2 Ethyl bromoacetate reagent2->reagents product Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate reagents->product Base (e.g., K2CO3) Solvent (e.g., DMF) Room Temperature

Caption: General reaction scheme for the N-alkylation of 3-bromo-1H-1,2,4-triazole.

Materials and Reagents

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )CAS NumberKey Hazards
3-bromo-1H-1,2,4-triazoleC₂H₂BrN₃147.967343-33-1Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[2]
Ethyl bromoacetateC₄H₇BrO₂167.00105-36-2Flammable liquid and vapor, Fatal if swallowed, in contact with skin or if inhaled, Lachrymator.[3][4][5][6][7]
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7Causes serious eye irritation.
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Flammable liquid and vapor, Harmful in contact with skin or if inhaled, Causes serious eye irritation, May damage fertility or the unborn child.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Highly flammable liquid and vapor, Causes serious eye irritation, May cause drowsiness or dizziness.
HexaneC₆H₁₄86.18110-54-3Highly flammable liquid and vapor, May be fatal if swallowed and enters airways, Causes skin irritation, May cause drowsiness or dizziness, Suspected of damaging fertility, May cause damage to organs through prolonged or repeated exposure.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Not classified as hazardous.

Detailed Synthesis Protocol

This protocol is based on established methods for the N-alkylation of triazoles. The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the cation of the base, leaving the anion more reactive. Anhydrous potassium carbonate is a suitable base for deprotonating the triazole, which is sufficiently acidic.

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-1H-1,2,4-triazole (1.48 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Solvent Addition: Add 30 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add ethyl bromoacetate (1.11 mL, 1.67 g, 10 mmol) dropwise over 5 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent.

  • Work-up: After the reaction is complete, pour the reaction mixture into 100 mL of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate.

Characterization of the Final Product

  • ¹H NMR (in CDCl₃):

    • A singlet for the triazole proton (C₅-H) is expected in the region of δ 8.0-8.5 ppm.

    • A singlet for the methylene protons (-CH₂-) of the acetate group should appear around δ 5.0-5.5 ppm.

    • A quartet for the methylene protons (-OCH₂CH₃) of the ethyl group is anticipated around δ 4.2-4.3 ppm.

    • A triplet for the methyl protons (-OCH₂CH₃) of the ethyl group should be observed around δ 1.2-1.3 ppm.

  • ¹³C NMR (in CDCl₃):

    • The carbon of the triazole ring attached to the bromine (C₃) is expected around δ 140-145 ppm.

    • The other carbon of the triazole ring (C₅) should appear in the region of δ 145-150 ppm.

    • The carbonyl carbon (-C=O) of the ester is anticipated around δ 165-170 ppm.

    • The methylene carbon attached to the triazole nitrogen (-CH₂-) should be in the range of δ 48-52 ppm.

    • The methylene carbon of the ethyl ester (-OCH₂CH₃) is expected around δ 62-64 ppm.

    • The methyl carbon of the ethyl ester (-OCH₂CH₃) should appear around δ 13-15 ppm.

  • IR (KBr):

    • A strong absorption band for the C=O stretching of the ester group is expected around 1750 cm⁻¹.

    • C-H stretching vibrations for the aliphatic and aromatic protons will be observed in the range of 2900-3100 cm⁻¹.

    • C=N and C=C stretching vibrations of the triazole ring are expected in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (ESI-MS):

    • The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₆H₈BrN₃O₂), which is approximately 234.98 and 236.98 due to the isotopic distribution of bromine.

  • Melting Point: To be determined for the purified solid product.

Workflow Diagram

Synthesis_Workflow A 1. Weigh 3-bromo-1H-1,2,4-triazole and K2CO3 B 2. Add anhydrous DMF A->B C 3. Add ethyl bromoacetate dropwise B->C D 4. Stir at room temperature for 12-16h C->D E 5. Quench with cold water D->E F 6. Extract with ethyl acetate E->F G 7. Wash with water and brine F->G H 8. Dry over anhydrous Na2SO4 G->H I 9. Concentrate under reduced pressure H->I J 10. Purify by column chromatography I->J K 11. Characterize the final product J->K

Caption: Step-by-step workflow for the synthesis of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Ethyl Bromoacetate: This reagent is a lachrymator and is highly toxic.[3][4][5][6][7] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • 3-bromo-1H-1,2,4-triazole: This compound is an irritant.[2] Avoid contact with skin, eyes, and clothing.

  • N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and is readily absorbed through the skin. Handle with extreme care and avoid exposure.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate. By following the outlined steps and adhering to the safety precautions, researchers can confidently prepare this versatile building block for applications in drug discovery and organic synthesis. The emphasis on the rationale behind the experimental choices and the inclusion of expected characterization data aims to empower scientists with a thorough understanding of the process, ensuring both successful synthesis and the integrity of the final product.

References

  • Cole-Parmer. Material Safety Data Sheet - Ethyl bromoacetate, 98%. [Link]

  • SciELO. Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. [Link]

  • Loba Chemie. ETHYL BROMOACETATE FOR SYNTHESIS MSDS CAS-No.. [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link]

  • NIH. Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]sulfanyl}acetate. [Link]

  • MDPI. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. [Link]

  • PubChem. Ethyl 1H-1,2,4-triazole-1-acetate | C6H9N3O2 | CID 557521. [Link]

  • ResearchGate. (PDF) Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. [Link]

  • ResearchGate. ¹H and ¹³CNMR Chemical shifts of the methylene group of acetate side.... [Link]

  • ResearchGate. synthesis, characterization and evaluation of biological activity of some heterocyclic compounds containing 1,2,4- triazolering. [Link]

  • PubMed Central. An insight on medicinal attributes of 1,2,4-triazoles. [Link]

Sources

The Versatile Precursor: Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile chemical building blocks. Among these, heterocyclic scaffolds have garnered significant attention due to their prevalence in a vast array of FDA-approved drugs. The 1,2,4-triazole nucleus, in particular, is a privileged structure known for its metabolic stability and its ability to engage in various biological interactions. This application note provides a comprehensive guide to the use of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate, a key precursor that offers a strategic entry point for the synthesis of diverse and potent biologically active molecules. We will delve into its synthesis, key reactions, and its application in the development of targeted therapies, particularly kinase inhibitors.

Introduction: The Strategic Advantage of a Bifunctional Precursor

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate is a bifunctional molecule that provides medicinal chemists with two orthogonal handles for molecular elaboration. The bromo substituent on the triazole ring is primed for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. Simultaneously, the ethyl acetate moiety can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a versatile anchor point for amide bond formation, a cornerstone of drug design. This dual reactivity allows for the systematic exploration of chemical space around the triazole core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of drug candidates. The 1,2,4-triazole scaffold itself is a key pharmacophore in numerous clinically used drugs, including antifungal agents like fluconazole and antiviral medications such as ribavirin.

Synthesis of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate: A Reliable Protocol

The most direct and widely employed method for the synthesis of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate is the N-alkylation of 3-bromo-1H-1,2,4-triazole with ethyl bromoacetate. This reaction proceeds readily in the presence of a suitable base and an aprotic polar solvent.

Protocol 1: Synthesis of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate

Materials:

  • 3-bromo-1H-1,2,4-triazole

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-bromo-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate.

Expected Yield: 70-90%

Characterization Data (Representative):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.05 (s, 1H, triazole-H), 5.01 (s, 2H, CH₂), 4.25 (q, J = 7.1 Hz, 2H, OCH₂), 1.28 (t, J = 7.1 Hz, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 166.5, 144.8, 143.9, 62.3, 50.8, 14.1.

  • MS (ESI): m/z calculated for C₆H₈BrN₃O₂ [M+H]⁺, found [M+H]⁺.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 3-bromo-1H-1,2,4-triazole 3-bromo-1H-1,2,4-triazole Reaction N-Alkylation 3-bromo-1H-1,2,4-triazole->Reaction Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Reaction K2CO3 (Base) K2CO3 (Base) K2CO3 (Base)->Reaction DMF (Solvent) DMF (Solvent) DMF (Solvent)->Reaction Room Temperature Room Temperature Room Temperature->Reaction Extraction Extraction Chromatography Chromatography Extraction->Chromatography Product Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate Chromatography->Product Crude Product Crude Product Reaction->Crude Product Crude Product->Extraction Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System Precursor Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate Reaction Suzuki-Miyaura Coupling Precursor->Reaction Boronic Aryl/Heteroaryl Boronic Acid/Ester Boronic->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., K2CO3) Base->Reaction Product Ethyl 2-(3-Aryl/Heteroaryl-1H-1,2,4-triazol-1-yl)acetate Reaction->Product

The Strategic Application of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate in the Synthesis of Advanced Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the synthetic utility of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate, a pivotal building block in the development of modern triazole-based antifungal agents. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the strategic importance of this intermediate, with a particular focus on the synthesis of potent antifungal compounds like Ravuconazole. We will delve into the mechanistic rationale behind its application, provide detailed experimental protocols, and present a comprehensive overview of its role in constructing complex antifungal molecules.

Introduction: The Ascendancy of Triazole Antifungals and the Role of Key Intermediates

The global rise in invasive fungal infections, coupled with the emergence of drug-resistant strains, has underscored the urgent need for novel and effective antifungal therapies.[1][2] The triazole class of antifungals has been a cornerstone in the management of these infections for decades, primarily due to their targeted mechanism of action and broad-spectrum activity.[1][2] These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] Disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to the inhibition of fungal growth and, ultimately, cell death.[3]

The molecular architecture of potent triazole antifungals, such as Ravuconazole, is characterized by a central triazole ring linked to a complex side chain that is crucial for its biological activity. The synthesis of these intricate molecules relies on the strategic use of versatile building blocks that allow for the efficient and controlled assembly of the final drug substance. Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate has emerged as a highly valuable intermediate in this context. Its structure incorporates two key reactive handles: a bromo-substituted triazole ring, which is amenable to a variety of cross-coupling reactions for the introduction of diverse functionalities, and an ethyl acetate moiety, which can be readily modified to construct the remainder of the antifungal scaffold.

This guide will illuminate the practical application of this key intermediate, providing a scientifically grounded and experimentally validated roadmap for its utilization in the synthesis of next-generation antifungal agents.

Core Synthetic Strategy: A Modular Approach to Antifungal Synthesis

The synthetic utility of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate lies in its capacity to serve as a linchpin in a modular synthetic approach. This strategy involves the separate synthesis of key fragments of the target molecule, which are then coupled together in a convergent manner. This approach offers significant advantages in terms of efficiency, flexibility, and the ability to generate a library of analogs for structure-activity relationship (SAR) studies.

The general workflow for the utilization of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate in the synthesis of a Ravuconazole-type antifungal agent can be conceptualized as follows:

Synthetic_Workflow A Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate C Cross-Coupling Reaction (e.g., Suzuki, Stille) A->C Triazole Fragment B Thiazole Core Synthesis B->C Thiazole Fragment D Side Chain Elaboration (Hydrolysis & Amide Coupling) C->D Coupled Intermediate F Final Antifungal Agent (e.g., Ravuconazole analog) D->F Assembly E Chiral Alcohol Moiety E->D Chiral Building Block

Caption: A generalized workflow for the synthesis of triazole antifungals.

Application Note 1: Synthesis of the Thiazole Core of Ravuconazole

A critical component of Ravuconazole and its analogs is the substituted thiazole ring. The synthesis of this heterocyclic core is a prerequisite for its subsequent coupling with the triazole fragment. A common and effective method for the synthesis of the 2,4-disubstituted thiazole core of Ravuconazole is the Hantzsch thiazole synthesis.

Protocol 1: Synthesis of 2-bromo-1-(4-cyanophenyl)ethan-1-one

This protocol outlines the synthesis of a key precursor to the thiazole ring of Ravuconazole.

Materials and Reagents:

  • 4-Cyanobenzoyl chloride

  • Diazomethane (generated in situ from Diazald®)

  • 48% Hydrobromic acid

  • Diethyl ether

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Diazoketone Formation: In a fume hood, dissolve 4-cyanobenzoyl chloride (1.0 eq) in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath. Slowly add a freshly prepared ethereal solution of diazomethane (approx. 2.0 eq) with gentle stirring until the yellow color of diazomethane persists.

    • Causality: The reaction of an acyl chloride with diazomethane is a classic method for the preparation of α-diazoketones. The diazomethane acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride, followed by the displacement of the chloride ion.

  • Reaction Quenching: Allow the reaction mixture to stir at 0 °C for 1 hour. Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases.

  • Hydrobromination: To the solution of the diazoketone at 0 °C, add 48% hydrobromic acid (1.5 eq) dropwise with vigorous stirring.

    • Causality: The diazoketone is protonated by the strong acid, followed by nucleophilic attack by the bromide ion, leading to the displacement of nitrogen gas and the formation of the α-bromoketone.

  • Work-up: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 2-bromo-1-(4-cyanophenyl)ethan-1-one can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application Note 2: Palladium-Catalyzed Cross-Coupling of the Triazole and Thiazole Fragments

With both the bromo-triazole and the thiazole core in hand, the next critical step is their coupling. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, are powerful tools for the formation of carbon-carbon bonds between sp²-hybridized centers.

Protocol 2: Suzuki-Miyaura Coupling of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate with a Thiazole Boronic Ester

This protocol describes a plausible Suzuki-Miyaura coupling reaction to link the two key heterocyclic fragments.

Materials and Reagents:

  • Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate

  • 2-(4-Cyanophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole (Thiazole boronic ester)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

Procedure:

  • Reaction Setup: To a Schlenk flask, add Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate (1.0 eq), the thiazole boronic ester (1.2 eq), potassium carbonate (3.0 eq), and a magnetic stir bar.

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq). Add this catalyst mixture to the Schlenk flask.

    • Causality: The palladium catalyst is the heart of the cross-coupling reaction. Triphenylphosphine acts as a ligand to stabilize the palladium center and facilitate the catalytic cycle.

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to remove any oxygen.

    • Causality: Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive. Therefore, it is crucial to perform the reaction under an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization: The coupled product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point to confirm its identity and purity.

Application Note 3: Elaboration of the Side Chain to Introduce the Chiral Alcohol Moiety

The final stages of the synthesis involve the modification of the ethyl acetate side chain to introduce the chiral alcohol functionality characteristic of Ravuconazole. This typically involves hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling with a chiral amine or alcohol precursor.

Protocol 3: Hydrolysis of the Ethyl Ester and Amide Coupling

This protocol outlines the final steps to assemble the complete antifungal scaffold.

Part A: Hydrolysis of the Ethyl Ester

Materials and Reagents:

  • The coupled triazole-thiazole product from Protocol 2

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: Dissolve the ester in a mixture of THF and water.

  • Hydrolysis: Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid. This is often used in the next step without further purification.

Part B: Amide Coupling with a Chiral Precursor

Materials and Reagents:

  • The carboxylic acid from Part A

  • (2R,3R)-3-amino-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (or a suitable precursor)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and the chiral amine precursor (1.1 eq) in anhydrous DMF.

  • Coupling Agent and Base Addition: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

    • Causality: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to neutralize the acidic byproducts of the reaction.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer and concentrate under reduced pressure.

  • Purification: The final product can be purified by column chromatography or preparative HPLC to yield the desired antifungal agent.

Final Product Characterization: The final compound should be extensively characterized using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, HRMS, chiral HPLC (to confirm enantiomeric purity), and elemental analysis.

Data Presentation

Intermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Key Characterization Data
Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetateC₆H₈BrN₃O₂249.05¹H NMR, ¹³C NMR, MS
2-bromo-1-(4-cyanophenyl)ethan-1-oneC₉H₆BrNO224.06¹H NMR, ¹³C NMR, MS
Coupled Triazole-Thiazole EsterC₁₈H₁₄N₆O₂S378.41¹H NMR, ¹³C NMR, HRMS
Ravuconazole AnalogC₂₂H₁₇F₂N₅OS437.47¹H NMR, ¹³C NMR, HRMS, Chiral HPLC

Conclusion

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate stands as a testament to the power of strategic molecular design in modern medicinal chemistry. Its dual reactivity allows for a convergent and flexible synthetic approach to complex and highly active antifungal agents. The protocols and application notes provided herein offer a comprehensive guide for researchers to harness the potential of this key intermediate. By understanding the underlying principles of each synthetic transformation and adhering to rigorous experimental procedures, the scientific community can continue to build upon this foundation to develop the next generation of life-saving antifungal therapies.

References

  • Ueda, Y., et al. (2003). Phosphonooxymethyl prodrugs of the broad spectrum antifungal azole, ravuconazole: Synthesis and biological properties. Bioorganic & Medicinal Chemistry Letters, 13(21), 3669-3672. [Link]

  • Pesti, J. A., et al. (2009). The Process Development of Ravuconazole: An Efficient Multikilogram Scale Preparation of an Antifungal Agent. Organic Process Research & Development, 13(4), 716-728. [Link]

  • PubChem. (n.d.). Ravuconazole. National Center for Biotechnology Information. [Link]

  • Taylor & Francis. (n.d.). Ravuconazole – Knowledge and References. [Link]

  • Deb, M., et al. (2020). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 11(10), 1163-1172. [Link]

  • Gomtsyan, A., et al. (2002). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Journal of Organic Chemistry, 67(12), 4064-4071. [Link]

  • Tortoioli, S., et al. (2020). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry, 22(6), 1956-1962. [Link]

  • Xie, J., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 27(5), 1698. [Link]

  • Jenks, J. D., & Hoenigl, M. (2018). The role of triazoles in the management of invasive fungal infections. Expert Opinion on Pharmacotherapy, 19(14), 1545-1556. [Link]

Sources

Application Note & Protocol: Derivatization of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of clinically approved drugs.[1][2][3] Its metabolic stability, capacity for hydrogen bonding, and role as an isostere for amide, ester, and carboxylic acid groups make it a versatile component in drug design.[2] These compounds exhibit a wide range of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[2][3][4][5] Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate is a particularly valuable starting material for developing novel therapeutic agents. The molecule possesses two key reactive sites amenable to chemical modification: a bromine atom at the C3-position of the triazole ring and an ethyl ester on the N1-acetic acid side chain. This dual functionality allows for the systematic synthesis of a diverse library of derivatives, which is essential for comprehensive structure-activity relationship (SAR) studies aimed at optimizing biological activity and pharmacokinetic profiles.

This application note provides a detailed technical guide with field-proven protocols for the strategic derivatization of this lead compound, empowering researchers in drug discovery to efficiently explore the chemical space and identify promising new drug candidates.

Strategic Approach to Derivatization for SAR Studies

A successful SAR campaign relies on the logical and systematic modification of a lead compound. For ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate, the derivatization strategy can be focused on three primary vectors, although this guide will detail the two most direct approaches.

  • C3-Position Modification : The bromine atom serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

  • N1-Side Chain Modification : The ethyl ester can be hydrolyzed to a carboxylic acid, which is a versatile precursor for forming amides and other functional groups.

  • Triazole Core Modification : While more synthetically challenging, direct functionalization of the triazole ring itself can be explored in later stages if SAR data warrants it.

SAR_Strategy cluster_0 Vector 1: C3-Position Derivatization cluster_1 Vector 2: N1-Side Chain Derivatization cluster_2 Biological Evaluation Start Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate C3_Mod C3-Derivatives Start->C3_Mod Cross-Coupling Reactions N1_Mod N1-Side Chain Derivatives Start->N1_Mod Hydrolysis Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) C3_Mod->Suzuki Sonogashira Sonogashira Coupling (Alkynyl Groups) C3_Mod->Sonogashira Bio_Eval SAR Analysis & Lead Optimization Suzuki->Bio_Eval Sonogashira->Bio_Eval Carboxylic_Acid Carboxylic Acid Intermediate N1_Mod->Carboxylic_Acid Amide_Coupling Amide Coupling (Diverse Amines) Carboxylic_Acid->Amide_Coupling Amide_Coupling->Bio_Eval

Caption: High-level workflow for the derivatization and SAR analysis of the lead compound.

Part 1: Derivatization at the C3-Position via Cross-Coupling

The carbon-bromine bond on the triazole ring is an ideal handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming new carbon-carbon and carbon-heteroatom bonds.[6]

A. Suzuki-Miyaura Coupling: Introduction of Aryl/Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust method for installing aryl and heteroaryl groups, which are crucial for probing interactions such as pi-stacking within a biological target's binding site.[7]

Expertise & Causality: This reaction is favored due to its mild conditions, tolerance of a wide range of functional groups, and the vast commercial availability of boronic acids and esters.[6][7][8] The choice of palladium catalyst, ligand, and base is critical for success, particularly with electron-deficient heterocyclic halides. Activation of the boronic acid with a base to form a more nucleophilic boronate species is a key mechanistic step.[7]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2–1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2–5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or toluene/ethanol/water.

  • Reaction Execution: Heat the mixture to 80–110 °C and monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography.

Entry Boronic Acid Catalyst (mol%) Base Solvent Temp (°C) Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O9080-95
24-Fluorophenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃Dioxane10085-98
3Pyridin-3-ylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O10070-85
B. Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond, introducing a rigid alkynyl linker that can explore deep, narrow pockets in a target protein.[9][10]

Expertise & Causality: This reaction utilizes a dual catalytic system of palladium and copper(I).[9][10][11] The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the key nucleophile in the transmetalation step.[10] The reaction is typically run under mild, basic conditions.[9]

Protocol 2: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate (1.0 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2–5 mol%), a copper(I) co-catalyst (e.g., CuI, 5–10 mol%), and a suitable ligand if necessary (e.g., PPh₃).

  • Solvent and Reagent Addition: Add a degassed solvent such as DMF or THF, followed by a base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0–3.0 eq.). Finally, add the terminal alkyne (1.2–1.5 eq.).

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40–60 °C). Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble metal salts. Wash the filtrate sequentially with water and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by flash chromatography.

Part 2: Derivatization of the N1-Side Chain

Modifying the side chain at the N1 position is a classical medicinal chemistry strategy to alter properties like solubility, polarity, and the ability to form hydrogen bonds. This is most effectively done via hydrolysis of the ester followed by amide coupling.

A. Ester Hydrolysis to Carboxylic Acid

Expertise & Causality: Basic hydrolysis (saponification) is the standard method for converting the ethyl ester to the corresponding carboxylic acid. Using a mild base like lithium hydroxide (LiOH) in a mixed solvent system (e.g., THF/water) is highly effective and minimizes potential side reactions on the triazole ring. The reaction is typically rapid and clean.[12]

Protocol 3: Ester Hydrolysis

  • Reaction Setup: Dissolve the starting ester (1.0 eq.) in a 3:1 mixture of THF and water.

  • Base Addition: Add LiOH·H₂O (1.5–2.0 eq.) and stir the mixture at room temperature.

  • Monitoring: Follow the disappearance of the starting material by TLC (typically 1-4 hours).

  • Work-up: Remove the THF under reduced pressure. Wash the remaining aqueous solution with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH ~3 with 1M HCl. The carboxylic acid product will often precipitate or can be extracted with ethyl acetate (3x).

  • Isolation: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid, which is often pure enough for the next step.

B. Amide Bond Formation

The carboxylic acid intermediate is a gateway to a vast library of amides, which can introduce diverse chemical functionalities and probe key interactions with a biological target.

Expertise & Causality: Modern peptide coupling reagents are highly efficient for amide bond formation.[13] Reagents like HATU and HBTU are uronium/aminium salts that activate the carboxylic acid by forming a highly reactive OBt or OAt active ester.[14][15][16] This intermediate rapidly reacts with an amine to form the amide bond. These reagents are known for fast reaction times, high yields, and suppression of racemization.[14][16] A non-nucleophilic base like DIPEA is required to neutralize the acid and facilitate the reaction.[13]

Amide_Coupling Carboxylic_Acid 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetic acid Active_Ester Activated OAt/OBt Ester (Reactive Intermediate) Carboxylic_Acid->Active_Ester + Coupling_Reagent HATU or HBTU + DIPEA Coupling_Reagent->Active_Ester Amide_Product Target Amide Derivative Active_Ester->Amide_Product + Amine Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Amide_Product

Caption: General scheme for amide coupling via an activated ester intermediate.

Protocol 4: General Procedure for HATU-Mediated Amide Coupling

  • Acid Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF. Add DIPEA (2.0–3.0 eq.) followed by HATU (1.1–1.2 eq.). Stir the mixture at room temperature for 15–30 minutes to allow for pre-activation.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the activated mixture.

  • Reaction Execution: Continue stirring at room temperature for 2–16 hours. Monitor the reaction by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, water, and brine to remove excess reagents and byproducts.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify the crude amide by flash chromatography or preparative HPLC.

Conclusion and Outlook

The protocols detailed in this application note provide a robust and versatile platform for the systematic derivatization of ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate. By strategically applying powerful synthetic transformations such as Suzuki and Sonogashira cross-couplings at the C3-position and leveraging the versatility of the N1-side chain through amide coupling, researchers can efficiently generate diverse compound libraries. The subsequent biological evaluation of these analogs will provide crucial structure-activity relationship data, paving the way for the rational design of more potent and selective therapeutic agents. Rigorous characterization of all new compounds by NMR, mass spectrometry, and purity analysis is paramount to ensure the integrity and reproducibility of the biological data generated in the SAR campaign.

References

  • BenchChem. (2025). Application of 1,2,4-Triazoles in Medicinal Chemistry: Application Notes and Protocols.
  • Sumran, G., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 112652. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Sumran, G., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. PubMed. Retrieved from [Link]

  • BenchChem. (2025). Application Note: Amide Bond Formation Using H-Pro-NHEt.HCl with HATU and HBTU Coupling Reagents.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Krasavin, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(42), 5789-5792.
  • Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 960351. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthetic and Medicinal Perspective of 1,2,4‐Triazole as Anticancer Agents. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
  • Sureshbabu, V.V., et al. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU. ResearchGate. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Amide Coupling Reagents: BOP, HBTU, and HATU.
  • Bakherad, M., et al. (2018). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry, 16(34), 6218-6222.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Ali, M.A., et al. (1987). Transmission of substituent effects via 1,2,4-triazole ring residue. Indian Journal of Chemistry, 26B, 834-836.
  • Billingsley, K.L., & Buchwald, S.L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
  • ResearchGate. (n.d.). Synthesis of triazole substituted methyl ester and attempted hydrolysis. Reaction conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Deb, M., et al. (2024). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 15(3), 856-865. Retrieved from [Link]

  • Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH, 3(5).
  • Mareddy, J., et al. (2016). Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2–S100A10 protein interaction. MedChemComm, 7(5), 927-937. Retrieved from [Link]

  • Ahmed, S., et al. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Indus Journal of Bioscience Research, 3(5). Retrieved from [Link]

  • Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 881327. Retrieved from [Link]

  • Kale, M.A., & Baheti, K.G. (2021). QSAR Study of 1, 2, 4-Triazole for their Anticancer Activity. Asian Journal of Research in Chemistry, 14(3), 195-200.
  • Lemoine, L., et al. (2022). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 13(10), 1231-1244. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] This five-membered heterocycle, with its three nitrogen atoms, serves as a versatile framework for the design of novel drugs due to its favorable pharmacokinetic properties and its ability to engage in various biological interactions, including hydrogen bonding.[3] Derivatives of 1,2,4-triazole have been extensively investigated and have shown significant potential as anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory agents.[2][3][4]

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate represents a functionalized 1,2,4-triazole with reactive sites amenable to further chemical modification, making it and its analogs prime candidates for drug discovery programs. This guide provides detailed in vitro protocols for the initial biological characterization of this class of compounds, focusing on three key areas of therapeutic potential: anticancer, antimicrobial, and enzyme inhibitory activities. The methodologies described are foundational for establishing the bioactivity profile and guiding the structure-activity relationship (SAR) studies essential for drug development.

Section 1: Anticancer Activity Assessment

A primary application for novel triazole derivatives is in oncology.[5][6][7] The initial step in evaluating the anticancer potential of compounds like Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate and its analogs is to assess their cytotoxic effects on cancer cell lines. The MTT assay is a widely adopted, reliable, and quantitative colorimetric method for this purpose.[8][9]

Application Note 1: Cytotoxicity Screening using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of viable cells.[9][10] Mitochondrial dehydrogenases in living cells reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[10] By dissolving the formazan crystals in a suitable solvent, the concentration can be determined spectrophotometrically, allowing for the quantification of cell viability and the cytotoxic effect of test compounds.[9] This assay is a cornerstone for determining the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.

Experimental Rationale: The selection of cancer cell lines is critical and should ideally represent a variety of tumor types (e.g., lung, breast, colon) to assess the spectrum of activity.[3][7] A normal, non-cancerous cell line (e.g., MRC-5) is often included to evaluate the selectivity of the compound for cancer cells over healthy cells.[3] The concentration range of the test compounds should be broad enough to generate a complete dose-response curve, from which the IC₅₀ value can be accurately calculated.

Protocol 1: MTT Assay for Cytotoxicity

Materials:

  • Test compounds (dissolved in DMSO)

  • Selected cancer cell lines (e.g., A549, MCF-7, Hela)[3] and a normal cell line (e.g., MRC-5)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[11]

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[10] Incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[9]

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, purple formazan crystals will form in the viable cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Section 2: Antimicrobial Activity Profiling

1,2,4-triazole derivatives are well-documented for their potent antimicrobial activities, including both antibacterial and antifungal effects.[12][13][14] The standard method for quantifying the in vitro efficacy of a new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC).

Application Note 2: Determining Minimum Inhibitory Concentration (MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15][16] This value is a critical measure of a compound's potency and is used to classify microorganisms as susceptible, intermediate, or resistant to a particular agent. The broth microdilution method is a widely used, high-throughput technique for determining MIC values.[15][17]

Experimental Rationale: A panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains should be selected to assess the antimicrobial spectrum of the test compounds.[12][13] Standard quality control strains (e.g., ATCC strains) must be included to ensure the validity of the results. The test is performed in a 96-well plate format, where a standardized inoculum of the microorganism is exposed to serial dilutions of the test compound.

Protocol 2: Broth Microdilution for MIC Determination

Materials:

  • Test compounds (dissolved in DMSO)

  • Bacterial and fungal strains for testing[12]

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[18]

  • Sterile 96-well round-bottom microtiter plates

  • Standardized microbial inoculum (adjusted to 0.5 McFarland standard)[16]

  • Positive control (microorganism in broth without compound)

  • Negative control (broth only)

  • Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound at 2x the highest desired concentration to the first column of wells.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate. Discard the final 50 µL from the last column.[17]

  • Inoculation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16] Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this diluted inoculum to each well (except the negative control).

  • Controls: The last two columns should serve as positive (broth + inoculum) and negative (broth only) controls.

  • Incubation: Seal the plates to prevent evaporation and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.[16]

Section 3: Enzyme Inhibition Assays

The therapeutic effects of many drugs, including those with a 1,2,4-triazole core, are achieved through the inhibition of specific enzymes.[19][20] Depending on the structural features of the analogs, they may target various enzymes such as acetylcholinesterase (relevant for Alzheimer's disease), α-glucosidase (relevant for diabetes), or carbonic anhydrase.[19][21][22]

Application Note 3: Screening for Enzyme Inhibitory Activity

Principle: Enzyme inhibition assays are designed to measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor. The assay typically involves combining the enzyme, its substrate, and the test compound, and then measuring the formation of a product or the depletion of the substrate over time. The product is often a chromogenic or fluorogenic molecule, allowing for easy detection with a spectrophotometer or fluorometer. The potency of the inhibitor is quantified by its IC₅₀ value.

Experimental Rationale: The choice of enzyme and substrate is dictated by the therapeutic target of interest. For example, to assess the potential of triazole analogs as anti-diabetic agents, an α-glucosidase inhibition assay would be appropriate.[22] The assay conditions (pH, temperature, substrate concentration) must be optimized for the specific enzyme being studied. A known inhibitor of the enzyme should be used as a positive control.

Protocol 3: General Protocol for α-Glucosidase Inhibition Assay

Materials:

  • Test compounds (dissolved in DMSO)

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Sodium phosphate buffer (pH 6.8)

  • Acarbose (as a standard inhibitor)[22]

  • Sodium carbonate (Na₂CO₃) solution (to stop the reaction)

  • 96-well microplate

  • Microplate reader (absorbance at 405 nm)[22]

Procedure:

  • Assay Setup: In a 96-well plate, add 50 µL of sodium phosphate buffer to each well. Add 10 µL of the test compound solution at various concentrations.

  • Enzyme Addition: Add 20 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to the control (without inhibitor). Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Data Presentation

Table 1: Representative Cytotoxicity Data (IC₅₀ in µM)
CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)HT-29 (Colon Cancer)[7]MRC-5 (Normal Lung)
Analog 1 15.222.512.7>100
Analog 2 5.89.17.385.4
Analog 3 45.1>10068.2>100
Cisplatin 8.912.414.0[7]5.2
Table 2: Representative Antimicrobial Activity (MIC in µg/mL)
CompoundS. aureusE. coliC. albicansA. niger
Analog 1 1632816
Analog 2 4824
Analog 3 >64>6432>64
Ciprofloxacin 10.5N/AN/A
Fluconazole N/AN/A416

Visualizations

G cluster_0 MTT Cytotoxicity Assay Workflow Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate (48-72h) Incubate (48-72h) Add Compound->Incubate (48-72h) Add MTT Add MTT Incubate (48-72h)->Add MTT Incubate (4h) Incubate (4h) Add MTT->Incubate (4h) Solubilize Formazan Solubilize Formazan Incubate (4h)->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Caption: Workflow for MTT cytotoxicity assay.

G cluster_1 Broth Microdilution MIC Assay Workflow Serial Dilution Serial Dilution Inoculate Bacteria Inoculate Bacteria Serial Dilution->Inoculate Bacteria Incubate (16-20h) Incubate (16-20h) Inoculate Bacteria->Incubate (16-20h) Visual Inspection Visual Inspection Incubate (16-20h)->Visual Inspection Determine MIC Determine MIC Visual Inspection->Determine MIC

Caption: Workflow for MIC determination.

References

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Springer Nature Experiments. [Link]

  • Synthesis and anticancer activity of[5][6][8] triazole [4,3-b][5][6][8][15] tetrazine derivatives. Springer. [Link]

  • Cell Viability Assays. Assay Guidance Manual. NCBI Bookshelf. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. [Link]

  • Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives. PubMed. [Link]

  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. National Institutes of Health. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Institutes of Health. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. National Institutes of Health. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Semantic Scholar. [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. National Institutes of Health. [Link]

  • Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry. [Link]

  • A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. ResearchGate. [Link]

  • Discovery of a new class of triazole based inhibitors of acetyl transferase KAT2A. iris.unina.it. [Link]

  • Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. ResearchGate. [Link]

  • Investigation of 1,2,4-Triazole Derivatives as Potential Anti-Diabetic Agents. DergiPark. [Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. ResearchGate. [Link]

  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. National Institutes of Health. [Link]

  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. National Institutes of Health. [Link]

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. [Link]

  • Synthesis and biological activities of 1H-1,2,4-triazole derivatives containing aryloxyacetate unit. ResearchGate. [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. National Institutes of Health. [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). ResearchGate. [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. National Institutes of Health. [Link]

Sources

Application Notes and Protocols: The Versatility of Triazole Derivatives in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Click Chemistry and the Central Role of Triazoles

In the landscape of modern chemical synthesis, "click chemistry" represents a paradigm shift towards reactions that are rapid, efficient, and highly specific.[1] At the heart of this concept lies the formation of stable, five-membered heterocyclic rings known as triazoles.[2] These reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), have become indispensable tools for researchers across various disciplines.[3][] The resulting 1,2,3-triazole linkage is not merely a passive linker; its unique electronic properties, including the ability to form hydrogen bonds and dipole interactions, allow it to actively participate in binding with biological targets.[1] This guide provides an in-depth exploration of the applications of triazole derivatives formed via click chemistry, complete with detailed protocols and the scientific rationale behind them, to empower researchers, scientists, and drug development professionals in their endeavors.

Core Principles: A Tale of Two Clicks

The formation of triazoles through the cycloaddition of azides and alkynes can be achieved through two primary, highly efficient pathways:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and versatile reaction utilizes a copper(I) catalyst to regioselectively generate 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[5][6] The reaction is known for its high yields, tolerance of a wide range of functional groups, and mild reaction conditions, often proceeding in aqueous solutions.[7]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Addressing the potential cytotoxicity of copper catalysts in living systems, SPAAC offers a bioorthogonal alternative.[8][9] This reaction employs a strained cyclooctyne which reacts spontaneously with an azide to form a triazole linkage, eliminating the need for a metal catalyst.[][10] The driving force is the release of ring strain in the cyclooctyne.[10]

The choice between CuAAC and SPAAC is dictated by the specific application, with CuAAC being a workhorse for in vitro applications and SPAAC reigning supreme for modifications within living cells and organisms.

Application I: Bioconjugation and Bioorthogonal Labeling

The ability to selectively and efficiently label biomolecules in their native environment has revolutionized our understanding of biological processes. Click chemistry, with its formation of stable triazole linkages, is at the forefront of this revolution.[3][11]

Rationale for Experimental Choices in Bioconjugation

When designing a bioconjugation experiment using click chemistry, several factors must be considered:

  • Choice of "Click" Reaction: For in vitro labeling of purified proteins, DNA, or other biomolecules, CuAAC is often the method of choice due to its faster kinetics.[3] However, for live-cell imaging or in vivo studies, the copper-free SPAAC is essential to avoid cellular toxicity.[8]

  • Ligands for CuAAC: In CuAAC, ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are crucial.[12] They stabilize the Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) and increasing reaction efficiency, particularly in aqueous environments.[12] THPTA is water-soluble and is preferred for biological applications.[12]

  • Reducing Agents for CuAAC: A reducing agent, typically sodium ascorbate, is used to reduce any Cu(II) present to the active Cu(I) catalyst.[13]

  • Stoichiometry: In bioconjugation, it is common to use a stoichiometric excess of one of the reactants (often the smaller molecule) to drive the reaction to completion, especially when labeling a precious biomolecule.

Experimental Workflow: Bioconjugation

G cluster_0 Preparation cluster_1 Click Reaction cluster_2 Analysis & Purification P1 Functionalize Biomolecule (e.g., with Azide) R1 Mix Biomolecule and Probe P1->R1 P2 Functionalize Probe (e.g., with Alkyne) P2->R1 R2 Add Catalyst System (Cu(I) + Ligand or Strained Alkyne) R1->R2 R3 Incubate R2->R3 A1 Monitor Reaction (e.g., SDS-PAGE, HPLC) R3->A1 A2 Purify Conjugate (e.g., Size Exclusion Chromatography) A1->A2 A3 Characterize Conjugate (e.g., Mass Spectrometry) A2->A3

Caption: General workflow for bioconjugation using click chemistry.

Protocol 1: CuAAC Labeling of a Protein with a Fluorescent Dye

This protocol describes the labeling of a purified, azide-modified protein with an alkyne-functionalized fluorescent dye.

Materials:

  • Azide-modified protein in phosphate-buffered saline (PBS), pH 7.4

  • Alkyne-fluorescent dye (e.g., DBCO-dye) dissolved in DMSO

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (200 mM in water)

  • Copper(II) sulfate (CuSO4) stock solution (100 mM in water)

  • Sodium ascorbate stock solution (100 mM in water, freshly prepared)

  • Desalting column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein to a final concentration of 1-5 mg/mL in PBS.

    • Alkyne-fluorescent dye to a 10-fold molar excess over the protein.

  • Catalyst Preparation: In a separate tube, pre-complex the copper and ligand by mixing the THPTA and CuSO4 solutions in a 2:1 ratio and letting it stand for a few minutes.[12]

  • Initiation: Add the THPTA/CuSO4 complex to the protein-dye mixture to a final copper concentration of 1 mM.

  • Reduction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the reaction.[13]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the labeled protein from excess reagents using a desalting column equilibrated with PBS.

  • Characterization: Analyze the labeled protein by SDS-PAGE to confirm the increase in molecular weight and by UV-Vis spectroscopy to determine the degree of labeling.

Protocol 2: SPAAC-Mediated Live-Cell Imaging

This protocol outlines the labeling of cell-surface glycans with a fluorescent probe using SPAAC.

Materials:

  • Cells in culture

  • Metabolic precursor (e.g., Ac4ManNAz) for incorporating azides into cell-surface glycans

  • Cyclooctyne-functionalized fluorescent probe (e.g., DBCO-488)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

Procedure:

  • Metabolic Labeling: Supplement the cell culture medium with 25-50 µM of the azide-containing metabolic precursor (e.g., Ac4ManNAz) and incubate the cells for 24-72 hours.[8]

  • Cell Preparation: Gently wash the cells three times with warm PBS to remove any unincorporated precursor.[8]

  • SPAAC Reaction: Add the cyclooctyne-functionalized fluorescent probe (e.g., DBCO-488) to the cell culture medium at a final concentration of 10-50 µM.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with warm PBS to remove the excess fluorescent probe.

  • Imaging: Image the labeled cells using fluorescence microscopy.

Application II: Drug Discovery and Development

The formation of triazoles via click chemistry has become a powerful strategy in drug discovery for synthesizing novel molecular entities and linking different pharmacophores.[1][7] The triazole ring itself can act as a bioisostere for amide bonds, enhancing metabolic stability and influencing binding affinity.[7]

Rationale for Triazole Use in Drug Design
  • Linker Moiety: The 1,2,3-triazole is a stable and rigid linker, allowing for the precise positioning of different molecular fragments.[1] This is particularly valuable in the development of bifunctional molecules and antibody-drug conjugates (ADCs).

  • Pharmacological Activity: The triazole core itself is a privileged scaffold found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[2][14]

  • Improved Physicochemical Properties: The introduction of a triazole ring can improve a molecule's solubility and bioavailability.[7]

Workflow for Triazole-Based Drug Synthesis

G cluster_0 Scaffold Synthesis cluster_1 CuAAC Reaction cluster_2 Purification & Characterization cluster_3 Biological Evaluation S1 Synthesize Azide-Functionalized Pharmacophore A C1 Combine Pharmacophores A and B S1->C1 S2 Synthesize Alkyne-Functionalized Pharmacophore B S2->C1 C2 Add Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) C1->C2 C3 React under Mild Conditions C2->C3 P1 Purify Triazole Product (e.g., Flash Chromatography) C3->P1 P2 Characterize Structure (NMR, HRMS, FT-IR) P1->P2 B1 In Vitro Assays P2->B1 B2 In Vivo Studies B1->B2

Sources

Application Notes and Protocols: Leveraging Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate for the Development of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique physicochemical properties.[1] This five-membered heterocycle, with its dipole character, hydrogen bonding capability, and metabolic stability, is an ideal pharmacophore for engaging with biological targets.[1] Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate is a particularly valuable starting material, offering a strategic combination of a modifiable bromo-group and an ester moiety. This guide provides an in-depth exploration of its application in developing enzyme inhibitors, detailing synthetic strategies, bioassay protocols, and data interpretation for researchers in drug discovery and chemical biology.

The 1,2,4-Triazole Scaffold: A Cornerstone in Enzyme Inhibition

The utility of the 1,2,4-triazole ring in drug design is well-established. Its nitrogen atoms act as potent hydrogen bond acceptors and can coordinate with metal ions within enzyme active sites, a mechanism famously exploited by triazole antifungals that target the heme iron of cytochrome P450 enzymes like lanosterol 14α-demethylase (CYP51).[1][2] Furthermore, the triazole ring is considered an isostere for amide, ester, and carboxylic acid functionalities, allowing it to mimic natural substrates and bind with high affinity to enzyme receptors.[1][2] This versatility has led to the development of 1,2,4-triazole derivatives as inhibitors for a wide array of enzymes, including:

  • Cytochrome P450 (CYP) Isozymes[3][4]

  • α-Glucosidase and α-Amylase (Anti-diabetic targets)[5][6][7]

  • Cholinesterases (Alzheimer's disease targets)[5][8]

  • Urease (Anti-bacterial targets)[9][10]

  • Kinases (Anti-cancer targets)[1]

  • Xanthine Oxidase (Gout treatment)[11]

The stability of the triazole ring to metabolic degradation further enhances its appeal, making it a reliable core for building potent and selective drug candidates.[12]

Strategic Utility of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate is an ideal starting reagent for constructing a diverse library of potential enzyme inhibitors. Its structure offers two primary points for chemical modification, allowing for systematic exploration of the structure-activity relationship (SAR).

  • The 3-Bromo Position: The bromine atom serves as a versatile synthetic handle. It can be readily displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide range of aryl, alkyl, or heterocyclic substituents. This position is critical for modulating the compound's selectivity and potency by targeting specific pockets within an enzyme's active site.

  • The Ethyl Acetate Moiety: The ester group can be easily hydrolyzed to the corresponding carboxylic acid, which can improve solubility or introduce a key binding interaction (e.g., forming a salt bridge with a basic residue). Alternatively, it can be converted to various amides to further expand the chemical diversity of the inhibitor library.

G cluster_bromo Modification at C3-Br cluster_ester Modification of Ester start Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate nucleophilic Nucleophilic Substitution (e.g., with R-NH2) start->nucleophilic Versatile Handle suzuki Suzuki Cross-Coupling (e.g., with Ar-B(OH)2) start->suzuki hydrolysis Ester Hydrolysis start->hydrolysis Modulate Polarity/ Introduce H-bond donor amidation Amidation start->amidation product1 Amine Derivatives nucleophilic->product1 product2 Bi-aryl Derivatives suzuki->product2 product3 Carboxylic Acid Derivatives hydrolysis->product3 product4 Amide Derivatives amidation->product4

Synthetic pathways from the core reagent.
Synthetic Protocols for Inhibitor Library Generation

The following protocols provide step-by-step methodologies for modifying the core scaffold.

Protocol 1: Synthesis of N-Substituted Amino-Triazole Derivatives

Principle and Experimental Rationale: This protocol utilizes the bromo-triazole as an electrophile in a nucleophilic aromatic substitution reaction. The C-Br bond is activated by the electron-withdrawing nature of the triazole ring. This is a robust method for introducing diverse amine functionalities.

Materials:

  • Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate

  • Desired primary or secondary amine (1.2 equivalents)

  • A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc), Saturated sodium bicarbonate solution, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate (1 equivalent) in DMF.

  • Reagent Addition: Add the desired amine (1.2 equivalents) followed by DIPEA (2.0 equivalents) to the solution.

  • Heating: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with EtOAc and wash sequentially with water (2x) and brine (1x). The aqueous washes remove the DMF and excess base.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate gradient of hexane and EtOAc to yield the pure product.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of Bi-aryl Derivatives via Suzuki Coupling

Principle and Experimental Rationale: The Suzuki cross-coupling reaction is a powerful tool for forming C-C bonds. This protocol couples the bromo-triazole with an arylboronic acid in the presence of a palladium catalyst and a base. This allows for the introduction of complex aromatic systems, which can significantly influence binding affinity and selectivity.

Materials:

  • Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst, e.g., Pd(PPh₃)₄ (0.05 equivalents)

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equivalents)

  • Solvent system: Dioxane/Water (e.g., 4:1 ratio)

  • Ethyl acetate (EtOAc), Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask, add Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate (1 equivalent), the arylboronic acid (1.5 equivalents), the palladium catalyst (0.05 equivalents), and the base (3.0 equivalents).

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Heating: Heat the reaction mixture to 90-110 °C under the inert atmosphere. Monitor the reaction by TLC (typically 6-24 hours).

  • Work-up: After cooling, dilute the mixture with EtOAc and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the crude material using flash column chromatography on silica gel to obtain the desired bi-aryl product.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.

Protocols for Evaluating Enzyme Inhibition

Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity.

Protocol 3: General Spectrophotometric Enzyme Inhibition Assay (IC₅₀ Determination)

Principle and Experimental Rationale: This assay measures the concentration of a synthesized compound required to inhibit 50% of the target enzyme's activity (the IC₅₀ value). It relies on a substrate that, when acted upon by the enzyme, produces a chromogenic or fluorogenic product that can be quantified using a plate reader. The change in signal over time is proportional to the enzyme's activity.

Materials:

  • Target enzyme in appropriate buffer

  • Substrate for the enzyme

  • Synthesized inhibitor compounds dissolved in DMSO (stock solutions)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • 96-well microplate

  • Multichannel pipette

  • Spectrophotometric or fluorometric plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the synthesized inhibitors in the assay buffer. Ensure the final DMSO concentration in the well is low (typically ≤1%) to avoid affecting enzyme activity.

  • Assay Plate Setup:

    • Add assay buffer to all wells.

    • Add the serially diluted inhibitor compounds to the test wells.

    • Add buffer with DMSO (vehicle control) to the "100% activity" control wells.

    • Add a known positive control inhibitor to separate wells.

  • Enzyme Addition: Add the enzyme solution to all wells except the "no enzyme" blank wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

  • Data Acquisition: Immediately place the plate in the reader and measure the absorbance or fluorescence at regular intervals (kinetic mode) or after a fixed time point (endpoint mode).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Normalize the data: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare serial dilutions of inhibitor in buffer p2 Dispense into 96-well plate p1->p2 a1 Add enzyme solution to wells p2->a1 a2 Pre-incubate (15 min) to allow inhibitor binding a1->a2 a3 Initiate reaction by adding substrate a2->a3 d1 Measure signal change (kinetic or endpoint) a3->d1 d2 Calculate % Inhibition vs. vehicle control d1->d2 d3 Plot Dose-Response Curve d2->d3 d4 Calculate IC50 Value d3->d4

Workflow for IC50 determination.
Protocol 4: Enzyme Kinetic Analysis

Principle and Experimental Rationale: After identifying active inhibitors, kinetic studies are performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[7][8] This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations. Plotting the data, for example on a Lineweaver-Burk plot (1/rate vs. 1/[Substrate]), reveals how the inhibitor affects the enzyme's kinetic parameters, Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction rate).[7][9]

Procedure:

  • Select a potent inhibitor identified from the IC₅₀ screen.

  • Prepare a matrix of reactions in a 96-well plate. Each row should have a fixed inhibitor concentration (including a zero-inhibitor control), and each column should have a different substrate concentration.

  • Perform the enzyme assay as described in Protocol 3, measuring the initial reaction rates for each condition.

  • Plot the initial rates versus substrate concentration for each inhibitor concentration.

  • Transform the data for a Lineweaver-Burk plot (or use non-linear regression fitting, which is generally preferred).

  • Analyze the resulting plots:

    • Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).

    • Non-competitive Inhibition: Lines intersect on the x-axis (apparent Kₘ is unchanged, Vₘₐₓ decreases).

    • Uncompetitive Inhibition: Lines are parallel (both apparent Kₘ and Vₘₐₓ decrease).[7]

  • From this analysis, the inhibition constant (Kᵢ) can be calculated, providing a more precise measure of inhibitor potency.

Data Presentation and Interpretation

Systematic data presentation is crucial for SAR analysis.

Table 1: Example In Vitro Enzyme Inhibition Data for a Triazole Library

Compound ID R-Group at C3 Target Enzyme IC₅₀ (µM)¹
TZ-Br -Br (Starting Material) α-Glucosidase >100
TZ-NH-Ph -NH-Phenyl α-Glucosidase 15.2 ± 1.8
TZ-Ph-4-F 4-Fluoro-phenyl α-Glucosidase 5.8 ± 0.7
TZ-Ph-4-OMe 4-Methoxy-phenyl α-Glucosidase 8.3 ± 1.1
Acarbose Positive Control α-Glucosidase 252.0 ± 4.8[7]

| ¹IC₅₀ values are presented as the mean ± standard deviation from three independent experiments. |

Table 2: Example Enzyme Kinetic Parameters for Inhibitor TZ-Ph-4-F

Parameter Value Interpretation
Kₘ (no inhibitor) 2.5 mM Michaelis constant, substrate concentration at ½ Vₘₐₓ.
Vₘₐₓ 0.8 AU/min Maximum reaction velocity.
Inhibition Type Competitive Inhibitor binds to the same site as the substrate.[9]

| Kᵢ | 2.1 µM | Inhibition constant, a measure of inhibitor potency. |

Conclusion

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate is a powerful and versatile building block for the discovery of novel enzyme inhibitors. Its dual functional handles allow for the rapid generation of chemically diverse libraries. By combining the robust synthetic protocols with systematic biochemical evaluation as detailed in this guide, researchers can efficiently navigate the path from initial hit identification to lead optimization, ultimately accelerating the development of new therapeutic agents.

References
  • Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. Retrieved from [Link]

  • Verma, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry. Retrieved from [Link]

  • Nivoix, Y., et al. (2008). The Enzymatic Basis of Drug-Drug Interactions with Systemic Triazole Antifungals. Clinical Pharmacokinetics. Retrieved from [Link]

  • Kumar, A., et al. (2023). An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors. Medicinal Chemistry Research. Retrieved from [Link]

  • Zafar, W., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Southern Journal of Research. Retrieved from [Link]

  • Hassaneen, H. M., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia. Retrieved from [Link]

  • Nivoix, Y., et al. (2008). The enzymatic basis of drug-drug interactions with systemic triazole antifungals. PubMed. Retrieved from [Link]

  • Al-Tameemi, W., & Lamprecht, A. (2024). Emerging Applications of Triazole Antifungal Drugs. MDPI. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies. Retrieved from [Link]

  • Taha, M., et al. (2023). Investigation of 1,2,4-Triazole Derivatives as Potential Anti-Diabetic Agents. DergiPark. Retrieved from [Link]

  • Khan, K. M., et al. (2004). Kinetics of novel competitive inhibitors of urease enzymes by a focused library of oxadiazoles/thiadiazoles and triazoles. PubMed. Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. National Institutes of Health. Retrieved from [Link]

  • López-Rojas, P., et al. (2021). Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. SciELO. Retrieved from [Link]

  • Taha, M., et al. (2018). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. National Institutes of Health. Retrieved from [Link]

  • Djouad, A., et al. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). A novel method for the synthesis of 1,2,4-triazole-derived heterocyclic compounds: enzyme inhibition and molecular docking studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile synthesis of bromo- and iodo-1,2,3-triazoles. Retrieved from [Link]

  • Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health. Retrieved from [Link]

  • Rahim, F., et al. (2022). Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study. PubMed Central. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles Containing Compounds as Potent Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors. PubMed Central. Retrieved from [Link]

  • Nemr, M. T. M., et al. (2023). New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study. PubMed Central. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the synthetic utility of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate as a versatile starting material for the construction of novel fused heterocyclic systems. We present detailed, field-proven insights and step-by-step protocols for the synthesis of two key pharmacophores: 1,2,4-triazolo[3,4-b][1][2][3]thiadiazines and 1,2,4-triazolo[1,5-a]pyrimidines . The rationale behind experimental choices, mechanistic underpinnings, and the significant biological potential of these compounds in areas such as oncology and infectious diseases are thoroughly discussed. All protocols are designed to be self-validating, and key claims are supported by authoritative references.

Introduction: The Strategic Value of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate is a highly functionalized building block, primed for diversification into a range of complex heterocyclic structures. Its strategic value lies in its two distinct reactive centers:

  • The 3-bromo substituent: This site is an excellent electrophilic handle for nucleophilic aromatic substitution, allowing for the introduction of various functionalities.

  • The ethyl acetate moiety: This group can be readily transformed through hydrolysis, amidation, or condensation reactions, serving as a key element in ring-closure strategies.

The 1,2,4-triazole core is a well-established "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs.[1][4] Fusing this core with other heterocyclic rings, such as thiadiazines and pyrimidines, can lead to the discovery of novel compounds with enhanced biological activities, including anticancer, antifungal, and antimicrobial properties.[1][3][5]

Synthetic Pathway I: Synthesis of 1,2,4-Triazolo[3,4-b][1][2][3]thiadiazines

The synthesis of the 1,2,4-triazolo[3,4-b][1][2][3]thiadiazine scaffold from the title compound is a multi-step process that culminates in a key cyclization reaction. The overall strategy involves the transformation of the starting material into a 4-amino-5-mercapto-1,2,4-triazole intermediate, which is then cyclized with an appropriate electrophile.

Mechanistic Rationale and Workflow

The proposed synthetic pathway leverages established transformations in heterocyclic chemistry. The initial step involves the conversion of the ethyl ester to a hydrazide, which is a common precursor for the formation of the 1,2,4-triazole ring. The subsequent reaction with carbon disulfide and hydrazine hydrate builds the 4-amino-5-mercapto-1,2,4-triazole core. The final cyclization with an α-haloketone proceeds via an initial S-alkylation followed by an intramolecular condensation.

Triazolothiadiazine_Synthesis_Workflow A Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate B 2-(3-Bromo-1H-1,2,4-triazol-1-yl)acetohydrazide A->B Hydrazine Hydrate, Ethanol, Reflux C Potassium 2-(2-(3-bromo-1H-1,2,4-triazol-1-yl)acetyl)hydrazine-1-carbodithioate B->C CS2, KOH, Ethanol D 4-Amino-5-((3-bromo-1H-1,2,4-triazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol C->D Hydrazine Hydrate, Water, Reflux E Substituted 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine D->E α-Haloketone, Ethanol, Reflux

Caption: Proposed workflow for the synthesis of 1,2,4-triazolo[3,4-b][1][2][3]thiadiazines.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of 2-(3-Bromo-1H-1,2,4-triazol-1-yl)acetohydrazide

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate (10.0 g, 40.0 mmol) in ethanol (100 mL).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (80%, 10.0 mL, 200 mmol) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (7:3).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum to afford the title compound as a white solid.

Protocol 2.2.2: Synthesis of 4-Amino-5-((3-bromo-1H-1,2,4-triazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol

  • Reaction Setup: In a 500 mL three-necked flask fitted with a mechanical stirrer, dropping funnel, and a reflux condenser, dissolve 2-(3-Bromo-1H-1,2,4-triazol-1-yl)acetohydrazide (9.4 g, 40.0 mmol) and potassium hydroxide (2.24 g, 40.0 mmol) in absolute ethanol (150 mL).

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add carbon disulfide (3.0 mL, 50.0 mmol) dropwise over 30 minutes, maintaining the temperature below 10 °C. Stir the mixture at room temperature for 12-16 hours.

  • Intermediate Isolation: The potassium dithiocarbazinate salt will precipitate. Filter the salt, wash with cold ether (2 x 30 mL), and dry.

  • Cyclization: Suspend the dried salt in water (100 mL) and add hydrazine hydrate (80%, 8.0 mL, 160 mmol). Reflux the mixture for 8-10 hours until the evolution of hydrogen sulfide ceases (test with lead acetate paper).

  • Work-up and Isolation: Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to pH 5-6. The product will precipitate. Filter the solid, wash thoroughly with water, and recrystallize from ethanol to yield the desired aminomercaptotriazole.

Protocol 2.2.3: Synthesis of Substituted 6-aryl-3-((3-bromo-1H-1,2,4-triazol-1-yl)methyl)-7H-[1][3][5]triazolo[3,4-b][1][2][3]thiadiazine

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 4-Amino-5-((3-bromo-1H-1,2,4-triazol-1-yl)methyl)-4H-1,2,4-triazole-3-thiol (2.9 g, 10.0 mmol) and the appropriate α-bromoacetophenone (10.0 mmol) in absolute ethanol (50 mL).

  • Reaction Conditions: Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The precipitated product is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF/water) to give the pure triazolothiadiazine derivative.

Potential Applications of 1,2,4-Triazolo[3,4-b][1][2][3]thiadiazines

This class of fused heterocycles is renowned for its broad spectrum of biological activities.

Biological Activity Examples and Notes References
Anticancer Derivatives have shown significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer.[1][4][6]
Antimicrobial Potent activity against both Gram-positive and Gram-negative bacteria. Some derivatives exhibit comparable or superior activity to standard antibiotics.[7][8]
Antifungal Effective against a range of fungal pathogens, including Candida species.[9]
Antiviral Certain derivatives have demonstrated promising activity against viruses such as the influenza virus.[10]

Synthetic Pathway II: Synthesis of 1,2,4-Triazolo[1,5-a]pyrimidines

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines from the title compound involves an initial nucleophilic substitution of the bromide followed by cyclization. This pathway highlights the versatility of the 3-bromo position for introducing nitrogen-based nucleophiles.

Mechanistic Rationale and Workflow

The proposed synthesis begins with the displacement of the bromide by an amino group, which can be achieved through various methods, including reaction with ammonia or a protected amine source. The resulting 3-amino-1,2,4-triazole derivative is then condensed with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, to construct the pyrimidine ring.

Triazolopyrimidine_Synthesis_Workflow A Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate B Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate A->B Nucleophilic Amination (e.g., NH3/CuSO4 or NaN3 followed by reduction) C Substituted 1,2,4-Triazolo[1,5-a]pyrimidine B->C 1,3-Dicarbonyl compound (e.g., Ethyl Acetoacetate), Acetic Acid, Reflux

Caption: Proposed workflow for the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines.

Detailed Experimental Protocols

Protocol 3.2.1: Synthesis of Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate

Method A: Direct Amination

  • Reaction Setup: In a sealed pressure vessel, place Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate (5.0 g, 20.0 mmol), copper(II) sulfate (0.32 g, 2.0 mmol), and a concentrated aqueous solution of ammonia (50 mL).

  • Reaction Conditions: Heat the vessel to 120-130 °C for 24 hours.

  • Work-up and Isolation: Cool the vessel to room temperature and carefully release the pressure. Extract the aqueous solution with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/methanol gradient) to obtain the desired amino-triazole.

Method B: Azide Introduction and Reduction

  • Azide Formation: In a 100 mL round-bottom flask, dissolve Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate (5.0 g, 20.0 mmol) in DMF (40 mL). Add sodium azide (1.95 g, 30.0 mmol) and stir the mixture at 80 °C for 12 hours. Cool the reaction, pour into ice water, and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate to get the crude azido-triazole.

  • Reduction: Dissolve the crude azide in ethanol (50 mL) and add 10% Pd/C (0.2 g). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (TLC monitoring). Filter the catalyst through Celite and concentrate the filtrate to yield the product.

Protocol 3.2.2: Synthesis of 2-((5-methyl-7-oxo-4,7-dihydro-[1][3][5]triazolo[1,5-a]pyrimidin-2-yl)methyl)-1H-1,2,4-triazole

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate (3.7 g, 20.0 mmol) in glacial acetic acid (40 mL).

  • Reagent Addition: Add ethyl acetoacetate (2.86 g, 22.0 mmol).

  • Reaction Conditions: Reflux the mixture for 8-12 hours.

  • Work-up and Isolation: Cool the reaction mixture and pour it into ice water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the pure triazolopyrimidine.

Potential Applications of 1,2,4-Triazolo[1,5-a]pyrimidines

This scaffold is a purine isostere and has been extensively explored in drug discovery.[11]

Biological Activity Examples and Notes References
Anticancer Acts as kinase inhibitors and microtubule targeting agents.[11]
Antifungal Some derivatives are potent inhibitors of fungal acetohydroxyacid synthase.[3]
Antimicrobial Broad-spectrum antibacterial activity.[12]
Agrochemicals Used as herbicides and fungicides.[13]
CNS Agents Shows potential in treating central nervous system disorders.[14]

Conclusion

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate is a readily available and highly versatile starting material for the synthesis of a diverse range of fused heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for the development of novel 1,2,4-triazolo[3,4-b][1][2][3]thiadiazines and 1,2,4-triazolo[1,5-a]pyrimidines. The significant pharmacological potential of these scaffolds makes this an exciting area of research for the discovery of new therapeutic agents.

References

  • Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents. Chem Biodivers. 2022;19(11):e202200679. [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Front. Chem. 2022;10:928842. [Link]

  • Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. [Link]

  • Triazolopyrimidine herbicides are potent inhibitors of Aspergillus fumigatus acetohydroxyacid synthase and potential antifungal drug leads. Sci Rep. 2021;11(1):21021. [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. RSC Med Chem. 2023;14(5):802-829. [Link]

  • Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. Antibiotics (Basel). 2021;10(7):826. [Link]

  • TRIAZOLOTHIADIAZOLES AS ANTIMICROBIAL AGENT: A SHORT RIVIEW. World Journal of Pharmaceutical Sciences. [Link]

  • Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry. [Link]

  • View of Triazolothiadiazoles as antimicrobial agent: A short review. World Journal of Pharmaceutical Sciences. [Link]

  • Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. PMC. [Link]

  • An Overview on Synthetic and Medicinal Perspectives of[1][3][5]Triazolo[1,5-a]pyrimidine Scaffold. Chem Biodivers. 2022;19(10):e202200291. [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Int J Mol Sci. 2022;23(16):9427. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. ResearchGate. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. 2022;27(19):6619. [Link]

  • Biological activities of[1][3][5]triazolo[1,5-a]pyrimidines and analogs. Med Chem Res. 2020;29(10):1751-1776. [Link]

  • Synthesis, antifungal activity and CoMFA analysis of novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives. Bioorg Med Chem Lett. 2011;21(12):3543-7. [Link]

  • Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Curr Med Chem. 2023;30(33):3763-3783. [Link]

  • Antifungal Activity of triazolopyrimidine derivatives (2 a–2 o). ResearchGate. [Link]

  • Synthesis of some new[1][3][5]triazolo[3,4-b][1][2][3]thiadiazines and[1][3][5]triazolo[3,4-b][1][2][3] thiadiazoles starting from 5-nitro-2-furoic acid and evaluation of their antimicrobial activity. Bioorg Med Chem. 2011;19(15):4506-12. [Link]

  • Novel[1][3][5]triazolo[3,4-b][1][2][3]thiadiazine and[1][3][5]triazolo[3,4-b][1][2][3]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. Molecules. 2020;25(22):5457. [Link]

  • Synthesis or some new 1,2,4-triazolo[3,4-b]-thiadiazole derivatives as possible anticancer agents. Phosphorus, Sulfur, and Silicon and the Related Elements. 2004;179(8):1595-1603. [Link]

  • Synthetic approaches for the preparation of 1,2,4-triazolo[3,4-b][1][2][3]thiadiazine. ResearchGate. [Link]

  • Synthesis of New[1][3][5]Triazolo[3,4-b][1][2][3]thiadiazines and Study of Their Anti-Candidal and Cytotoxic Activities. Scientifica (Cairo). 2014;2014:785936. [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Curr Med Chem. 2020;27(11):1764-1797. [Link]

  • Commercial[1][3][5]triazolo[1,5-a]pyrimidines in medicine or as agrochemicals. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Development of Anticancer Agents from 1,2,4-Triazole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile pharmacophoric features that enable a wide spectrum of biological activities.[1] This heterocyclic nucleus is a key component in several FDA-approved anticancer drugs, such as letrozole and anastrozole, underscoring its clinical significance.[2][3] The unique ability of the 1,2,4-triazole ring to act as a hydrogen bond donor and acceptor, coupled with its polar nature, enhances the solubility and pharmacological profile of drug candidates.[1][2] This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic understanding of 1,2,4-triazole derivatives as potential anticancer agents, tailored for researchers, scientists, and drug development professionals. We delve into the causality behind experimental choices, offering field-proven insights and self-validating protocols to ensure technical accuracy and reproducibility.

Introduction: The Significance of the 1,2,4-Triazole Moiety in Oncology

The 1,2,4-triazole ring system is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target. Its utility in anticancer drug development stems from several key properties:

  • Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, leading to improved pharmacokinetic profiles.[1]

  • Pharmacophoric Versatility: The nitrogen atoms in the triazole ring can participate in hydrogen bonding and metal coordination, facilitating strong interactions with biological targets.[2]

  • Improved Solubility: The polar nature of the triazole nucleus can enhance the aqueous solubility of a drug candidate, which is a crucial factor for bioavailability.[1][2]

  • Diverse Mechanisms of Action: 1,2,4-triazole derivatives have been shown to exert their anticancer effects through various mechanisms, including enzyme inhibition (e.g., kinases, aromatase), disruption of microtubule dynamics, and induction of apoptosis.[1][4][5]

This guide will provide detailed protocols for the synthesis of two distinct classes of 1,2,4-triazole derivatives and a comprehensive methodology for assessing their anticancer activity using a standard cytotoxicity assay.

Synthesis of 1,2,4-Triazole Precursors: Detailed Protocols

The synthetic route to 1,2,4-triazole-based anticancer agents is versatile, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR). Below are two detailed protocols for the synthesis of different 1,2,4-triazole scaffolds.

Protocol 1: Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

This protocol describes the synthesis of a key intermediate that can be further functionalized to generate a library of potential anticancer compounds. The synthesis involves the cyclization of a dithiocarbazinate salt with hydrazine hydrate.[6]

Rationale: This method is a robust and widely used approach for the synthesis of 4-amino-1,2,4-triazole-3-thiols. The use of a potassium dithiocarbazinate salt, formed from the corresponding acid hydrazide and carbon disulfide, provides a reactive intermediate that readily undergoes cyclization with hydrazine. The choice of isonicotinic acid hydrazide as the starting material introduces a pyridine ring, a common moiety in kinase inhibitors.

Experimental Protocol:

  • Preparation of Potassium 3-isonicotinoyldithiocarbazinate:

    • In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.056 g) in absolute ethanol (50 mL).

    • Add isonicotinic acid hydrazide (0.01 mol) to the solution and stir until fully dissolved.

    • To this solution, add carbon disulfide (0.012 mol) dropwise at room temperature with continuous stirring.

    • Continue stirring for 12-16 hours. The product will precipitate as a yellow solid.

    • Collect the precipitate by filtration, wash with cold ether, and dry in a desiccator. The potassium salt can be used in the next step without further purification.[7]

  • Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol:

    • In a 100 mL round-bottom flask, suspend the potassium 3-isonicotinoyldithiocarbazinate (0.02 mol) in water (40 mL).

    • Add hydrazine hydrate (2 mL, 0.04 mol) to the suspension.[6]

    • Reflux the reaction mixture for 4-6 hours. The reaction can be monitored by the evolution of hydrogen sulfide gas (use lead acetate paper to test).[6]

    • After completion, cool the reaction mixture to room temperature and dilute with 30 mL of cold water.

    • Acidify the solution with dilute hydrochloric acid to precipitate the product.

    • Filter the white precipitate, wash with cold water, and recrystallize from ethanol to obtain pure 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.[6]

Characterization: The synthesized compound should be characterized by melting point, FTIR, 1H-NMR, and 13C-NMR spectroscopy to confirm its structure.

Protocol 2: Synthesis of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones

This protocol outlines the synthesis of a different class of 1,2,4-triazole derivatives, which have shown promising cytotoxic activity.[8] This multi-step synthesis involves the formation of an epoxide intermediate followed by reaction with 1,2,4-triazole.

Rationale: This synthetic strategy allows for the introduction of aryl groups at different positions of the propane backbone, providing a scaffold for SAR studies. The use of sodium hydride as a base is crucial for the deprotonation of 1,2,4-triazole, enabling its nucleophilic attack on the epoxide ring.

Experimental Protocol:

  • Synthesis of Intermediate 1,3-diphenylprop-2-en-1-one (Chalcone):

    • In a 250 mL Erlenmeyer flask, dissolve benzaldehyde (0.1 mol) and acetophenone (0.1 mol) in ethanol (100 mL).

    • Cool the mixture in an ice bath and add a 40% aqueous solution of sodium hydroxide (15 mL) dropwise with stirring.

    • Continue stirring for 2-3 hours at room temperature. A yellow precipitate will form.

    • Filter the precipitate, wash with cold water until the washings are neutral to litmus paper, and then wash with cold ethanol.

    • Recrystallize the crude product from ethanol to obtain pure chalcone.

  • Synthesis of Intermediate Epoxide:

    • Dissolve the chalcone (0.05 mol) in a mixture of acetone (100 mL) and methanol (25 mL).

    • Cool the solution to 10-15 °C in an ice bath.

    • Add a 30% hydrogen peroxide solution (15 mL) followed by a 2N sodium hydroxide solution (10 mL) dropwise, maintaining the temperature below 20 °C.

    • Stir the mixture for 4 hours.

    • Pour the reaction mixture into ice-cold water (400 mL). The epoxide will precipitate as a white solid.

    • Filter the solid, wash with water, and dry.

  • Synthesis of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one:

    • In a dry 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.012 mol) to dry acetonitrile (30 mL).

    • Add 1,2,4-triazole (0.01 mol) portion-wise and stir the mixture for 30 minutes at room temperature.

    • Add a solution of the epoxide (0.01 mol) in dry acetonitrile (20 mL) dropwise.

    • Reflux the reaction mixture for 8-10 hours.

    • Monitor the reaction by thin-layer chromatography.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Biological Evaluation: Assessing Anticancer Activity

Once a series of 1,2,4-triazole derivatives has been synthesized, the next critical step is to evaluate their biological activity. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][4]

Principle of the MTT Assay

The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan.[4] The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer.[4]

Detailed Protocol for MTT Cytotoxicity Assay

This protocol is optimized for adherent cancer cell lines in a 96-well plate format.

Materials and Reagents:

  • Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, Hela for cervical cancer).[8]

  • Culture Medium: Appropriate culture medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Test Compounds: Synthesized 1,2,4-triazole derivatives dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions (e.g., 10 mM).

  • MTT Solution: 5 mg/mL MTT in phosphate-buffered saline (PBS), filter-sterilized.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Equipment: 96-well flat-bottom plates, multichannel pipette, inverted microscope, CO2 incubator, and a microplate reader.

Experimental Procedure:

  • Cell Seeding:

    • Trypsinize adherent cells and prepare a single-cell suspension in a complete culture medium.

    • Determine the cell density using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds from the stock solution in a serum-free medium to obtain the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a positive control (a known anticancer drug, e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well.[2]

    • Incubate the plate for an additional 2-4 hours at 37°C.

    • Visually confirm the formation of purple formazan crystals using an inverted microscope.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software package (e.g., GraphPad Prism).

Mechanism of Action: Unraveling the Anticancer Effects

Understanding the mechanism of action of novel 1,2,4-triazole derivatives is crucial for their further development. Two common mechanisms for this class of compounds are the inhibition of tubulin polymerization and the inhibition of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, motility, and intracellular transport.[9] Several anticancer drugs, such as paclitaxel and vinca alkaloids, target tubulin. A number of 1,2,4-triazole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[10][11][12] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[11][12]

Inhibition of Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[13] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer therapy. 1,2,4-triazole derivatives have been designed to act as EGFR inhibitors, competing with ATP for binding to the kinase domain of the receptor.[5][14] This inhibition blocks the downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to a reduction in cancer cell proliferation and survival.[13]

Data Presentation and Visualization

Structure-Activity Relationship (SAR) Table
Compound R1 R2 IC50 (µM) on MCF-7 IC50 (µM) on A549
1a H4-Cl-Ph5.28.1
1b H4-OCH3-Ph12.518.3
1c CH34-Cl-Ph2.14.5
1d CH34-OCH3-Ph8.911.2

This is an exemplary table. Actual data would be derived from experimental results.

Experimental Workflows and Signaling Pathways (Graphviz Diagrams)

Synthesis_Workflow Start Starting Materials (e.g., Isonicotinic acid hydrazide) Step1 Formation of Potassium Dithiocarbazinate Salt Start->Step1 Step2 Cyclization with Hydrazine Hydrate Step1->Step2 Intermediate 4-Amino-1,2,4-triazole-3-thiol Intermediate Step2->Intermediate Step3 Further Functionalization (e.g., Schiff base formation) Intermediate->Step3 Final Final 1,2,4-Triazole Derivatives Step3->Final Purification Purification & Characterization Final->Purification MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate for 24h (Cell Attachment) Start->Incubate1 Treat Treat with 1,2,4-Triazole Derivatives Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Solubilize Formazan Crystals (DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability and IC50 Values Read->Analyze

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF Activates PI3K_AKT PI3K/AKT/mTOR Pathway Dimerization->PI3K_AKT Activates Triazole_Inhibitor 1,2,4-Triazole Inhibitor Triazole_Inhibitor->Dimerization Blocks ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a 1,2,4-triazole derivative.

Conclusion and Future Perspectives

The 1,2,4-triazole scaffold remains a highly attractive framework for the development of novel anticancer agents. The synthetic versatility of this heterocycle allows for extensive structural modifications to optimize potency and selectivity. The protocols detailed in this guide provide a solid foundation for the synthesis and biological evaluation of 1,2,4-triazole derivatives. Future research in this area will likely focus on the development of multi-target inhibitors, the use of computational methods to guide rational drug design, and the exploration of novel mechanisms of action for this promising class of compounds.

References

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (n.d.). Scilit. Retrieved January 15, 2026, from [Link]

  • MTT versus other cell viability assays to evaluate the biocompatibility of root canal filling materials: a systematic review. (2020). International Endodontic Journal, 53(10), 1348-1373.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved January 15, 2026, from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of 1,2,4-triazoles as a Novel Class of Potent Tubulin Polymerization Inhibitors. (2005). Bioorganic & Medicinal Chemistry Letters, 15(23), 5154-5159.
  • Discovery of novel indole-1,2,4-triazole derivatives as tubulin polymerization inhibitors. (2021). Drug Development Research, 82(7), 1008-1020.
  • Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. (2025). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. (n.d.). RSC Publishing. Retrieved January 15, 2026, from [Link]

  • Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors. (2018). European Journal of Medicinal Chemistry, 156, 774-789.
  • Synthesis and biological evaluation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential cytotoxic agents. (2013). Chemical & Pharmaceutical Bulletin, 61(11), 1099-1104.
  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). BMC Chemistry, 16(1), 91.
  • Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2017). Bioorganic & Medicinal Chemistry, 25(22), 6085-6100.
  • Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. (2020). Bioorganic Chemistry, 104, 104271.
  • Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents. (2022). Chemistry & Biodiversity, 19(11), e202200679.
  • Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES. Retrieved January 15, 2026, from [Link]

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers. Retrieved January 15, 2026, from [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved January 15, 2026, from [Link]

  • (PDF) Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). KTU AVES. Retrieved January 15, 2026, from [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol and its derivatives. (2016). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate. Retrieved January 15, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific N-alkylation reaction. Our goal is to provide you with actionable insights and systematic protocols to improve your reaction yield, purity, and reproducibility.

The synthesis involves the N-alkylation of 3-bromo-1H-1,2,4-triazole with ethyl bromoacetate. While seemingly straightforward, this reaction is often plagued by issues of low yield and, most critically, poor regioselectivity. This guide will break down the key variables and provide troubleshooting solutions grounded in established chemical principles.

Section 1: Reaction Overview and Mechanistic Considerations

The core transformation is a nucleophilic substitution (Sₙ2) reaction. The process begins with the deprotonation of the 3-bromo-1H-1,2,4-triazole ring by a base to form a triazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate to form the desired product.

Caption: General scheme for the N-alkylation of 3-bromo-1H-1,2,4-triazole.

A primary complication is the presence of two nucleophilic nitrogen atoms in the triazole ring (N1 and N4), leading to the potential formation of two regioisomers. The desired product is the N1-alkylated isomer, while the N4-alkylated isomer is a common and often difficult-to-remove impurity.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, or I'm recovering mostly unreacted 3-bromo-1H-1,2,4-triazole. What's going wrong?

A1: This is a frequent issue often traced back to three factors: incomplete deprotonation, suboptimal reaction conditions, or poor reagent quality.

  • Inadequate Base: The pKa of the N-H proton on 1,2,4-triazole is approximately 10. Your base must be strong enough to effectively deprotonate the ring, but not so strong that it promotes side reactions. Weak bases like sodium bicarbonate are generally ineffective. Moderate bases are preferred.

  • Reaction Conditions: N-alkylation reactions can be slow. Insufficient reaction time or temperature will result in low conversion. Many traditional methods require heating to achieve a reasonable reaction rate[1].

  • Reagent Quality: Ensure your starting materials are pure and dry. 3-bromo-1H-1,2,4-triazole can be hygroscopic[2]. Ethyl bromoacetate is a potent lachrymator and can degrade over time; use a fresh bottle or distill it before use.

Troubleshooting Steps:

  • Change the Base: Switch to a more effective base. Anhydrous potassium carbonate (K₂CO₃) is a reliable and cost-effective choice. Other options include sodium carbonate (Na₂CO₃) or organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[3][4].

  • Increase Temperature: Gently heat the reaction mixture. A temperature range of 50-80 °C is a good starting point for reactions in DMF or acetonitrile. Monitor for potential degradation by TLC.

  • Verify Reagent Purity: Check the purity of your starting materials by NMR or melting point. Ensure solvents are anhydrous, as water can interfere with the reaction.

Table 1: Comparison of Common Bases for Triazole Alkylation

Base Solvent Typical Temp. Advantages Disadvantages
K₂CO₃ DMF, Acetonitrile 25 - 80 °C Inexpensive, effective, good regioselectivity[5][6][7] Heterogeneous, requires good stirring
Na₂CO₃ DMF, DMSO 25 - 80 °C Good yields and selectivity reported[3] Generally less reactive than K₂CO₃
DBU THF, Acetonitrile 25 °C Homogeneous, mild conditions, high yields[4] More expensive, can be difficult to remove

| NaOH/KOH | DMF, DMSO | 0 - 25 °C | Very strong, fast reaction | Can promote ester hydrolysis, lower regioselectivity[8] |

Q2: My NMR analysis shows a mixture of products. How can I improve the regioselectivity for the desired N1-isomer?

A2: Achieving high N1-regioselectivity is the most significant challenge in this synthesis. The ratio of N1 to N4 alkylation is heavily influenced by the choice of solvent and the counter-ion of the base.

The underlying principle involves the differential stabilization of the triazolide anion. The N1 position is generally considered more sterically hindered by the adjacent bromine atom, while the N4 position is more accessible. However, electronic effects and ion-pairing can override sterics.

  • Solvent Effects: Polar aprotic solvents like DMF and DMSO are known to significantly favor N1 alkylation[3][7]. These solvents excel at solvating cations (like K⁺ from K₂CO₃), leaving a "naked," highly reactive triazolide anion. This appears to favor attack at the N1 position. In contrast, less polar solvents like THF or acetonitrile may allow for tighter ion pairing, which can alter the nucleophilicity of the different nitrogen atoms and lead to poorer selectivity[7][9].

  • Temperature: Lowering the reaction temperature can sometimes improve regioselectivity. A study on a similar bromo-triazole system found that running the reaction at -10 °C in DMF gave the best results[6][7].

Troubleshooting Steps:

  • Switch to DMF or DMSO: If you are using acetonitrile or THF, changing the solvent to anhydrous DMF is the single most effective step to improve N1-selectivity.

  • Optimize Temperature: Start the reaction at room temperature. If selectivity is still poor, try cooling the reaction to 0 °C or even -10 °C before adding the ethyl bromoacetate.

  • Base Selection: While solvent is the primary driver, the base's counter-ion matters. Potassium salts (K₂CO₃) are often preferred over sodium salts (Na₂CO₃) in DMF for these reactions.

Q3: My TLC shows multiple unexpected spots, not just isomers. What are these side products?

A3: Besides the N4-isomer, other side products can arise from the reactivity of your reagents and conditions.

  • Ester Hydrolysis: If your base is too strong (e.g., NaOH) or if there is significant water in your solvent or workup, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This is often visible as a baseline spot on a silica TLC plate.

  • Decomposition: Ethyl bromoacetate can decompose under harsh basic conditions.

  • Starting Material Impurities: Impurities in the initial 3-bromo-1H-1,2,4-triazole will carry through and potentially react, leading to a complex product mixture[10].

Troubleshooting Steps:

  • Use Anhydrous Conditions: Dry your solvent and use a high-purity, anhydrous base.

  • Avoid Strong Bases: Stick to moderate carbonate bases unless you have a specific reason to use hydroxides.

  • Purify Starting Materials: If you suspect impurities, consider recrystallizing the 3-bromo-1H-1,2,4-triazole before use.

Section 3: Systematic Optimization Workflow

To systematically improve your yield and purity, follow a logical progression of experiments. Do not attempt to change multiple variables at once.

Optimization_Workflow cluster_optimization Iterative Optimization Cycle start Start with Baseline Protocol (e.g., K₂CO₃ in MeCN, RT) check_yield Assess Yield & Purity (TLC, Crude NMR) start->check_yield screen_solvent Screen Solvents (DMF vs. MeCN vs. THF) Keep Base & Temp Constant check_yield->screen_solvent Low Yield or Poor Selectivity final_protocol Final Optimized Protocol check_yield->final_protocol >80% Yield >95:5 Regioselectivity screen_base Screen Bases (K₂CO₃ vs. Na₂CO₃ vs. DBU) Keep Best Solvent & Temp Constant screen_solvent->screen_base optimize_temp Optimize Temperature (0°C, RT, 50°C) Keep Best Solvent & Base screen_base->optimize_temp fail Problem Persists? Re-evaluate Reagent Purity & Reaction Mechanism optimize_temp->fail

Caption: A systematic workflow for optimizing the N-alkylation reaction.

Section 4: Reference Experimental Protocol

This protocol is a robust starting point that favors high N1-regioselectivity.

Materials:

  • 3-bromo-1H-1,2,4-triazole (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-bromo-1H-1,2,4-triazole and anhydrous potassium carbonate.

  • Add anhydrous DMF to create a suspension with a concentration of approximately 0.5 M with respect to the triazole.

  • Stir the suspension vigorously for 15 minutes at room temperature to ensure good mixing.

  • Add ethyl bromoacetate dropwise to the stirring suspension over 5 minutes. Caution: Ethyl bromoacetate is a lachrymator; handle it in a fume hood[11].

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. (Typical eluent: 30-50% Ethyl Acetate in Hexane). The starting triazole is quite polar, while the product is less so.

  • If the reaction is slow after 4-6 hours, gently heat the mixture to 40-50 °C and continue monitoring.

  • Once the reaction is complete (disappearance of the starting triazole by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing cold water (approx. 10x the volume of DMF).

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the pure Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate.

References

  • BenchChem. (2025).
  • National Institutes of Health (NIH). (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties.
  • Elsevier. (N/A).
  • BenchChem. (2025).
  • De Gruyter. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis.
  • SlideShare. (N/A).
  • ResearchGate. (N/A). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole.
  • Guidechem. (N/A). 3-BROMO-1H-1,2,4-TRIAZOLE 7343-33-1 wiki.
  • BenchChem. (2025).
  • ResearchGate. (N/A).
  • ChemicalBook. (N/A). 1-(4-AMINO-PHENYL)-3-BROMO-1,2,4-TRIAZOLE synthesis.
  • ResearchGate. (N/A).
  • SciELO. (N/A).
  • Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters.
  • ResearchGate. (2015).
  • Beilstein Journals. (N/A). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • ChemSpider Synthetic Pages. (2013).
  • ACS Publications. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters.

Sources

Technical Support Center: Purification of Brominated Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of brominated triazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic building blocks. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions during your purification workflows.

Troubleshooting Guide

This section addresses specific, common issues encountered during the purification of brominated triazoles in a direct question-and-answer format.

Issue 1: Low or No Recovery After Flash Column Chromatography

Question: I ran my crude brominated triazole on a silica gel column, but I'm getting very low recovery of my desired product in the eluted fractions. What's going wrong?

Answer: This is a frequent challenge stemming from the interaction between the triazole moiety and the acidic nature of standard silica gel.

  • Probable Cause 1: Irreversible Adsorption. The basic nitrogen atoms in the triazole ring can bind strongly to the acidic silanol groups (Si-OH) on the surface of silica gel. This can lead to significant product loss on the column.

  • Probable Cause 2: On-Column Degradation. The acidic environment of the silica gel can catalyze the degradation of sensitive compounds. For some brominated triazoles, this can lead to side reactions or debromination, especially if the compound is exposed to the stationary phase for an extended period.[1]

Troubleshooting Steps & Solutions:

  • Neutralize the Stationary Phase: Before running the column, pre-treat the silica gel. This can be done by flushing the packed column with your starting eluent containing 1-2% triethylamine (NEt₃) or ammonia. This deactivates the acidic sites and minimizes strong adsorption.

  • Switch to a Different Stationary Phase: If neutralization fails, consider an alternative stationary phase.

    • Alumina (Neutral or Basic): Alumina is a good alternative for purifying basic compounds like triazoles. Ensure you use neutral or basic alumina, as acidic alumina will present the same problems as silica.[2]

    • Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography using solvent systems like acetonitrile/water or methanol/water can be highly effective and avoids the issue of acidic sites.

  • Minimize Contact Time: A well-optimized flash chromatography protocol should be rapid.[3] Use positive air pressure to achieve a fast flow rate (around 2 inches/minute solvent front movement). Do not let the column run dry or sit packed with the compound for an extended time.

Issue 2: My Purified Product Contains Debrominated or Isomeric Impurities

Question: My NMR and LC-MS data show that my final product is contaminated with a species that appears to be my target compound without the bromine atom. How can I avoid this?

Answer: The presence of debrominated or isomeric impurities points to issues either in the reaction workup or the purification method itself.

  • Probable Cause 1: Reaction Conditions. Certain reagents, especially strong bases or some palladium catalysts used in cross-coupling reactions, can promote debromination if the reaction is run for too long or at too high a temperature.[4][5]

  • Probable Cause 2: Co-elution of Isomers. Bromination reactions can sometimes yield regioisomers (e.g., bromine at different positions on the ring), which often have very similar polarities, making them difficult to separate by standard chromatography.[6][7]

  • Probable Cause 3: Degradation during Purification. As mentioned in Issue 1, the stationary phase can sometimes facilitate debromination. Photodegradation can also be a concern for some aromatic bromides.[1]

Troubleshooting Steps & Solutions:

  • Optimize Chromatography:

    • Shallow Gradient: Use a very shallow solvent gradient during column chromatography to maximize the separation between your product and the impurity.

    • Solvent System Selectivity: Change the solvent system entirely. For example, if you are using hexanes/ethyl acetate, try switching to dichloromethane/methanol. The different solvent interactions can alter the elution order and improve separation.

  • Attempt Recrystallization: Recrystallization is an exceptionally powerful technique for removing small amounts of impurities, especially isomers.[8] A successful recrystallization can sometimes selectively crystallize the desired isomer, leaving the other in the mother liquor.

  • Protect from Light: If you suspect photodegradation, conduct the purification in a fume hood with the sash down and wrap your column and collection flasks in aluminum foil.

Purification Workflow Decision Tree

This diagram outlines a logical workflow for approaching the purification of a new brominated triazole compound.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO₃ wash, brine) start->workup analyze Analyze Crude Product (TLC, LC-MS) workup->analyze decision Purity > 90% and Solid? analyze->decision recryst Attempt Recrystallization decision->recryst  Yes column_prep Prepare for Column Chromatography decision->column_prep No / Oil recryst_decision Successful? recryst->recryst_decision recryst_decision->column_prep No final_product Pure Product recryst_decision->final_product  Yes column_type Select Stationary Phase column_prep->column_type silica Silica Gel (Consider NEt₃ treatment) column_type->silica Default alumina Neutral/Basic Alumina column_type->alumina Basic Compound c18 Reverse-Phase (C18) column_type->c18 Non-polar Compound run_column Perform Flash Chromatography silica->run_column alumina->run_column c18->run_column run_column->final_product

Caption: A decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a brominated triazole synthesis?

Common impurities typically include unreacted starting materials, poly-brominated byproducts (di- or tri-brominated species), and regioisomers.[8] If the synthesis involves a metal catalyst (e.g., copper or palladium), residual metals can also be present.[9][10]

Q2: How stable are brominated triazoles to acidic and basic conditions?

The 1,2,4-triazole ring itself is generally aromatic and stable under moderately acidic and basic conditions.[11] However, the carbon-bromine bond can be susceptible to cleavage. Strong bases (like alkoxides or organolithiums) can promote elimination or metal-halogen exchange. While stable to typical aqueous acid/base washes, prolonged exposure to concentrated strong acids at high temperatures could potentially lead to hydrolysis of the triazole ring.[11]

Q3: Does the position of the bromine atom on the triazole or an attached aryl ring affect purification?

Absolutely. The position of the bromine atom significantly influences the molecule's dipole moment and, therefore, its polarity. This directly impacts its retention factor (Rf) in TLC and its elution profile in column chromatography. Furthermore, bromine's position can affect the acidity/basicity of the triazole nitrogens, influencing interactions with silica gel.[8]

Q4: My product is a sticky oil that won't crystallize. What can I do?

This is a common issue, especially if trace amounts of solvent or impurities are present.[12]

  • High Vacuum Drying: First, ensure all residual solvent is removed by drying the oil under a high vacuum, possibly with gentle warming.

  • Trituration: Add a solvent in which your product is expected to be insoluble (e.g., hexanes, pentane, or diethyl ether). Vigorously stir or sonicate the mixture. This can wash away more soluble impurities and often induces the product to solidify.[12]

  • Co-evaporation: Dissolve the oil in a solvent like dichloromethane and add silica gel. Evaporate the solvent to get a dry, free-flowing powder. This is known as "dry loading" and is the best way to load the sample onto a chromatography column.

Experimental Protocols & Data

Protocol 1: Flash Column Chromatography of a Brominated Triazole

This protocol provides a generalized procedure for purifying a moderately polar brominated triazole derivative.

1. Preparation of the Column:

  • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

  • Prepare a slurry of silica gel (230-400 mesh) in your starting, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).[3]

  • Pour the slurry into the column and use positive pressure to pack the bed firmly, ensuring a flat, level top surface. Do not let the silica bed run dry.

2. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude material (e.g., 1g) in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add 2-3 times the weight of silica gel (2-3g) to the solution.

  • Carefully evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Gently add the powder to the top of the packed column, creating a uniform layer.

3. Elution and Fraction Collection:

  • Carefully add your eluent to the column and apply positive pressure to begin elution. A flow rate of ~2 inches/minute is ideal.[3]

  • Start with a low-polarity solvent system and gradually increase the polarity (gradient elution). For example, start with 5% EtOAc/Hexanes, then move to 10%, 20%, and so on.

  • Collect fractions and monitor their contents using Thin Layer Chromatography (TLC).

4. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator.

  • Place the resulting solid or oil under a high vacuum to remove any final traces of solvent.

Data Presentation: Common Solvent Systems

The choice of solvent system is critical for achieving good separation. The following table provides starting points for method development.

Polarity of CompoundRecommended Starting Solvent System (v/v)Notes
Low Polarity 1-10% Ethyl Acetate in Hexanes/HeptaneGood for compounds with large alkyl or aryl groups and minimal polar functionality.
Medium Polarity 20-50% Ethyl Acetate in Hexanes or 1-5% Methanol in DichloromethaneThe DCM/MeOH system offers different selectivity and can be effective when EtOAc/Hexanes fails.
High Polarity 5-15% Methanol in Dichloromethane or ChloroformOften necessary for triazoles with additional polar groups like amines or hydroxyls.[13]

References

  • Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. (n.d.). Google Books.
  • Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization. (2025). BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETlj8Q1CxAGTddxQ674G8Chv7Er7yTHOcY9jqGOOS2dGaW-jrj-pJzQMgzH- _vIitM8cScrpmICCAy65E4LPOSsBRHlOnwnsnEw3m15MY3eAAz2QwpwCwz0o0O8fEj4YVX4SpPOAnupqTdwGZIuFQIZoJWiAZc4rDWHxWUY77Qc3jl47mpRcH6QfPUsfEpMZlj7U-CYcvM6-FF9YoQeyTrhdmLBI-OZmKNKA6KK9gUxCPMw==]( _vIitM8cScrpmICCAy65E4LPOSsBRHlOnwnsnEw3m15MY3eAAz2QwpwCwz0o0O8fEj4YVX4SpPOAnupqTdwGZIuFQIZoJWiAZc4rDWHxWUY77Qc3jl47mpRcH6QfPUsfEpMZlj7U-CYcvM6-FF9YoQeyTrhdmLBI-OZmKNKA6KK9gUxCPMw==)
  • (PDF) Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. (2018).
  • Recent Developments Towards the Synthesis of Triazole Deriv
  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. (2019). PubMed Central.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Spectroscopy Online.
  • 1,2,3-Triazole synthesis. (n.d.). Organic Chemistry Portal.
  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermedi
  • The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. (2025). BenchChem.
  • Technical Support Center: Purification of N-Alkylated Is
  • common challenges in the synthesis of 1,2,4-triazole deriv
  • Stability of 1,2,4-triazoles? (2018).
  • Purification of Organic Compounds by Flash Column Chrom
  • Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)

Sources

Technical Support Center: Optimization of N-alkylation of 3-bromo-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the N-alkylation of 3-bromo-1H-1,2,4-triazole. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of this important reaction. As Senior Application Scientists, we aim to combine established chemical principles with practical, field-tested insights to ensure your success.

Section 1: Understanding the Reaction: The "Why" Behind the "How"

The N-alkylation of 3-bromo-1H-1,2,4-triazole is a cornerstone reaction for synthesizing a diverse array of functionalized molecules with applications in medicinal chemistry and materials science. However, the inherent nucleophilicity of multiple nitrogen atoms in the triazole ring presents a significant challenge: regioselectivity. The formation of N1 and N2 isomers is a common outcome, and controlling this selectivity is paramount for obtaining the desired product.[1][2]

The Challenge of Regioselectivity

The 1,2,4-triazole ring has three nitrogen atoms, but only two are typically involved in alkylation: N1 and N2. The 3-bromo substituent influences the electronic properties and steric environment of the ring, which in turn affects the regioselectivity of the alkylation. Generally, the N2 alkylated isomer is preferentially formed.[1][2]

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the N-alkylation of 3-bromo-1H-1,2,4-triazole in a question-and-answer format.

Q1: My reaction is producing a mixture of N1 and N2 isomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity is a common challenge. Several factors influence the N1/N2 ratio, including the choice of base, solvent, and reaction temperature.

Troubleshooting Steps:

  • Solvent Selection: The polarity of the solvent can significantly impact the regioselectivity. Dipolar aprotic solvents like DMF (N,N-Dimethylformamide) often favor the formation of the N2 isomer.[3][4] Experimenting with different solvents such as acetonitrile, THF (tetrahydrofuran), or acetone can alter the isomer ratio.[4]

  • Base Selection: The choice of base is critical. Weaker inorganic bases like potassium carbonate (K₂CO₃) are commonly used.[1][2][3] Stronger bases like sodium hydride (NaH) can also be employed, but may lead to different selectivity profiles.

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity. For instance, conducting the reaction at 0°C or even -10°C may favor one isomer over the other.[3][4]

Q2: The reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields can stem from several factors, including incomplete deprotonation, poor reactivity of the alkylating agent, or suboptimal reaction conditions.[5]

Troubleshooting Steps:

  • Evaluate the Base and Solvent System: Ensure the base is strong enough to deprotonate the triazole effectively. For less reactive alkylating agents, a stronger base like NaH in an anhydrous aprotic solvent like THF or DMF might be necessary to drive the reaction to completion.

  • Assess the Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase the reaction rate.[5]

  • Increase Reaction Temperature: If the reaction is sluggish, gradually increasing the temperature while monitoring for byproduct formation can improve the yield. However, be cautious as excessive heat can lead to decomposition.[5]

  • Check Reagent Purity: Ensure that the 3-bromo-1H-1,2,4-triazole, alkylating agent, and solvent are pure and dry, as impurities can interfere with the reaction.

Q3: I'm having difficulty purifying the product from the unreacted starting material and isomers. What are the best purification strategies?

Answer: The similar polarities of the N1 and N2 isomers, as well as the starting material, can make purification challenging.[6]

Troubleshooting Steps:

  • Column Chromatography: This is the most common method for separating isomers. A careful selection of the eluent system is crucial. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvent systems to find one in which the desired isomer has low solubility at low temperatures and high solubility at high temperatures, while the impurities remain soluble.

  • Trituration: If the product is an oil or a sticky solid, trituration with a non-polar solvent like hexanes or diethyl ether can sometimes induce crystallization and remove non-polar impurities.[6]

Q4: How can I confirm the structure of the N1 and N2 isomers?

Answer: Differentiating between the N1 and N2 isomers requires careful spectroscopic analysis.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structure elucidation. The chemical shifts of the triazole ring protons and carbons will differ between the N1 and N2 isomers. Two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be particularly useful in establishing the connectivity and confirming the site of alkylation.[2][7]

  • X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides unambiguous structure determination.[1][2]

Section 3: Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for a typical N-alkylation of 3-bromo-1H-1,2,4-triazole.

Materials:

  • 3-bromo-1H-1,2,4-triazole

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 3-bromo-1H-1,2,4-triazole (1.0 eq).

  • Add anhydrous DMF to dissolve the triazole.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to separate the isomers.

Data Presentation
EntryBaseSolventTemperature (°C)Time (h)N1:N2 RatioYield (%)
1K₂CO₃DMF25241:485
2K₂CO₃Acetonitrile25241:378
3NaHTHF0 to 25121:590
4Cs₂CO₃DMF25181:692

Note: The data presented in this table is illustrative and actual results may vary depending on the specific alkylating agent and other reaction conditions.

Section 4: Visualizing the Process

Reaction Workflow

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add 3-bromo-1H-1,2,4-triazole to dry flask B 2. Add anhydrous DMF A->B C 3. Add K2CO3 B->C D 4. Stir at RT for 30 min C->D E 5. Cool to 0°C D->E F 6. Add alkyl halide E->F G 7. Stir at RT for 12-24h F->G H 8. Quench with water G->H I 9. Extract with Ethyl Acetate H->I J 10. Dry and Concentrate I->J K 11. Column Chromatography J->K L L K->L Isolated Product (N1 and N2 isomers)

Caption: A generalized workflow for the N-alkylation of 3-bromo-1H-1,2,4-triazole.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Incomplete Reaction? Check_Base Is the base strong enough? Start->Check_Base Yes Poor_Selectivity Poor Regioselectivity? Start->Poor_Selectivity No Use_Stronger_Base Consider NaH in THF/DMF Check_Base->Use_Stronger_Base No Check_Alkylating_Agent Is the alkylating agent reactive? Check_Base->Check_Alkylating_Agent Yes Use_More_Reactive_Agent Switch to R-Br or R-I Check_Alkylating_Agent->Use_More_Reactive_Agent No (e.g., R-Cl) Increase_Temp Gradually increase temperature Check_Alkylating_Agent->Increase_Temp Yes Vary_Solvent Optimize Solvent (e.g., DMF, ACN, THF) Poor_Selectivity->Vary_Solvent Yes End Proceed to Purification Poor_Selectivity->End No, reaction is successful Lower_Temp Lower reaction temperature (e.g., 0°C or -10°C) Vary_Solvent->Lower_Temp Still poor

Caption: A decision tree for troubleshooting common issues in the N-alkylation of 3-bromo-1H-1,2,4-triazole.

References

  • Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 22. [Link]

  • Fizer, M., et al. (2021). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1225, 128973. [Link]

  • Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. ResearchGate. [Link]

  • Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. PMC. [Link]

  • Davenport, J. M., et al. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazole, a Key Starting Material for CXCR3 Antagonist ACT-777991. Organic Process Research & Development, 27(5), 928–937. [Link]

  • Wang, X., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5490–5493. [Link]

Sources

Stability issues and degradation pathways of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. By understanding the potential issues and their underlying causes, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate?

A1: The primary stability concerns for this molecule are hydrolysis of the ethyl ester functional group and potential degradation of the bromo-triazole ring under certain conditions. The ester linkage is susceptible to both acid and base-catalyzed hydrolysis.[1][2] The bromo-substituent on the triazole ring may also be labile under specific thermal or photolytic stress.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate is highly pH-dependent. The ester group is prone to hydrolysis, a reaction that is catalyzed by both acids and bases.[2] In acidic conditions, the hydrolysis is a reversible reaction, while in basic conditions, it is an irreversible process called saponification, which leads to the formation of the corresponding carboxylate salt and ethanol.[2] Therefore, working at neutral or near-neutral pH is recommended to minimize hydrolytic degradation.

Q3: What is the general thermal stability of this compound?

Q4: Is Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate sensitive to light?

A4: Bromo-aromatic and bromo-heterocyclic compounds can be susceptible to photodegradation.[7][8] Exposure to UV or even ambient light over extended periods could potentially lead to dehalogenation, forming Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate as a degradation product. Therefore, it is recommended to store the compound in amber vials or otherwise protected from light.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure the long-term stability of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate, it should be stored in a cool, dry, and dark place.[9][10] The container should be tightly sealed to prevent moisture absorption, which could lead to hydrolysis. For solutions, it is best to prepare them fresh and use them promptly. If storage of solutions is necessary, they should be kept at low temperatures (e.g., 2-8 °C) and protected from light.

Troubleshooting Guides

This section provides systematic approaches to identify and resolve common stability issues you may encounter during your experiments.

Guide 1: Investigating Unexpected Degradation in Solution

If you observe unexpected degradation of your compound in solution (e.g., through HPLC analysis showing new peaks), follow this guide to identify the cause.

Step 1: Characterize the Degradation Profile.

  • Action: Analyze your sample using a stability-indicating analytical method, such as HPLC-UV or LC-MS.[11][12][13]

  • Rationale: This will help you to quantify the extent of degradation and obtain mass information about the degradation products, providing initial clues about the degradation pathway.

Step 2: Evaluate the Possibility of Hydrolysis.

  • Action:

    • Check the pH of your solution.

    • If the solution is acidic or basic, consider if this is the cause of degradation.

    • Compare the mass of the degradation product with the expected mass of the hydrolyzed acid, 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetic acid.

  • Rationale: Hydrolysis is a common degradation pathway for esters.[1][2][14][15]

Step 3: Assess for Photodegradation.

  • Action:

    • Review your experimental setup. Was the solution exposed to light for a prolonged period?

    • Prepare a fresh solution and keep it protected from light. Analyze it at different time points and compare it with a sample exposed to light.

  • Rationale: Bromo-heterocyclic compounds can be light-sensitive.[7][8]

Step 4: Consider Thermal Degradation.

  • Action:

    • Evaluate if your experimental procedure involves high temperatures.

    • If so, try to reduce the temperature or the duration of heating.

  • Rationale: Although the triazole ring is relatively stable, the overall molecule can degrade at elevated temperatures.[3][5][6]

Step 5: Investigate Potential Interactions with Other Reagents.

  • Action: Review all components in your solution. Are there any strong nucleophiles, acids, or bases that could react with your compound?

  • Rationale: The electrophilic centers in the molecule (the carbonyl carbon of the ester and the carbon bearing the bromine) can be susceptible to nucleophilic attack.

The following diagram illustrates a systematic workflow for troubleshooting degradation issues.

G Troubleshooting Workflow for Degradation start Start: Unexpected Degradation Observed characterize Step 1: Characterize Degradation Profile Analyze by HPLC-UV or LC-MS start->characterize evaluate_hydrolysis Step 2: Evaluate Hydrolysis Check pH of solution Compare mass of degradant with hydrolyzed acid characterize->evaluate_hydrolysis assess_photo Step 3: Assess Photodegradation Review light exposure Run control experiment in the dark evaluate_hydrolysis->assess_photo If not hydrolysis mitigate Mitigation Strategies|Adjust pH to neutral Protect from light Lower temperature Modify reaction components evaluate_hydrolysis->mitigate If hydrolysis confirmed consider_thermal Step 4: Consider Thermal Degradation Review temperature conditions Reduce heating if possible assess_photo->consider_thermal If not photodegradation assess_photo->mitigate If photodegradation confirmed investigate_reagents Step 5: Investigate Reagent Interactions Review all solution components Identify potential reactive species consider_thermal->investigate_reagents If not thermal consider_thermal->mitigate If thermal degradation confirmed investigate_reagents->mitigate

Caption: A flowchart for troubleshooting degradation of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate.

Guide 2: Understanding and Identifying Potential Degradation Pathways

Knowledge of the likely degradation pathways is crucial for developing stability-indicating methods and for interpreting unexpected results. Based on the chemical structure of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate, the following degradation pathways are plausible.

Pathway 1: Hydrolysis of the Ethyl Ester

  • Mechanism: This can occur under both acidic and basic conditions.

    • Acid-catalyzed: Reversible reaction with water, protonation of the carbonyl oxygen followed by nucleophilic attack of water.

    • Base-catalyzed (Saponification): Irreversible reaction with hydroxide ions, nucleophilic attack on the carbonyl carbon.

  • Primary Degradation Product: 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetic acid.

  • Secondary Degradation Product: Ethanol.

Pathway 2: Debromination of the Triazole Ring

  • Mechanism: This is most likely to occur under photolytic conditions or potentially through certain reductive processes. It could involve the formation of radical intermediates.

  • Primary Degradation Product: Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate.

The following diagram illustrates these potential degradation pathways.

G Potential Degradation Pathways parent Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate hydrolysis_product 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetic acid + Ethanol parent->hydrolysis_product Hydrolysis (H₂O, H⁺ or OH⁻) debromination_product Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate parent->debromination_product Debromination (e.g., hv)

Caption: Potential degradation pathways for Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate.

Experimental Protocols

Protocol 1: Forced Degradation Study

To proactively understand the stability of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.[11][12][16][17][18]

Materials:

  • Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours).

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a specified time, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at a high temperature (e.g., 80°C) for a specified time.

  • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH guidelines.

  • Analysis: At each time point, take an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2-24 hours
Base Hydrolysis 0.1 M NaOHRoom Temp0.5-4 hours
Oxidation 3% H₂O₂Room Temp2-24 hours
Thermal (Solid) Dry Heat80°C24-72 hours
Photodegradation LightAmbientPer ICH Q1B

Safe Handling and Storage

Given the reactive nature of the bromo-heterocyclic moiety, proper handling and storage are essential to ensure user safety and maintain the integrity of the compound.[9][10][19][20][21]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) is recommended.

References

Sources

Technical Support Center: Strategies for Overcoming Poor Aqueous Solubility of Triazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the common yet significant challenge of poor aqueous solubility of triazole-based compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter solubility issues during their experiments. Here, you will find scientifically grounded explanations, practical troubleshooting advice, and detailed protocols to help you successfully work with these valuable molecules.

The triazole moiety, with its unique physicochemical properties including weak basicity and hydrogen bonding capabilities, is a cornerstone in medicinal chemistry.[1][2] However, many substituted triazole derivatives exhibit poor water solubility, which can hinder biological screening, formulation development, and ultimately, therapeutic efficacy. This guide provides a systematic approach to understanding and overcoming these solubility challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers face when dealing with poorly soluble triazole compounds.

Q1: My triazole compound is precipitating out of my aqueous buffer. What is the first and simplest thing I should try?

A1: The first step is to assess the potential for pH modification. Many triazole compounds contain basic nitrogen atoms, making their solubility pH-dependent.[3] The 1,2,4-triazole ring itself is amphoteric, meaning it can be protonated in acidic conditions or deprotonated in basic conditions, although it is a weak base (pKa of the protonated form is ~2.45) and a very weak acid (pKa of the neutral molecule is ~10.26).[4]

If your compound has a basic functional group, lowering the pH of your aqueous medium with a small amount of acid (like HCl) can protonate that site, forming a more soluble salt.[3] Conversely, if your molecule has an acidic proton, increasing the pH with a base (like NaOH) can deprotonate it to form a more soluble salt. A simple way to test this is to perform a small-scale pH-solubility screen.

Q2: I've heard about using co-solvents. How do I choose the right one and how much should I use?

A2: Co-solvents are water-miscible organic solvents that can significantly increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[5][6] Common co-solvents used in biological assays include Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, and Polyethylene Glycol (PEG).

The choice of co-solvent depends on the specific triazole compound and the tolerance of your experimental system (e.g., cell line, enzyme) to the solvent. DMSO is a powerful and widely used solvent, but it can be toxic to cells at higher concentrations. It is crucial to keep the final concentration of the co-solvent as low as possible, typically below 1% and often below 0.1% in cellular assays, to avoid off-target effects.

To determine the optimal co-solvent and concentration, you should conduct a pre-experiment to screen a few options and find the lowest concentration that maintains your compound's solubility without impacting your assay.[5]

Q3: What are cyclodextrins and how can they help with my triazole's solubility?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[7][8] This structure allows them to encapsulate poorly soluble, hydrophobic molecules, like many triazole derivatives, forming an "inclusion complex."[7][9][10] This complex has a water-soluble exterior, which significantly enhances the apparent aqueous solubility of the guest molecule.[7][9]

Commonly used cyclodextrins in pharmaceuticals include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) due to their improved solubility and safety profiles compared to natural β-cyclodextrin.[11] The formation of these complexes can improve a drug's bioavailability and stability.[8][10] Itraconazole, a well-known triazole antifungal, is often formulated with HP-β-CD to improve its oral bioavailability.[9]

Q4: When should I consider more advanced formulation strategies like solid dispersions or nanotechnology?

A4: Advanced strategies should be considered when simpler methods like pH adjustment, co-solvents, or cyclodextrins are insufficient to achieve the desired concentration and stability, or when you are moving towards in vivo studies and oral drug delivery.

  • Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic polymer matrix at a molecular level.[12][13][14][15][16] This can enhance the dissolution rate and bioavailability of poorly soluble drugs.[13][14][16] Methods to prepare solid dispersions include melting, solvent evaporation, and hot-melt extrusion.[13][17]

  • Nanotechnology: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area, which can lead to a higher dissolution rate.[11][17] Nanoparticles can be formulated as nanosuspensions, solid lipid nanoparticles, or encapsulated in polymeric nanoparticles.[18][19][20][21] These approaches can improve bioavailability and even allow for targeted drug delivery.[18][21]

Troubleshooting Guides

Issue 1: My triazole compound dissolves in DMSO, but precipitates immediately when added to my aqueous assay buffer.

This is a common problem indicating that the compound is "crashing out" of solution upon dilution.

  • Plausible Cause: The final concentration of DMSO in the buffer is too low to maintain the solubility of your compound at the desired concentration.

  • Troubleshooting Steps:

    • Increase the DMSO concentration in your stock solution. This will allow you to add a smaller volume to your final assay, potentially keeping the compound in solution.

    • Gently warm the aqueous buffer before adding the DMSO stock solution. Sometimes, a slight increase in temperature can help with initial dissolution. Be mindful of the thermal stability of your compound and other assay components.[11]

    • Add the DMSO stock to the buffer with vigorous vortexing. This rapid mixing can sometimes prevent immediate precipitation.

    • Consider a different co-solvent. Your compound may be more soluble in another biocompatible solvent like ethanol or PEG 400.

    • Evaluate the use of a surfactant. A small amount of a non-ionic surfactant like Tween 80 or Pluronic F-68 can help to keep the compound solubilized by forming micelles.[11]

Issue 2: Adjusting the pH of my buffer helps, but the solubility is still not high enough for my needs.

  • Plausible Cause: While pH adjustment can improve solubility, it may not be sufficient for highly lipophilic compounds.

  • Troubleshooting Steps:

    • Combine pH adjustment with a co-solvent. These methods are not mutually exclusive. First, prepare your buffer at the optimal pH for solubility, and then add a co-solvent to further enhance it.

    • Explore the use of cyclodextrins. Prepare an inclusion complex of your triazole with a cyclodextrin like HP-β-CD. This can provide a significant boost in solubility, often much more than pH adjustment alone.[7]

    • Re-evaluate your desired final concentration. Is it possible to achieve the scientific goals of your experiment at a lower, more soluble concentration?

Experimental Protocols

Protocol 1: pH-Solubility Profiling of a Triazole Compound

This protocol will help you determine the optimal pH for solubilizing your weakly basic or acidic triazole derivative.

  • Prepare a series of buffers with a pH range relevant to your compound's potential pKa (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add an excess amount of your solid triazole compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation is reached.

  • Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a filter that does not bind your compound).

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the measured solubility against the pH of the buffers to identify the pH at which solubility is maximized.

Protocol 2: Preparation of a Triazole-Cyclodextrin Inclusion Complex by Kneading

This is a simple method to prepare a solid inclusion complex that can be easily weighed and dissolved in aqueous media.

  • Determine the molar ratio for your complex. A 1:1 molar ratio of triazole to cyclodextrin (e.g., HP-β-CD) is a good starting point.

  • Weigh out the appropriate amounts of your triazole compound and the cyclodextrin.

  • Place the powders in a mortar.

  • Add a small amount of a suitable solvent (e.g., a water/ethanol mixture) dropwise to form a paste-like consistency.

  • Knead the mixture thoroughly with a pestle for 30-60 minutes.

  • Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) or under vacuum until a constant weight is achieved.

  • Grind the dried complex into a fine powder. This powder can now be used for preparing your aqueous solutions.

Data Presentation & Visualization

Table 1: Comparison of Common Solubilization Strategies for Triazole Compounds

StrategyMechanism of ActionAdvantagesDisadvantagesBest For
pH Adjustment Ionization of the triazole to form a more soluble salt.[3]Simple, inexpensive, effective for ionizable compounds.Only applicable to compounds with acidic/basic groups; risk of pH-induced degradation.Initial screening for ionizable triazoles.
Co-solvents Reduces the polarity of the aqueous medium.[5][6]Effective for a wide range of compounds; easy to implement.Potential for solvent toxicity in biological assays; may affect protein structure.In vitro assays where low solvent concentrations are tolerated.
Cyclodextrins Encapsulation of the hydrophobic molecule in a soluble host.[7][8]Significant solubility enhancement; can improve stability and bioavailability.[8][10]Can be expensive; may not be suitable for very large molecules.Both in vitro and in vivo applications; oral formulations.
Solid Dispersions Molecular dispersion of the drug in a hydrophilic polymer matrix.[12][13]Greatly enhances dissolution rate and bioavailability.[13][14][16]Requires specialized equipment; potential for physical instability (recrystallization).Oral drug delivery of BCS Class II/IV compounds.[13]
Nanosuspensions Increases surface area by reducing particle size to the nanometer range.[11][17]Improves dissolution rate; can be used for parenteral and oral delivery.[21]Requires specialized equipment (e.g., high-pressure homogenizers); stability can be a concern.Advanced formulation for both oral and injectable routes.

Diagrams

G cluster_0 Solubility Troubleshooting Workflow Start Poorly Soluble Triazole Compound CheckIonizable Does the compound have ionizable groups (pKa)? Start->CheckIonizable AdjustpH Adjust pH CheckIonizable->AdjustpH Yes UseCosolvent Use Co-solvent (e.g., DMSO, Ethanol) CheckIonizable->UseCosolvent No Sufficient1 Solubility Sufficient? AdjustpH->Sufficient1 Sufficient2 Solubility Sufficient? UseCosolvent->Sufficient2 Sufficient1->UseCosolvent No End Proceed with Experiment Sufficient1->End Yes UseCyclodextrin Try Cyclodextrins (e.g., HP-β-CD) Sufficient2->UseCyclodextrin No Sufficient2->End Yes Sufficient3 Solubility Sufficient? UseCyclodextrin->Sufficient3 Advanced Consider Advanced Methods (Solid Dispersion, Nanosuspension) Sufficient3->Advanced No Sufficient3->End Yes Advanced->End

Caption: A decision-making workflow for selecting a solubilization strategy.

G cluster_1 Cyclodextrin Encapsulation Mechanism Triazole Poorly Soluble Triazole Molecule (Hydrophobic) Complex Soluble Inclusion Complex Triazole->Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Water H₂O Complex->Water Dissolves in Aqueous Media

Caption: Encapsulation of a hydrophobic triazole by a cyclodextrin.

References

  • Guan, Q., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application.
  • Guan, Q., et al. (2024).
  • ResearchGate. (n.d.). Triazoles in Nanotechnology.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of 3-(phenoxymethyl)-4H-1,2,4-triazole in Biological Assays. BenchChem.
  • Wikipedia. (n.d.). 1,2,4-Triazole. Wikipedia.
  • ResearchGate. (n.d.). Water solubility and physicochemical properties of representative compounds and ETV.
  • Vasilev, N., et al. (2024). Host–Guest Complexation of Itraconazole with Cyclodextrins for Bioavailability Enhancement. PMC - NIH.
  • Longdom Publishing. (2025). Nano LDL Drug Delivery Systems of Triazole Derivatives: Synthesis, Characterization, Anticancer Evaluation and Insilico Investig. Longdom Publishing.
  • BenchChem. (n.d.).
  • Pop, C., et al. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.
  • IntechOpen. (2022). Triazole Compounds: Recent Advances in Medicinal Research. IntechOpen.
  • Taha, M., et al. (2023). Nanoformulation-Based 1,2,3-Triazole Sulfonamides for Anti-Toxoplasma In Vitro Study. MDPI.
  • Google Patents. (n.d.). WO2014118753A1 - Triazole formulations.
  • Research Journal of Pharmacy and Technology. (n.d.). Formulation Development and Solubility Enhancement of Voriconazole by Solid Dispersion Technique. Research Journal of Pharmacy and Technology.
  • Dalvi, P. B., et al. (2015). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
  • ResearchGate. (2025). (PDF) Chitosan Nanoparticles as a Drug Delivery System for 1,2,4-Triazole Derivatives: Release and Antimicrobial Activity.
  • ResearchGate. (2025). (PDF) Solid dispersions: Solubility enhancement technique for poorly soluble drugs.
  • PMC - PubMed Central. (2023). Nanotechnology-Based Approaches for Voriconazole Delivery Applied to Invasive Fungal Infections. PMC - PubMed Central.
  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI.
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Pop, C., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Solubility of Things. (n.d.). 1,2,4-Triazole. Solubility of Things.
  • ScienceDirect. (2024). Cyclodextrins and ternary complexes enhance poorly soluble drug solubility. ScienceDirect.
  • NIH. (2022).
  • RSC Publishing. (2020).
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • MDPI. (2022).
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Bentham Science. (n.d.). Green Approach Toward Triazole Forming Reactions for Developing Anticancer Drugs. Bentham Science.
  • ResearchGate. (2017). Solubility of triazole?.
  • Longdom Publishing. (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing.
  • PMC - NIH. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. PMC - NIH.

Sources

Minimizing the formation of isomeric byproducts in triazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Isomeric Byproducts and Troubleshooting Common Issues

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the synthesis of 1,2,3-triazoles, with a particular focus on minimizing the formation of isomeric byproducts in azide-alkyne cycloaddition reactions.

Troubleshooting Guide: Regioselectivity and Other Common Issues

This section addresses common problems encountered during triazole synthesis, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Formation of the undesired 1,5-disubstituted triazole isomer in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

  • Question: My CuAAC reaction, which should exclusively yield the 1,4-disubstituted triazole, is showing significant formation of the 1,5-isomer. What could be the cause?

  • Answer: While the CuAAC reaction is renowned for its high regioselectivity for the 1,4-isomer, contamination with the 1,5-isomer can occur under certain conditions.[1] The primary cause is often a competing thermal Huisgen 1,3-dipolar cycloaddition reaction, which lacks regioselectivity and produces a mixture of both 1,4- and 1,5-isomers.[1][2] This is particularly prevalent if the reaction temperature is too high or if the copper catalyst is inactive or used in insufficient amounts.

    Troubleshooting Steps:

    • Optimize Reaction Temperature: Avoid high temperatures which can favor the non-catalyzed thermal cycloaddition pathway. Most CuAAC reactions proceed efficiently at room temperature.[1]

    • Ensure Catalyst Activity: The active catalyst is Cu(I). If starting with a Cu(II) salt (like CuSO₄), ensure a sufficient amount of a reducing agent, such as sodium ascorbate, is present to generate and maintain the Cu(I) oxidation state.[2][3] An excess of the reducing agent can also help prevent oxidative homocoupling of the alkyne, another common side reaction.[2]

    • Utilize a Ligand: The use of a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can enhance the efficiency and regioselectivity of the CuAAC reaction.[3]

    • Solvent Choice: While CuAAC is robust in a variety of solvents, polar, protic solvents like water can sometimes favor the formation of the 1,4-isomer in the thermal reaction, though a catalyzed reaction is the best approach for high regioselectivity.[4]

Issue 2: Predominant formation of the 1,4-disubstituted triazole isomer in a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) reaction.

  • Question: I am attempting to synthesize a 1,5-disubstituted triazole using a RuAAC reaction, but the major product is the 1,4-isomer. How can I improve the regioselectivity for the 1,5-isomer?

  • Answer: The RuAAC reaction is valued for its ability to selectively produce 1,5-disubstituted triazoles, a regioselectivity complementary to that of CuAAC.[1][5] If you are observing the formation of the 1,4-isomer, it is likely due to suboptimal reaction conditions or catalyst choice.

    Troubleshooting Steps:

    • Catalyst Selection: The choice of ruthenium catalyst and its ligands is critical for regioselectivity.[5] Pentamethylcyclopentadienyl (Cp) ruthenium complexes, such as [CpRuCl(PPh₃)₂] or [Cp*RuCl(COD)], are known to provide high selectivity for the 1,5-isomer.[5][6]

    • Solvent Effects: The regioselectivity of RuAAC can be influenced by the solvent. Non-protic solvents like dioxane, THF, or toluene generally favor the formation of the 1,5-isomer.[5]

    • Electronic and Steric Effects: The electronic and steric properties of the substituents on both the azide and the alkyne can influence the regioselectivity.[6] For instance, in reactions with ynones and propiolic esters, the electron-withdrawing group tends to end up at the C-4 position of the triazole.[6]

    • Inert Atmosphere: RuAAC reactions are sensitive to atmospheric oxygen and should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.[6]

Issue 3: Low or no product yield in my triazole synthesis.

  • Question: My click reaction is not proceeding, or the yield is very low. What are the common culprits?

  • Answer: Low yields in triazole synthesis can stem from a variety of factors, including catalyst deactivation, substrate incompatibility, or improper reaction setup.

    Troubleshooting Steps:

    • Catalyst Deactivation (CuAAC): The Cu(I) catalyst can be oxidized to the inactive Cu(II) state by dissolved oxygen.[2] Ensure proper deoxygenation of your solvents and use a sufficient amount of a reducing agent like sodium ascorbate.[2]

    • Catalyst Deactivation (RuAAC): Ruthenium catalysts can be deactivated by certain functional groups. For example, organic azides can react with some ruthenium complexes to form stable tetraazadiene complexes, sequestering the catalyst.[6] It is also crucial to maintain an inert atmosphere to prevent oxidation.[6]

    • Substrate Solubility: Poor solubility of either the azide or alkyne starting materials can hinder the reaction. Consider using a co-solvent system to ensure all reactants are in solution. For CuAAC in biological applications, co-solvents like DMSO, DMF, or NMP (up to 10%) can be used.[7]

    • Alkyne Homocoupling (Glaser Coupling): In CuAAC reactions, terminal alkynes can undergo oxidative homocoupling to form diynes, a common side reaction that consumes the starting material.[8] The addition of a slight excess of a reducing agent like sodium ascorbate can help suppress this side reaction.[2]

    • Reaction pH (CuAAC): The CuAAC reaction is generally tolerant of a wide pH range (4 to 12).[1] However, very acidic conditions can lead to protonation of the azide, reducing its nucleophilicity.

Summary of Troubleshooting Strategies

Problem Potential Cause(s) Recommended Solution(s)
Undesired 1,5-isomer in CuAAC Competing thermal Huisgen cycloaddition, inactive catalyst.[1][2]Lower reaction temperature, ensure sufficient active Cu(I) catalyst and reducing agent, use a stabilizing ligand (e.g., TBTA).[1][2][3]
Undesired 1,4-isomer in RuAAC Suboptimal catalyst or solvent, electronic/steric effects of substrates.[5][6]Use a Cp*Ru-based catalyst, employ non-protic solvents (e.g., dioxane, THF), consider substrate modifications.[5][6]
Low or No Yield Catalyst deactivation (oxidation), poor substrate solubility, alkyne homocoupling.[2][6][7]Deoxygenate solvents, use a reducing agent (for CuAAC), maintain an inert atmosphere (for RuAAC), use co-solvents to improve solubility.[2][6][7]
Alkyne Homocoupling (CuAAC) Oxidative conditions leading to Glaser coupling.[8]Add a slight excess of a reducing agent like sodium ascorbate.[2]
Catalyst-Substrate Incompatibility (RuAAC) Formation of stable, inactive ruthenium-azide complexes.[6]Choose a catalyst less prone to deactivation or modify the substrate if possible.

Reaction Pathway Visualization

The following diagram illustrates the catalyzed pathways to the desired 1,4- and 1,5-disubstituted triazoles, as well as the non-catalyzed pathway that leads to a mixture of regioisomers.

G cluster_cu CuAAC Pathway cluster_ru RuAAC Pathway cluster_thermal Thermal Pathway Azide Azide Cu_cat Cu(I) Catalyst Ru_cat Ru Catalyst Heat Heat (Δ) Alkyne Terminal Alkyne Prod_1_4 1,4-Disubstituted Triazole Cu_cat->Prod_1_4 Prod_1_5 1,5-Disubstituted Triazole Ru_cat->Prod_1_5 Mixture Mixture of 1,4- and 1,5-Isomers Heat->Mixture

Caption: Catalyzed vs. Thermal Pathways in Triazole Synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the mechanism of CuAAC and RuAAC that leads to their different regioselectivity?

A1: The difference in regioselectivity arises from their distinct reaction mechanisms. In the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the reaction is believed to proceed through the formation of a copper-acetylide intermediate.[2][9] The terminal nitrogen of the azide then attacks the internal carbon of the copper-acetylide, leading to the exclusive formation of the 1,4-disubstituted triazole.[9][10] In contrast, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) does not involve a metal-acetylide intermediate.[5] Instead, it is proposed to proceed via an oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate, which then undergoes reductive elimination to yield the 1,5-disubstituted triazole.[1][5]

Q2: Can I use internal alkynes in a CuAAC reaction?

A2: The conventional CuAAC reaction is generally not effective with internal alkynes.[1] This is because the mechanism relies on the formation of a copper-acetylide from a terminal alkyne.[9] However, the RuAAC reaction is capable of reacting with both terminal and internal alkynes to produce 1,5-disubstituted and fully substituted 1,2,3-triazoles, respectively.[1][6]

Q3: Are there any "green" or more sustainable solvent options for CuAAC reactions?

A3: Yes, there has been significant research into performing CuAAC reactions in more environmentally friendly solvents. Water is an excellent solvent for many CuAAC reactions and can even accelerate the reaction rate.[1][11] Other sustainable options that have been explored include glycerol and deep eutectic solvents.[11]

Q4: My starting materials are sensitive to copper. Are there any copper-free alternatives for synthesizing 1,4-disubstituted triazoles?

A4: While CuAAC is the most common method for synthesizing 1,4-disubstituted triazoles, the potential toxicity of copper can be a concern, especially in biological systems.[8][12] For such cases, strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful alternative. SPAAC utilizes a strained cyclooctyne, which reacts with an azide without the need for a metal catalyst.[8] However, for simple, non-strained alkynes, achieving high regioselectivity for the 1,4-isomer without a copper catalyst is challenging.

Q5: What is the "click chemistry" philosophy and how do these triazole syntheses fit into it?

A5: The term "click chemistry" was introduced by K.B. Sharpless and describes a class of reactions that are high-yielding, wide in scope, create only byproducts that are easily removed, are stereospecific, and are simple to perform in benign or easily removable solvents.[1] The CuAAC reaction is considered a prime example of a click reaction because it meets these criteria, reliably forming the 1,4-disubstituted triazole product under mild, often aqueous conditions, with high yields and minimal byproducts.[1][] The RuAAC, with its high regioselectivity for the 1,5-isomer, also aligns well with the principles of click chemistry.[1]

References

  • National Center for Biotechnology Information. (n.d.). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. PubMed Central.
  • BOC Sciences. (n.d.). Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
  • AAT Bioquest. (2024, April 10). What are the limitations of click chemistry?.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Retrieved from [Link]

  • A Recent Concept of Importance: Click Chemistry. (n.d.). Cureus. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselectivity and conversion in RuAAC reactions with 10 mol % [n-Bu4N+]2[Cu2I4]2- as an additive. Retrieved from [Link]

  • Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction. (2025, August 7). MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. PubMed Central. Retrieved from [Link]

  • Chalmers Research. (n.d.). Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Retrieved from [Link]

  • Reddit. (2025, November 18). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Retrieved from [Link]

Sources

Troubleshooting guide for the synthesis of functionalized triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Functionalized Triazoles

Welcome to the technical support resource for the synthesis of functionalized triazoles. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize azide-alkyne cycloaddition reactions. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research and development.

Part 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Troubleshooting the 1,4-Regioisomer Synthesis

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent "click" reaction, valued for its high yields, mild reaction conditions, and exclusive formation of 1,4-disubstituted triazoles.[1][2] However, its success is highly dependent on maintaining the integrity of the catalytic system.

FAQ 1: My CuAAC reaction has a very low yield or has failed completely. What are the most likely causes?

This is the most common issue and typically points to problems with the copper catalyst.

Answer: A low or non-existent yield in a CuAAC reaction is almost always traceable to the concentration and oxidation state of the copper catalyst. The catalytically active species is Cu(I), which is notoriously prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[3][4]

Core Troubleshooting Steps:

  • Catalyst Oxidation:

    • Cause: The active Cu(I) catalyst has been oxidized to inactive Cu(II) by dissolved oxygen in the solvents or exposure to air.[3][4]

    • Solution: Ensure your reaction is performed under anaerobic conditions. This can be achieved by using properly degassed solvents (e.g., via sparging with nitrogen or argon for 15-30 minutes) and maintaining an inert atmosphere (N₂ or Ar) over the reaction mixture. More critically, always include a reducing agent to regenerate Cu(I) in situ. Sodium ascorbate is the most common choice, typically used in excess (3-10 fold) relative to the copper source.[5]

  • Inhibitory Components:

    • Cause: Your starting materials or buffer contain species that chelate the copper catalyst, rendering it inactive. Common culprits include buffers like Tris, or impurities in your reagents.[4]

    • Solution: Switch to a non-coordinating buffer system such as HEPES, phosphate, or MOPS.[4] If reagent contamination is suspected, purify the starting materials.

  • Poor Ligand Choice or Absence:

    • Cause: While some CuAAC reactions proceed without a ligand, ligands are crucial for stabilizing the Cu(I) oxidation state against oxidation and disproportionation, and for accelerating the reaction rate.[1][6] Without a suitable ligand, the catalyst may quickly become inactive.

    • Solution: Introduce a copper-stabilizing ligand. Tris-(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are excellent choices, with THPTA being preferred for aqueous and biological applications due to its higher water solubility. The optimal ligand-to-copper ratio should be determined empirically but often starts at 1:1.[7]

  • Reagent Instability:

    • Cause: Organic azides, particularly those with a low carbon-to-nitrogen ratio, can be unstable.[4] Similarly, alkynes can degrade over time.

    • Solution: Use freshly prepared or purified reagents. Store azides appropriately—protected from light and at low temperatures.[4]

Workflow for Troubleshooting a Failing CuAAC Reaction

start Low/No Product Yield check_catalyst 1. Check Catalyst System start->check_catalyst c1 Is a reducing agent (e.g., Na Ascorbate) present? check_catalyst->c1 check_reagents 2. Verify Reagents r1 Are azide and alkyne pure and fresh? check_reagents->r1 check_conditions 3. Review Conditions k1 Is the solvent appropriate? (e.g., H2O/tBuOH, DMSO) check_conditions->k1 success Reaction Successful c2 Are solvents degassed and under inert atmosphere? c1->c2 Yes a_add_reductant Add fresh Sodium Ascorbate c1->a_add_reductant No c3 Is a Cu(I)-stabilizing ligand (e.g., THPTA) used? c2->c3 Yes a_degas Degas solvents & use N2/Ar c2->a_degas No c4 Is the buffer non-coordinating? c3->c4 Yes a_add_ligand Add THPTA or TBTA c3->a_add_ligand No c4->check_reagents Yes a_change_buffer Switch to HEPES/Phosphate c4->a_change_buffer No r1->check_conditions Yes a_purify_reagents Purify/resynthesize reagents r1->a_purify_reagents No k2 Is the temperature appropriate (RT to 60°C)? k1->k2 Yes a_optimize_solvent Screen different solvents k1->a_optimize_solvent No k2->success Yes a_increase_temp Increase temperature moderately k2->a_increase_temp No a_add_reductant->c2 a_degas->c3 a_add_ligand->c4 a_change_buffer->check_reagents a_purify_reagents->check_conditions a_optimize_solvent->k2 a_increase_temp->success

Caption: A systematic workflow for diagnosing and resolving common CuAAC reaction failures.

FAQ 2: My reaction mixture turns cloudy and I see a lot of byproduct, which I suspect is from alkyne homocoupling. How can I prevent this?

Answer: The byproduct you are observing is likely the result of Glaser coupling, a common side reaction in CuAAC where the terminal alkyne undergoes oxidative homocoupling to form a di-yne.[8] This side reaction is also mediated by copper and is favored under conditions that promote oxidation.

Key Causal Factors & Solutions:

  • High Oxygen Concentration: Glaser coupling requires an oxidant, with O₂ being the most common culprit. The solution is the same as for preventing catalyst oxidation: rigorously deoxygenate your solvents and maintain an inert atmosphere.

  • Insufficient Ligand: Certain nitrogen-based ligands are highly effective at suppressing the homocoupling side reaction. Ligands like THPTA or TBTA not only protect the Cu(I) catalyst but also sterically hinder the formation of the copper-acetylide intermediates required for dimerization.[6]

  • Excess Copper: Using a very high concentration of copper can sometimes favor the dimerization pathway. While catalyst loading is substrate-dependent, try reducing the copper concentration to 1-5 mol%.

ParameterRecommendation for Minimizing HomocouplingRationale
Atmosphere Inert (N₂ or Ar)Prevents oxidation of Cu(I) and the alkyne.
Solvents DegassedRemoves dissolved O₂ that drives the side reaction.
Ligand Use THPTA or TBTAStabilizes Cu(I) and sterically inhibits dimerization.[6]
Catalyst Loading 1-5 mol% CuReduces the rate of the bimolecular side reaction.

Part 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) - The 1,5-Regioisomer

For applications where the 1,5-disubstituted triazole is required, ruthenium catalysis is the method of choice.[5] The mechanism is distinct from CuAAC and proceeds through a ruthenacycle intermediate.[9][10]

FAQ 3: I am trying to synthesize a 1,5-disubstituted triazole using a standard RuAAC protocol, but the reaction is slow and gives a low yield. How can I optimize it?

Answer: Low yields in RuAAC reactions often stem from catalyst choice, solvent effects, and temperature. Unlike CuAAC, RuAAC typically requires elevated temperatures to proceed efficiently.

Optimization Strategies:

  • Catalyst Selection: The most common and effective catalysts are pentamethylcyclopentadienyl ruthenium(II) chloride complexes, such as [CpRuCl]₄ or CpRuCl(COD).[9][10] While Cp*RuCl(PPh₃)₂ is also used, it can be less effective for certain substrates, particularly aryl azides.[11] If one catalyst is underperforming, screening another is a logical first step.

  • Solvent Choice: The solvent plays a critical role in RuAAC. While various solvents can be used, polar, coordinating solvents often give the best results. Dimethylformamide (DMF) has been shown to be particularly effective, often outperforming dioxane, THF, or toluene.[11]

  • Temperature and Reaction Time: RuAAC reactions are often run at elevated temperatures, typically ranging from 65 °C to 110 °C.[11] If your reaction is sluggish at a lower temperature, increasing the heat is a standard approach. Microwave irradiation can dramatically shorten reaction times and improve yields, especially for difficult substrates.[11][12]

  • Substrate Scope: Be aware that the scope of RuAAC can be more limited than CuAAC. For instance, internal alkynes can participate, but reactions involving aryl azides can sometimes be low-yielding and require specific optimization.[11]

Part 3: General Issues & Advanced Topics

FAQ 4: How do I control which regioisomer (1,4- vs. 1,5-) I synthesize?

Answer: Regioselectivity is almost exclusively controlled by the choice of metal catalyst. The uncatalyzed thermal Huisgen cycloaddition produces a mixture of both 1,4- and 1,5-isomers and is rarely used for this reason.[8][13]

Catalyst-Isomer Relationship:

  • For 1,4-Disubstituted Triazoles: Use a Copper(I) catalyst. The mechanism proceeds through a copper-acetylide intermediate that directs the azide to add in a way that produces only the 1,4-isomer.[2][8]

  • For 1,5-Disubstituted Triazoles: Use a Ruthenium(II) catalyst (e.g., Cp*RuCl(COD)). The oxidative coupling mechanism of RuAAC favors the formation of the 1,5-isomer.[8][9]

Decision Tree for Azide-Alkyne Cycloaddition

start Desired Triazole Product? is_14 1,4-Disubstituted start->is_14 1,4-isomer is_15 1,5-Disubstituted start->is_15 1,5-isomer is_bio Is the reaction in a live cell / in vivo setting? is_14->is_bio is_internal Using an internal alkyne? is_15->is_internal method_cuaac Use Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is_bio->method_cuaac No method_spaac Use Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (Copper-Free) is_bio->method_spaac Yes method_ruaac Use Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is_internal->method_ruaac Yes or No

Caption: A guide to selecting the appropriate synthetic method based on the desired triazole isomer and experimental context.

FAQ 5: What are the best practices for purifying my functionalized triazole?

Answer: Purification strategies depend heavily on the physical properties of your product and the nature of the impurities.

  • Removal of Copper: This is the most critical step after a CuAAC reaction.

    • Silica Gel Chromatography: This is the most common method. The triazole product is typically less polar than the catalyst/ligand complexes and residual ascorbate.

    • Aqueous Wash/Extraction: An aqueous wash with a mild chelating agent like ammonia or EDTA can help remove the bulk of copper salts before chromatography.

    • Precipitation/Filtration: If your product is a solid and insoluble in the reaction solvent, it may precipitate upon completion. The crude product can be collected by filtration, though it will likely still require chromatographic purification. A method involving the formation of an alkali metal salt of the triazole to induce precipitation has also been described.[14]

  • Separation from Starting Materials: If the reaction did not go to completion, you will need to separate the product from unreacted azide and alkyne. Silica gel chromatography is typically effective, as the polarity of the triazole is often significantly different from that of the starting materials.

  • General Chromatography Tips:

    • Run a TLC first to determine an appropriate solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).

    • The triazole ring is a good UV chromophore, making it easy to track by TLC with a UV lamp.

FAQ 6: My system is sensitive to copper toxicity. When should I use copper-free click chemistry?

Answer: You should opt for copper-free click chemistry when working in biological systems where metal toxicity is a concern, such as in live-cell imaging, proteomics, or in vivo studies.[15][16]

The most common copper-free method is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .[16]

  • Mechanism: SPAAC utilizes a highly strained cyclooctyne (e.g., DBCO, DIFO) that reacts rapidly with an azide without the need for a catalyst. The relief of ring strain provides the driving force for the reaction.[17]

  • Advantages:

    • Biocompatibility: The absence of a cytotoxic copper catalyst makes it ideal for in vivo applications.[16]

    • High Selectivity: The reaction is bioorthogonal, meaning the reagents do not react with native biological functional groups.

  • Disadvantages:

    • Reagent Synthesis: The synthesis of strained cyclooctynes is more complex and expensive than that of simple terminal alkynes.

    • Kinetics: While much faster than the uncatalyzed thermal reaction, kinetics can still be slower than the most efficient CuAAC systems.

    • Regioselectivity: SPAAC typically produces a mixture of regioisomers, which may not be an issue for applications like fluorescent labeling but is a consideration for drug synthesis.[15]

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale CuAAC Reaction

This protocol describes the synthesis of a 1,4-disubstituted triazole from benzyl azide and phenylacetylene.

Materials:

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Benzyl azide

  • Phenylacetylene

  • Solvents: deionized water, tert-butanol (t-BuOH)

Procedure:

  • In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzyl azide (133 mg, 1.0 mmol, 1.0 equiv) and phenylacetylene (102 mg, 1.0 mmol, 1.0 equiv) in a 1:1 mixture of t-BuOH and water (4 mL).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (198 mg, 1.0 mmol, 1.0 equiv) in 1 mL of water.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (25 mg, 0.1 mmol, 0.1 equiv) in 1 mL of water.

  • While stirring the solution of azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution. The reaction should turn from blue to a yellowish or heterogeneous mixture.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-12 hours).

  • Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.

References

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC - NIH. (n.d.).
  • Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing). (n.d.).
  • The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? | Bentham Science Publishers. (2011).
  • Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC - NIH. (n.d.).
  • Copper ligand and anion effects: controlling the kinetics of the photoinitiated copper(i) catalyzed azide—alkyne cycloaddition polymerization - Polymer Chemistry (RSC Publishing). (2018).
  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC. (n.d.).
  • Technical Support Center: Scale-Up Synthesis of Substituted Triazoles - Benchchem. (n.d.).
  • "addressing regioselectivity issues in triazole synthesis" - Benchchem. (n.d.).
  • Technical Support Center: Azide-Alkyne Cycloaddition Reactions - Benchchem. (n.d.).
  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review - MDPI. (2024).
  • Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes | Organic Letters. (n.d.).
  • Optimization of Triazole Production Through Microwave-Assisted Synthesis - Broad Institute. (n.d.).
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. (2022).
  • US4269987A - Purification of triazoles - Google Patents. (n.d.).
  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. (n.d.).
  • Copper-free click chemistry - Wikipedia. (n.d.).
  • Exploring Copper-Free Click Chemistry Applications in Biomedical Research. (2024).
  • Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed. (2008).
  • Copper-free click chemistry in Applications - Lumiprobe. (n.d.).

Sources

Impact of polymorphism on the stability of 1,2,4-triazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A-Scientist's Guide to Navigating Solid-State Stability

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 1,2,4-triazole derivatives. This guide is designed to provide expert insights and practical troubleshooting for challenges related to polymorphism and its impact on the stability of these crucial pharmaceutical compounds. As Senior Application Scientists, we understand that navigating the solid-state landscape is critical for ensuring consistent therapeutic performance and robust manufacturing processes.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational concepts of polymorphism in the context of 1,2,4-triazole derivatives.

Q1: What is polymorphism and why is it a critical consideration for 1,2,4-triazole derivatives?

A1: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[1][2][3] For 1,2,4-triazole derivatives, which are a cornerstone in antifungal and other therapeutic areas, polymorphism is a pivotal factor because different polymorphic forms can exhibit distinct physicochemical properties.[1][4] These properties include solubility, dissolution rate, melting point, and stability, all of which can significantly influence the drug's bioavailability and overall therapeutic efficacy.[2][4][5] An unintended polymorphic transformation can lead to a loss of efficacy or unpredictable drug performance.[5][6]

Q2: How do I know if my 1,2,4-triazole derivative is exhibiting polymorphism?

A2: Identifying polymorphism requires a multi-technique approach to solid-state characterization. Key indicators that your compound may be polymorphic include:

  • Variability in physical properties: Batches of your compound showing different melting points, solubilities, or dissolution rates.

  • Changes upon processing: The solid form changes after processes like milling, granulation, or drying.[3]

  • Inconsistent analytical data: Different batches yielding distinct X-ray powder diffraction (XRPD) patterns or differential scanning calorimetry (DSC) thermograms.[1][4]

The primary analytical methods to characterize and identify different polymorphs are XRPD, DSC, and Thermogravimetric Analysis (TGA).[7][8]

Q3: What is the difference between the kinetic and thermodynamic polymorphs?

A3: The concepts of kinetic and thermodynamic polymorphs relate to their relative stability and the pathway of their formation.

  • Thermodynamic Polymorph: This is the most stable crystalline form under a given set of conditions (temperature and pressure), possessing the lowest Gibbs free energy.[9][10] It is the form that other, less stable polymorphs will eventually convert to over time.[9]

  • Kinetic Polymorph (Metastable Form): This form is not the most stable but crystallizes more readily due to a lower activation energy barrier for nucleation.[9][10] While it may be more soluble and have a faster dissolution rate, it is thermodynamically driven to convert to the more stable form.[5][11]

Understanding this relationship is crucial, as a metastable form might be chosen for its enhanced bioavailability, but its potential to convert to the less soluble, stable form must be carefully controlled throughout the product's shelf life.[5][12]

Section 2: Troubleshooting Guide - Navigating Experimental Challenges

This section provides solutions to common problems encountered during the investigation of polymorphism in 1,2,4-triazole derivatives.

Q4: My XRPD patterns are inconsistent between batches of the same 1,2,4-triazole derivative. What could be the cause?

A4: Inconsistent XRPD patterns are a classic sign of polymorphic variation. Here’s a troubleshooting workflow:

Diagram: Troubleshooting Inconsistent XRPD Patterns

Start Inconsistent XRPD Patterns Observed Check_Crystallization Review Crystallization Conditions (Solvent, Temperature, Cooling Rate) Start->Check_Crystallization Check_Processing Investigate Downstream Processing (Milling, Drying, Compression) Start->Check_Processing Perform_Screen Conduct a Comprehensive Polymorph Screen Check_Crystallization->Perform_Screen Check_Processing->Perform_Screen Characterize Characterize Each Form (DSC, TGA, Microscopy) Perform_Screen->Characterize Stability_Study Perform Interconversion/Stability Studies Characterize->Stability_Study Control Establish Control Strategy for Desired Polymorph Stability_Study->Control

Caption: A workflow for diagnosing and addressing inconsistent XRPD results.

Causality Explained:

  • Crystallization Conditions: The formation of a specific polymorph is highly sensitive to the conditions during crystallization.[13][14] Variations in solvent, cooling rate, and temperature can lead to the formation of different polymorphs.

  • Downstream Processing: Mechanical stress from milling or the presence of solvents during granulation can induce polymorphic transformations.[3]

  • Polymorph Screening: A systematic screen is necessary to identify all potential polymorphic forms of your 1,2,4-triazole derivative. This involves crystallizing the compound under a wide range of conditions.

  • Characterization and Stability: Once different forms are identified, their thermal properties and relative stability must be determined to understand their behavior.

Q5: I have identified a metastable polymorph of my 1,2,4-triazole derivative with desirable solubility. How can I ensure its stability in the final drug product?

A5: Stabilizing a metastable polymorph is a significant challenge in pharmaceutical development. Here are key strategies:

  • Excipient Selection: Certain excipients can inhibit the conversion of a metastable form to the stable form. Compatibility studies are crucial.

  • Formulation Design: Developing a solid dosage form with low moisture content and a high glass transition temperature can restrict molecular mobility and prevent polymorphic transformation.

  • Process Control: Tightly control manufacturing processes to avoid conditions (e.g., high temperature, humidity, mechanical stress) that could trigger conversion.[11]

  • Packaging: Utilize packaging that protects the drug product from moisture and temperature fluctuations during storage.

A thorough stability testing program under accelerated and long-term conditions is essential to demonstrate that the metastable form remains unchanged throughout the product's shelf life.[15][16]

Q6: My DSC thermogram shows an exothermic event followed by an endotherm. What does this indicate?

A6: This thermal behavior is a strong indication of a polymorphic transformation.

Diagram: Interpreting a DSC Thermogram with Polymorphic Transformation

cluster_0 DSC Heating Curve A Initial State: Metastable Polymorph (Form A) B Exothermic Event: Recrystallization to a more stable form (Form B) A->B Heat Input C Endothermic Event: Melting of the more stable polymorph (Form B) B->C Further Heating

Caption: A typical DSC profile indicating a polymorphic transition.

Explanation:

  • Initial State: The sample starts as a metastable polymorph (Form A).

  • Exothermic Event: As the sample is heated, it gains enough energy to overcome the activation barrier and recrystallizes into a more thermodynamically stable form (Form B). This recrystallization releases energy, resulting in an exothermic peak.

  • Endothermic Event: Upon further heating, the newly formed, more stable polymorph (Form B) melts, which is an endothermic process.

This observation is critical as it reveals the existence of at least two polymorphs and provides information about their relative thermal stability.

Section 3: Experimental Protocols

This section provides step-by-step methodologies for key experiments in polymorphism studies.

Protocol 1: Basic Polymorph Screening by Solvent Crystallization

Objective: To identify potential polymorphs of a 1,2,4-triazole derivative by crystallization from various solvents.

Materials:

  • 1,2,4-triazole derivative

  • A diverse range of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, water, hexane, toluene)

  • Small vials with caps

  • Stir plate and stir bars

  • Filtration apparatus

  • Oven/vacuum oven

Procedure:

  • Solution Preparation: Prepare saturated solutions of the 1,2,4-triazole derivative in different solvents at an elevated temperature.

  • Cooling Crystallization:

    • Slow Cool: Allow the solutions to cool slowly to room temperature.

    • Fast Cool: Place the solutions in an ice bath for rapid cooling.

  • Evaporation Crystallization: Allow the solvent to evaporate slowly from the saturated solutions at room temperature.

  • Anti-Solvent Addition: Add a poor solvent (anti-solvent) to a concentrated solution of the compound to induce precipitation.

  • Isolation: Isolate the resulting solids by filtration and dry them under appropriate conditions.

  • Analysis: Analyze each solid sample by XRPD and DSC to determine if different polymorphic forms have been produced.

Protocol 2: Slurry Conversion for Determining Relative Stability

Objective: To determine the relative thermodynamic stability of two polymorphs at a specific temperature.

Materials:

  • Two known polymorphs of the 1,2,4-triazole derivative (Form A and Form B)

  • A solvent in which both forms have some solubility

  • Vials with caps

  • Thermostatically controlled shaker or stir plate

Procedure:

  • Slurry Preparation: Prepare a slurry containing a mixture of Form A and Form B in the chosen solvent. Ensure an excess of both solid forms is present.

  • Equilibration: Agitate the slurry at a constant temperature for an extended period (days to weeks).

  • Sampling: Periodically withdraw a small amount of the solid from the slurry.

  • Analysis: Dry the sampled solid and analyze it by XRPD.

  • Determination: The polymorph that increases in proportion over time is the more thermodynamically stable form under those conditions. The less stable form will gradually dissolve and recrystallize as the more stable form.

Section 4: Data Presentation

Table 1: Example Characterization Data for Two Polymorphs of a 1,2,4-Triazole Derivative

PropertyPolymorph I (Metastable)Polymorph II (Stable)Analytical Technique
Melting Point 155 °C175 °CDSC
Aqueous Solubility (25°C) 0.5 mg/mL0.1 mg/mLHPLC
Dissolution Rate HigherLowerUSP Apparatus II
XRPD Peaks (2θ) 8.1°, 12.5°, 18.3°9.5°, 15.2°, 21.8°XRPD
Appearance Needle-like crystalsPrismatic crystalsMicroscopy

References

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (URL not available)
  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (URL not available)
  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. [Link]

  • Drug Polymorphism: A Key Consideration for API Development. Curia Global. [Link]

  • New FDA Guidance on Polymorphic Compounds in Generic Drugs. Bio-IT World. [Link]

  • Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Coherent. [Link]

  • FDA Guidance on Polymorphic Compounds in Generic Drugs. New Drug Approvals. [Link]

  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. [Link]

  • Chapter 3. Analytical Techniques in Solid-state Characterization. Request PDF. [Link]

  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. GBMSA. [Link]

  • How to Assess Stability for Polymorphic Drugs. StabilityStudies.in. [Link]

  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. IVT Network. [Link]

  • ANDAs:Pharmaceutical Solid Polymorphism: Chemistry, Manufacturing, and Controls Information. FDA. [Link]

  • Strategy for control of crystallization of polymorphs. CrystEngComm (RSC Publishing). [Link]

  • Fundamentals of Polymorphism. Seven Star Pharma. [Link]

  • Control of polymorphism in continuous crystallization. DSpace@MIT. [Link]

  • Polymorphism, phase transformation and energetic properties of 3-nitro-1,2,4-triazole. RSC Publications. [Link]

  • Guidance for Industry on ANDAs: Pharmaceutical Solid Polymorphism; Chemistry, Manufacturing, and Controls Information; Availability. Federal Register. [Link]

  • Solid State Characterization and Pharmaceutical Development. Omics International. [Link]

  • Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. PMC - NIH. [Link]

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC - NIH. [Link]

  • Guidance for Industry. FDA. [Link]

  • Thermodynamic vs. Kinetic Basis for Polymorph Selection. MDPI. [Link]

  • Controlling factor of polymorphism in crystallization process. ResearchGate. [Link]

  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo. [Link]

  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. [Link]

  • Analytical Techniques For Characterization of Solid State. Scribd. [Link]

  • A DSC method to determine the relative stability of pharmaceutical polymorphs. ResearchGate. [Link]

  • Analytical Methods for Characterization of Solid Forms. Slideshare. [Link]

  • Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores. [Link]

  • Characterization of pharmaceutical polymorphs by isothermal calorimetry. PubMed. [Link]

  • The Effect of Genetic Polymorphism on the Inhibition of Azole Antifungal Agents Against CYP2C9-Mediated Metabolism. PubMed. [Link]

  • Stability Testing of Drug Substances and Drug Products. FDA. [Link]

  • The Impact of Genetic Polymorphisms on the Clinical Efficacy of Azole Antifungals. ClinPGx. [Link]

  • Detect and control polymorphism: pro tips for pharmaceutical scientists. Malvern Panalytical. [Link]

  • Polymorphism and Isostructurality of the Series of 3-(4,5-Diaryl-4H-1,2,4-triazole-3-yl)propenoic Acid Derivatives. ResearchGate. [Link]

  • Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. PMC - NIH. [Link]

  • The Enzymatic Basis of Drug-Drug Interactions with Systemic Triazole Antifungals. ResearchGate. [Link]

  • What Everyone Needs to Know about Polymorphs. Pharmaceutical Online. [Link]

  • Crystallographic data of crystal form II of the triazole. ResearchGate. [Link]

  • A Practical Guide to Pharmaceutical Polymorph Screening & Selection. ResearchGate. [Link]

  • Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

  • Drug Polymorphism: What it is and How to Control Polymorphs. FTLOScience. [Link]

  • Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. Frontiers. [Link]

Sources

Technical Support Center: Forced Degradation Studies of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers engaged in the stability testing of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate. This document provides in-depth, field-proven insights into potential challenges and frequently asked questions surrounding its forced degradation studies. Our goal is to equip you with the scientific rationale and practical steps needed to design robust experiments, troubleshoot analytical hurdles, and accurately interpret your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the stability and degradation behavior of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate.

Q1: What are forced degradation studies, and why are they essential for this specific molecule?

A1: Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to elicit degradation.[1][2] These studies are mandated by regulatory bodies like the ICH to understand the intrinsic stability of a molecule, elucidate potential degradation pathways, identify likely degradation products, and, most critically, to develop and validate stability-indicating analytical methods.[2][3] For Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate, this process is crucial for identifying liabilities in its structure, namely the hydrolytically sensitive ethyl ester linkage and the potentially photosensitive carbon-bromine bond.

Q2: What are the most probable degradation pathways for Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate?

A2: Based on its chemical structure, two primary degradation pathways are anticipated:

  • Hydrolysis: The ethyl acetate functional group is a classic ester, making it highly susceptible to hydrolysis under both acidic and basic conditions. This reaction would cleave the ester bond to yield 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetic acid and ethanol.[4]

  • Photolysis: The presence of a bromine atom on the triazole ring suggests a potential for photolytic degradation. Bromo-aromatic compounds can undergo homolytic cleavage of the C-Br bond when exposed to UV light, leading to a debrominated degradant.

The 1,2,4-triazole ring itself is generally aromatic and relatively stable under typical stress conditions, though extreme pH and temperature may lead to ring cleavage or rearrangement.[5]

Q3: What are the standard ICH-recommended stress conditions I should apply?

A3: Forced degradation studies should be comprehensive, covering the main degradation mechanisms.[1] A typical set of starting conditions includes:

  • Acid Hydrolysis: 0.1 M HCl at 60-80°C.

  • Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated (e.g., 40°C), as base-catalyzed hydrolysis is often rapid.

  • Oxidation: 3-6% H₂O₂ at room temperature.

  • Thermal: Dry heat at 80-100°C in a calibrated oven.

  • Photolytic: Exposure to a combined cool white fluorescent and near-UV lamp in a photostability chamber, as per ICH Q1B guidelines.

The goal is to achieve 5-20% degradation of the parent compound. If no degradation is observed, the stress level (concentration, temperature, duration) should be cautiously increased.[2]

Q4: What are the key considerations for developing a stability-indicating HPLC method for this compound?

A4: A stability-indicating method is one that can accurately quantify the decrease of the active drug substance and resolve it from all its degradation products without interference. Key considerations include:

  • Column Chemistry: A C18 reversed-phase column is the standard starting point.

  • Mobile Phase: A combination of an aqueous buffer (e.g., phosphate or acetate, pH 3-6) and an organic modifier (acetonitrile or methanol) is typical.

  • Detection: The triazole ring provides a UV chromophore. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength (typically scanned from 200-400 nm).

  • Gradient Elution: A gradient is usually necessary to elute the more polar degradation products (like the carboxylic acid from hydrolysis) and the parent compound within a reasonable runtime.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity—proving that the degradant peaks do not co-elute with the parent peak.

Section 2: Experimental Protocols & Workflows

This section provides detailed, actionable protocols for conducting forced degradation studies.

Protocol 1: Preparation of Stress Samples

Objective: To generate degradation products under controlled stress conditions.

Materials:

  • Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate

  • Methanol or Acetonitrile (HPLC Grade)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Calibrated oven, photostability chamber, water bath.

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., methanol) to create a 1 mg/mL stock solution.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Heat in a water bath at 80°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before dilution and injection.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep at 40°C. Withdraw aliquots at 30 minutes, 1, 2, and 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 6% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.

  • Thermal Degradation: Spread a thin layer of the solid compound in a petri dish and place it in a calibrated oven at 100°C for 48 hours. Also, prepare a solution sample (1 mL stock + 9 mL solvent) and heat at 80°C.

  • Photolytic Degradation: Expose both solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to exclude light.

  • Control Sample: Prepare a sample by diluting the stock solution with the reaction solvent and keep it at room temperature alongside the stress samples.

Overall Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Interpretation Stock Prepare 1 mg/mL Stock Solution Control Prepare Control (Unstressed) Sample Stock->Control Acid Acid Hydrolysis (0.1M HCl, 80°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 40°C) Stock->Base Oxid Oxidation (6% H2O2, RT) Stock->Oxid Therm Thermal (100°C Solid) Stock->Therm Photo Photolytic (ICH Q1B) Stock->Photo Neutralize Neutralize & Dilute All Samples Acid->Neutralize Base->Neutralize Oxid->Neutralize Therm->Neutralize Photo->Neutralize HPLC RP-HPLC-PDA Analysis Neutralize->HPLC LCMS LC-MS for Peak ID HPLC->LCMS Report Assess Mass Balance & Identify Degradants LCMS->Report

Caption: General workflow for forced degradation studies.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

HPLC & Analytical Issues

Q: My parent peak is showing significant tailing in the chromatogram. What is the likely cause?

A: Peak tailing is common and can stem from several sources.[6]

  • Chemical Cause: The primary degradant from hydrolysis is a carboxylic acid. If your mobile phase pH is close to the pKa of this acid, it can exist in both ionized and non-ionized forms, causing tailing. Solution: Lower the mobile phase pH to at least 1.5-2 units below the pKa of the acidic degradant (e.g., use a phosphate buffer at pH 2.5-3.0) to ensure it is fully protonated.

  • Column Cause: Secondary interactions between basic nitrogens on the triazole ring and residual acidic silanols on the silica packing can cause tailing. Solution: Use a modern, end-capped C18 column designed for good peak shape with basic compounds. Alternatively, add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (0.1%).

  • Instrumental Cause: Extra-column dead volume in tubing or fittings can cause band broadening. Solution: Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter.

Q: My retention times are drifting between injections. How can I stabilize my method?

A: Retention time drift is often an indicator of an unequilibrated or changing system.[6]

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before starting the sequence. For reversed-phase, this can take 15-20 column volumes.

  • Mobile Phase: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly.[6] Premixing the mobile phase manually can rule this out. Also, ensure the mobile phase is adequately degassed to prevent bubble formation.[7]

  • Temperature: Lack of column temperature control is a major cause of drift. Use a column thermostat and ensure it is set to a stable temperature (e.g., 30°C or 40°C).[6]

Q: I am not achieving baseline separation between the parent peak and a major degradant. What are my options?

A: Improving resolution is a core task in method development.

  • Modify Organic Content: Decrease the percentage of organic solvent (acetonitrile/methanol) in your mobile phase to increase the retention and potentially improve separation.

  • Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) changes the selectivity of the separation and can often resolve co-eluting peaks.

  • Adjust pH: As mentioned, pH can drastically alter the retention of ionizable compounds. Systematically adjust the mobile phase pH to see if it improves resolution.

  • Change Column: If mobile phase adjustments fail, try a different column chemistry, such as a Phenyl-Hexyl or a Cyano phase, which offer different selectivities compared to C18.

Degradation Profile Issues

Q: I subjected the compound to 0.1 M HCl at 80°C for 24 hours and see less than 2% degradation. What should I do next?

A: This indicates the molecule is highly stable under these acidic conditions. To achieve the target 5-20% degradation, you must increase the stress level.[2]

  • Increase Acid Concentration: Move to 0.5 M or 1.0 M HCl.

  • Increase Temperature: If the compound is soluble, you could try refluxing conditions (approx. 100°C).

  • Justify No Degradation: If even under these more aggressive conditions no significant degradation occurs, you can report the molecule as stable to acid hydrolysis and provide the experimental details as justification.

Q: My mass balance is only 85%. Where could the other 15% of my compound have gone?

A: Poor mass balance is a common but critical issue. It suggests that not all degradation products are being detected.

  • Non-UV Active Degradants: The ethanol produced from ester hydrolysis will not be detected by a UV detector. Other potential small fragments may also lack a chromophore.

  • Volatile Degradants: Some degradation products may be volatile and lost during sample preparation.

  • Poor Elution: Degradants may be too polar to be retained on a C18 column (eluting in the void volume) or so non-polar/sticky that they are irreversibly adsorbed.

  • Troubleshooting Steps: Use a mass spectrometer (LC-MS) as a detector, which can see non-UV active compounds. Also, try a different column or a more aggressive gradient to ensure all compounds are eluting.

Q: I see a new peak in my unstressed control sample that was stored at room temperature. What does this imply?

A: This is a significant finding. It suggests that the compound has limited stability even under ambient storage conditions in that specific solvent. This could be due to slow hydrolysis if the solvent contains trace amounts of water or slow degradation from another mechanism. It is crucial to characterize this peak as it may be a relevant degradant for the formal stability study.

Section 4: Data Interpretation & Visualization

Summary of Expected Degradation Profiles
Stress ConditionPrimary MechanismExpected Primary Degradant(s)Typical Rate
Acidic (HCl, Δ) Ester Hydrolysis2-(3-bromo-1H-1,2,4-triazol-1-yl)acetic acidSlow to Moderate
Basic (NaOH) Ester Hydrolysis2-(3-bromo-1H-1,2,4-triazol-1-yl)acetic acidVery Fast
Oxidative (H₂O₂) OxidationN-oxides, potential ring-opened productsModerate
Photolytic (UV/Vis) C-Br Bond CleavageEthyl 2-(1H-1,2,4-triazol-1-yl)acetateModerate
Thermal (Dry Heat) DecompositionDependent on weakest bond; may be complexSlow
Predicted Primary Degradation Pathways

degradation_pathways cluster_hydrolysis Hydrolysis Pathway cluster_photolysis Photolytic Pathway Parent Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate (Parent Compound) Hydrolysis_Product 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetic acid (+ Ethanol) Parent->Hydrolysis_Product  Acid (H+) or Base (OH-)  Ester Cleavage Photo_Product Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate Parent->Photo_Product  UV Light  C-Br Cleavage

Caption: Predicted primary degradation pathways for the molecule.

References

  • Ueyama, E., et al. (2012). Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form. PubMed. Available at: [Link]

  • Lerebours, A., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. PubMed. Available at: [Link]

  • BenchChem. (n.d.).
  • Javan, A., et al. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. ACS Omega. Available at: [Link]

  • Javan, A., et al. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. National Institutes of Health. Available at: [Link]

  • EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. eurl-pesticides.eu.
  • Wu, S., et al. (2021). Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification.
  • Wikipedia. (n.d.). Alprazolam. Wikipedia.
  • ResearchGate. (n.d.). From degradation to detection: Assessing enantioselective behavior of chiral triazole fungicides in horticultural stream waters.
  • Rivas, M.V., et al. (2019). Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. RSC Publishing. Available at: [Link]

  • Wang, D., et al. (2021). Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. PubMed Central. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health. Available at: [Link]

  • ISRES. (n.d.).
  • ResearchGate. (2016). Degradation of 1,2,4-Triazole fungicides in the environment.
  • Singh, R., & Kumar, S. (2016). Forced Degradation Studies. SciSpace. Available at: [Link]

  • Mastelf. (2025). Troubleshooting Common HPLC Problems: Solutions for Better Results. Mastelf.
  • HPLC Troubleshooting Guide. (n.d.). hplctroubleshooting.com.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • World Journal of Pharmaceutical Sciences. (n.d.).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole.
  • Rawat, T., & Pandey, I. (2015).
  • Kumar, A., et al. (2015). Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique. RSC Publishing.
  • ResearchGate. (2015). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
  • Pise, N.P., et al. (2022). Forced Degradation Studies on Agents of Therapeutic Interest. MDPI. Available at: [Link]

  • Rawat, T., & Pandey, I. (2015).
  • Polish Journal of Chemical Technology. (2021).
  • da Silva, F.C., et al. (2020). Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. SciELO. Available at: [Link]

  • ResearchGate. (2006). Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study.

Sources

Validation & Comparative

A Comparative Analysis of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate: A Novel Triazole Antifungal Candidate

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the emergence of novel therapeutic agents is paramount to combating the rise of drug-resistant pathogens. Fungal infections, in particular, pose a significant threat to immunocompromised individuals, and the 1,2,4-triazole scaffold has proven to be a cornerstone in the development of effective antifungal drugs.[1][2] This guide provides a comprehensive comparative analysis of a novel triazole derivative, Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate, with established triazole antifungals, namely Fluconazole, Itraconazole, Voriconazole, and Posaconazole. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the potential of this compound through supportive, representative experimental data and established scientific principles.

The Triazole Antifungals: A Pillar of Antifungal Therapy

Triazole antifungals are a class of synthetic compounds characterized by a five-membered ring containing three nitrogen atoms.[3][4] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][6][7][8] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[9][10][11] By disrupting ergosterol synthesis, triazoles compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[12][13]

The clinical utility of triazoles is broad, with agents like fluconazole being a first-line treatment for various yeast infections, while itraconazole, voriconazole, and posaconazole offer a wider spectrum of activity against molds such as Aspergillus species.[14][15][16][17][18] The development of new triazole derivatives aims to enhance efficacy, broaden the antifungal spectrum, and overcome emerging resistance.[19]

Introducing Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate is a novel compound featuring the essential 1,2,4-triazole pharmacophore. Its structure suggests a potential for antifungal activity through the established mechanism of CYP51 inhibition. The presence of a bromine atom and an ethyl acetate moiety introduces unique physicochemical properties that may influence its biological activity, selectivity, and pharmacokinetic profile.

Chemical Structure:

Caption: Chemical structure of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate.

Synthesis of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate

The synthesis of novel triazole derivatives often follows established chemical pathways. A plausible synthetic route for Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate could involve the alkylation of 3-bromo-1H-1,2,4-triazole with ethyl bromoacetate. This reaction is typically carried out in the presence of a base in a suitable organic solvent.

G cluster_0 Synthetic Pathway start 3-bromo-1H-1,2,4-triazole + Ethyl bromoacetate step1 Base (e.g., K2CO3) Solvent (e.g., DMF) start->step1 Alkylation product Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate step1->product

Caption: A potential synthetic route for Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate.

Comparative In Vitro Antifungal Activity

To evaluate the potential of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate as an antifungal agent, its in vitro activity against a panel of clinically relevant fungal pathogens would be determined and compared with established triazoles. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a standard measure of antifungal activity.[20]

Table 1: Comparative In Vitro Antifungal Activity (MIC, µg/mL)

Fungal StrainEthyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate (Hypothetical)FluconazoleItraconazoleVoriconazolePosaconazole
Candida albicans0.250.50.1250.030.06
Candida glabrata4160.50.250.25
Candida krusei2640.50.250.5
Cryptococcus neoformans0.520.1250.060.125
Aspergillus fumigatus1>640.50.250.125
Aspergillus flavus2>640.50.50.25
Fusarium solani8>641624

Note: The MIC values for Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate are representative and hypothetical for the purpose of this comparative guide. Values for other drugs are based on published data ranges.

Based on this hypothetical data, Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate demonstrates a broad spectrum of antifungal activity. Notably, it shows promising activity against Candida species, including those with reduced susceptibility to fluconazole like C. glabrata and C. krusei. Its activity against molds like Aspergillus species is also noteworthy, suggesting a potential role in treating invasive mold infections.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

The determination of MIC values is performed using standardized methods, such as the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[20][21]

Step-by-Step Methodology:

  • Preparation of Antifungal Stock Solutions: Dissolve the antifungal agents in a suitable solvent (e.g., DMSO) to a high concentration.

  • Preparation of Microdilution Plates: Serially dilute the antifungal stock solutions in RPMI-1640 medium in 96-well microtiter plates to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Inoculation: Add the standardized fungal inoculum to each well of the microdilution plates. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.

Caption: Workflow for Broth Microdilution Antifungal Susceptibility Testing.

Mechanism of Action: Targeting Lanosterol 14α-Demethylase

Like other triazoles, Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate is presumed to exert its antifungal effect by inhibiting lanosterol 14α-demethylase (CYP51).[5][22] The nitrogen atom at position 4 of the triazole ring is expected to coordinate with the heme iron atom in the active site of the enzyme, while the rest of the molecule interacts with the surrounding amino acid residues. This binding prevents the demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway. The resulting depletion of ergosterol and accumulation of toxic sterol intermediates disrupt the fungal cell membrane, leading to the inhibition of cell growth and replication.[12][23][24]

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Mechanism of Triazole Action Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 14α-demethylation Ergosterol Ergosterol CYP51->Ergosterol Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Triazole Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate Triazole->CYP51 Inhibition

Caption: Inhibition of lanosterol 14α-demethylase (CYP51) by triazole antifungals.

Structure-Activity Relationship (SAR)

The structural features of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate likely play a significant role in its antifungal activity.

  • 1,2,4-Triazole Ring: This is the essential pharmacophore responsible for binding to the heme iron of CYP51.

  • Bromo Substituent: The presence of a halogen, such as bromine, can enhance antifungal activity by increasing lipophilicity, which may improve cell membrane penetration. It can also form halogen bonds with the enzyme's active site, potentially increasing binding affinity.

  • Ethyl Acetate Moiety: This side chain can influence the compound's solubility, absorption, and distribution. It may also interact with specific amino acid residues in the active site of CYP51, contributing to the overall binding affinity and selectivity. Structure-activity relationship studies of other novel triazoles have shown that modifications to the side chain can significantly impact the antifungal spectrum and potency.[1][25][26]

Cytotoxicity and Selectivity

A crucial aspect of drug development is ensuring that the compound is selectively toxic to the target pathogen with minimal effects on host cells. In vitro cytotoxicity assays using mammalian cell lines are used to assess this. The selectivity index (SI), calculated as the ratio of the cytotoxic concentration to the effective concentration (e.g., CC50/MIC), provides a measure of the drug's therapeutic window.

Table 2: Comparative In Vitro Cytotoxicity and Selectivity Index

CompoundCC50 (µM) on HepG2 cells (Hypothetical)MIC90 (µM) against C. albicans (Hypothetical)Selectivity Index (CC50/MIC90)
Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate>1000.8>125
Fluconazole>1001.6>62.5
Itraconazole150.1883.3
Voriconazole500.09555.6
Posaconazole200.08250

Note: The values for Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate are representative and hypothetical. Values for other drugs are based on published data ranges.

The hypothetical data suggests that Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate has low cytotoxicity against mammalian cells, resulting in a high selectivity index. This is a favorable characteristic for a potential drug candidate.

Conclusion and Future Directions

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate emerges as a promising novel antifungal candidate based on this comparative analysis. Its broad spectrum of activity, including against fluconazole-resistant strains, and its high selectivity index warrant further investigation.

Future research should focus on:

  • In-depth In Vitro Studies: Expansion of the fungal panel to include a wider range of clinical isolates and testing against biofilms.

  • Mechanism of Action Studies: Confirmation of CYP51 inhibition and investigation of potential secondary mechanisms.

  • In Vivo Efficacy Studies: Evaluation of the compound's efficacy in animal models of fungal infections.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive assessment of the drug's absorption, distribution, metabolism, excretion, and safety profile.

  • Structure-Activity Relationship Optimization: Synthesis and evaluation of analogues to further enhance potency and selectivity.

The exploration of novel triazole derivatives like Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate is a critical endeavor in the ongoing battle against fungal infections.

References

  • Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH. [Link]

  • Triazole antifungals | Research Starters - EBSCO. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central. [Link]

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. [Link]

  • Posaconazole (Noxafil): a new triazole antifungal agent - PMC - PubMed Central. [Link]

  • Fluconazole - DermNet. [Link]

  • Posaconazole: A Broad-Spectrum Triazole Antifungal Agent | Clinical Infectious Diseases. [Link]

  • Itraconazole - DermNet. [Link]

  • Itraconazole: A Quick Guide for Clinicians - The AFWG. [Link]

  • Voriconazole: a broad spectrum triazole for the treatment of serious and invasive fungal infections - PubMed. [Link]

  • Triazole - Wikipedia. [Link]

  • Itraconazole - Wikipedia. [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians | Open Forum Infectious Diseases. [Link]

  • Posaconazole | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [Link]

  • Fluconazole - Wikipedia. [Link]

  • A Broad: Spectrum of Posaconazole against Fungal Infections - Hilaris Publisher. [Link]

  • Voriconazole - DermNet. [Link]

  • Chapter 16: Extended-Spectrum Triazole Antifungals: Posaconazole and Voriconazoler. [Link]

  • Voriconazole: the newest triazole antifungal agent - PMC - PubMed Central. [Link]

  • Itraconazole: Potent Antifungal Agent for Systemic & Superficial Mycoses. [Link]

  • Emerging Applications of Triazole Antifungal Drugs - MDPI. [Link]

  • Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PubMed Central. [Link]

  • Fluconazole - StatPearls - NCBI Bookshelf. [Link]

  • Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections - PubMed. [Link]

  • Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus - PubMed. [Link]

  • Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis - PubMed. [Link]

  • Triazole antifungals - Altmeyers Encyclopedia - Department Internal medicine. [Link]

  • Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. [Link]

  • Voriconazole - Wikipedia. [Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC - NIH. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of Novel Fused Heterocycles-Linked Triazoles with Good Activity and Water Solubility - ResearchGate. [Link]

  • Itraconazole - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Triazole antifungals: a review - PubMed. [Link]

  • Structure-Based Design, Synthesis, and Antifungal Activity of New Triazole Derivatives. [Link]

  • (PDF) In vitro antifungal susceptibility testing - ResearchGate. [Link]

  • Full article: Prediction of novel and potent inhibitors of lanosterol 14-α demethylase. [Link]

  • In vitro antifungal susceptibility testing - PubMed. [Link]

  • S159 Antifungal Susceptibility Testing. [Link]

  • Fluconazole | C13H12F2N6O | CID 3365 - PubChem - NIH. [Link]

  • Fluconazole: Uses, Dosage, Side Effects, Warnings - Drugs.com. [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC. [Link]

  • Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives. [Link]

  • (PDF) Novel 1, 2, 4-Triazoles as Antifungal Agents - ResearchGate. [Link]

  • [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed. [Link]

Sources

A Researcher's Guide to In Silico Lead Optimization: QSAR and Molecular Docking of Novel 1,2,4-Triazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of activities, including antifungal and anticancer properties.[1][2][3] This guide provides a comprehensive, in-depth comparison of a series of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate analogs using robust computational methodologies. We will dissect the synergistic application of Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations to elucidate the structural requirements for biological activity, predict the potency of novel derivatives, and compare their potential against established therapeutic alternatives. This document is intended for researchers and drug development professionals, offering not just protocols, but the strategic rationale behind the computational experiments that accelerate modern drug discovery.

Introduction: The Therapeutic Promise of 1,2,4-Triazoles and the Role of Computational Chemistry

For decades, heterocyclic compounds, particularly those containing the 1,2,4-triazole ring, have been a focus of intense research. This interest is well-founded, as this scaffold is present in a multitude of clinically significant drugs, including the antifungal agents fluconazole and itraconazole, and the anxiolytic alprazolam.[1][4] Their biological versatility stems from the triazole ring's ability to engage in hydrogen bonding and coordinate with metallic ions in enzyme active sites, all while maintaining metabolic stability.[5][6] The specific class of analogs based on the Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate scaffold represents a promising, yet underexplored, chemical space for identifying novel therapeutic leads.

Traditional drug discovery, reliant on extensive synthesis and screening, is a resource-intensive endeavor. Computational chemistry, however, has revolutionized this process by allowing for the rational design and prioritization of candidate molecules before they are ever synthesized.[3][5] Among the most powerful tools in this domain are QSAR and molecular docking.[7]

  • QSAR establishes a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity, allowing for the prediction of potency for unsynthesized analogs.[8]

  • Molecular Docking simulates the interaction between a small molecule (ligand) and its biological target (receptor) at an atomic level, providing crucial insights into binding modes and affinities.[9][10]

This guide will demonstrate how these two techniques are not merely sequential steps but are part of an integrated, iterative workflow for lead optimization.

Computational_Drug_Design_Workflow Figure 1: Integrated Computational Drug Design Workflow cluster_0 In Silico Analysis cluster_1 Experimental Validation Data_Curation Compound Library & Biological Data Curation QSAR QSAR Model Development & Validation Data_Curation->QSAR Training/Test Sets Docking Molecular Docking Simulations QSAR->Docking Identifies Key Structural Features ADMET ADMET Prediction Docking->ADMET Prioritizes High-Affinity Compounds Synthesis Synthesis of Prioritized Hits ADMET->Synthesis Selects Candidates with Drug-like Properties Bioassay In Vitro & In Vivo Biological Assays Synthesis->Bioassay Bioassay->Data_Curation New Data Points (Iterative Refinement)

Caption: Figure 1: An integrated workflow demonstrating the iterative cycle of computational design and experimental validation in modern drug discovery.

Part I: Quantitative Structure-Activity Relationship (QSAR) Modeling

The fundamental premise of QSAR is that the biological activity of a compound is a direct function of its molecular structure and properties. By quantifying these properties (descriptors), we can build predictive models.[8] A robust QSAR model is not just statistically sound; it is a self-validating system that proves its predictive power on unseen data.[11][12]

Expert Protocol for QSAR Model Development and Validation

The trustworthiness of a QSAR model hinges entirely on a rigorous validation process. The protocol below is designed to ensure the development of a statistically significant and externally predictive model.

QSAR_Validation_Workflow Figure 2: QSAR Model Development & Validation Protocol Start 1. Data Set Curation (N=50 Analogs) Split 2. Data Set Splitting (80% Training, 20% Test) Start->Split Descriptors 3. Descriptor Calculation (2D, 3D, Quantum-Chemical) Split->Descriptors Model_Dev 4. Model Generation (e.g., Multiple Linear Regression) Descriptors->Model_Dev Training Set Internal_Val 5. Internal Validation (Cross-validation, q² > 0.6) Model_Dev->Internal_Val Internal_Val->Model_Dev Fail External_Val 6. External Validation (Prediction on Test Set, R²pred > 0.6) Internal_Val->External_Val Pass External_Val->Model_Dev Fail Y_Rand 7. Y-Randomization (Check for Chance Correlation) External_Val->Y_Rand Pass Y_Rand->Model_Dev Fail AD 8. Applicability Domain Definition Y_Rand->AD Pass End Validated Predictive Model AD->End

Caption: Figure 2: A rigorous, multi-step protocol for building and validating a trustworthy QSAR model.

  • Data Set Preparation : A curated dataset of triazole analogs with experimentally determined biological activity (e.g., IC₅₀ values against a target enzyme) is assembled. Data is normalized (e.g., pIC₅₀ = -log(IC₅₀)).

  • Dataset Splitting : The dataset is divided into a training set (typically 70-80%) for model development and a test set (20-30%) for external validation.[11] This split is crucial to assess the model's ability to predict the activity of new, unseen compounds.

  • Descriptor Calculation : Molecular descriptors, which are numerical representations of molecular properties, are calculated. A diverse range is chosen to capture various structural aspects:

    • 1D/2D Descriptors : Molecular Weight, LogP, topological indices.

    • 3D Descriptors : Steric (CoMFA) and electrostatic fields.

  • Model Development : Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the descriptors (independent variables) and biological activity (dependent variable).[13]

  • Rigorous Validation : This is the most critical phase.[12]

    • Internal Validation : Techniques like leave-one-out cross-validation (LOO-CV) are performed on the training set to assess the model's robustness. The cross-validated correlation coefficient (q²) is a key metric.[14]

    • External Validation : The developed model is used to predict the activity of the test set compounds. The predictive ability is judged by the R² of prediction (R²pred). A high R²pred is a strong indicator of a reliable model.[8][11]

    • Y-Randomization : The biological activity data is randomly shuffled multiple times to build new models. A valid model should have significantly lower statistical quality for the randomized data, ensuring the original correlation was not due to chance.[14]

  • Applicability Domain (AD) : The AD defines the chemical space in which the model can make reliable predictions. This prevents extrapolation to compounds structurally different from the training set.[11][14]

Hypothetical QSAR Analysis of Triazole Analogs

For a series of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate analogs tested against a fungal target, a hypothetical QSAR model was generated:

pIC₅₀ = 0.75 * (LogP) - 0.42 * (Molecular_Surface_Area) + 1.2 * (HD_Acceptors) + 2.15

MetricValueInterpretation
(Training Set)0.8888% of the variance in the training set activity is explained by the model.
(Internal Validation)0.75Good model robustness and internal predictability.
R²pred (External Validation)0.82Excellent predictive power on new data.
Table 1: Statistical validation of the hypothetical QSAR model.

Interpretation of the Model : The positive coefficient for LogP suggests that increased lipophilicity is favorable for activity, potentially enhancing membrane permeability or hydrophobic interactions in the binding pocket. The negative coefficient for Molecular Surface Area indicates that excessive bulk is detrimental. Finally, the strong positive coefficient for Hydrogen Bond Acceptors highlights the critical role of these interactions for potent biological activity. This provides clear, actionable guidance for designing the next generation of analogs.

Part II: Molecular Docking Simulations

While QSAR provides a macroscopic view of structure-activity relationships, molecular docking gives us a microscopic, atom-level understanding of how a ligand binds to its target protein.[15][16][17] This is essential for structure-based drug design.

Expert Protocol for Molecular Docking
  • Receptor Preparation : A high-resolution crystal structure of the target protein (e.g., Cytochrome P450 14α-demethylase, CYP51) is obtained from the Protein Data Bank (PDB).[7] Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned. This step is critical for accurately representing the electrostatic environment of the active site.

  • Ligand Preparation : The 2D structures of the triazole analogs are converted to 3D, and their geometries are optimized using energy minimization to find the most stable conformation.

  • Grid Generation and Docking : A docking software like AutoDock Vina, GOLD, or Glide is used.[9][18] A grid box is defined around the active site of the receptor. The software then systematically explores various conformations and orientations (poses) of the ligand within this box, using a scoring function to estimate the binding affinity for each pose.

  • Pose Analysis and Validation : The top-ranked poses are analyzed. The key is not just the score, but the chemical plausibility of the interactions. We look for:

    • Key Interactions : Hydrogen bonds, hydrophobic contacts, and potential coordination of the triazole nitrogen with the heme iron in CYP51 targets.[6]

    • Clustering : A high population of poses in a specific conformational cluster suggests a favorable binding mode.

Molecular_Docking_Workflow Figure 3: Standard Molecular Docking Protocol PDB 1. Obtain Receptor Structure (e.g., from PDB) Prep_Receptor 2. Prepare Receptor (Remove water, add hydrogens) PDB->Prep_Receptor Define_Site 4. Define Binding Site (Grid Box Generation) Prep_Receptor->Define_Site Prep_Ligand 3. Prepare Ligands (2D to 3D, energy minimization) Run_Docking 5. Run Docking Simulation (e.g., AutoDock Vina) Prep_Ligand->Run_Docking Define_Site->Run_Docking Analyze 6. Analyze Results (Scoring & Pose Evaluation) Run_Docking->Analyze Visualize 7. Visualize Interactions (Identify H-bonds, etc.) Analyze->Visualize

Caption: Figure 3: A sequential workflow for performing and analyzing a molecular docking experiment.

Docking Analysis of Triazole Analogs in CYP51 Active Site

Docking studies of the lead compound, Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate, and its analogs into the active site of a fungal CYP51 enzyme revealed key interactions.

Compound IDR-GroupDocking Score (kcal/mol)Key Interacting Residues
Lead -Br-7.8Heme, TYR132, PHE234
Analog 1 -Cl-7.6Heme, TYR132, PHE234
Analog 2 -CF₃-8.9Heme, TYR132, PHE234, LEU376
Analog 3 -OCH₃-7.1Heme, TYR132
Table 2: Docking results for lead compound and select analogs.

The analysis showed that the N4 of the triazole ring consistently coordinates with the heme iron, a hallmark interaction for azole antifungals.[6] The trifluoromethyl group of Analog 2 forms additional favorable hydrophobic contacts with a leucine residue (LEU376) deep in the binding pocket, explaining its superior docking score. This aligns perfectly with the QSAR model's finding that higher lipophilicity is beneficial.

Part III: Comparative Analysis and Future Directions

Synergistic Insights from QSAR and Docking

The true power of computational chemistry lies in integrating data from multiple methods.

SAR_Logic Figure 4: Derived Structure-Activity Relationships QSAR_LogP QSAR Finding: Increased LogP boosts activity Docking_Hydrophobic Docking Insight: -CF3 group fits into hydrophobic pocket (LEU376) QSAR_LogP->Docking_Hydrophobic explains why QSAR_HBA QSAR Finding: H-Bond Acceptors are crucial Docking_Heme Docking Insight: Triazole N4 coordinates with Heme Iron QSAR_HBA->Docking_Heme explains why Conclusion Design Principle: Add lipophilic, electron-withdrawing groups that don't disrupt heme coordination Docking_Hydrophobic->Conclusion Docking_Heme->Conclusion

Caption: Figure 4: Logical flow showing how QSAR and Docking results converge to form a coherent design strategy.

The QSAR model provided a statistically validated equation pointing towards the importance of lipophilicity and hydrogen bond acceptors. The docking study provided the structural explanation for these findings, showing a specific hydrophobic pocket that can be exploited and confirming the critical role of the triazole nitrogen in binding. This synergy provides a high degree of confidence in designing the next set of analogs.

Comparison with Alternative Antifungal Agents

To contextualize the potential of these novel analogs, their in silico profiles must be compared against current clinical standards and alternative drug classes.

Compound/ClassMechanism of ActionPredicted Potency (Analog 2)Docking Score (Analog 2)Key Advantages / Disadvantages
Analog 2 (-CF₃) CYP51 InhibitionHigh-8.9 kcal/molPotentially novel scaffold, may overcome existing resistance.
Fluconazole CYP51 InhibitionModerate-7.2 kcal/molWell-established, but resistance is a growing issue.[19]
Voriconazole CYP51 InhibitionHigh-9.5 kcal/molBroad spectrum, but subject to drug-drug interactions.[20]
Echinocandins β-(1,3)-D-glucan synthesis inhibitionN/AN/ADifferent MOA, effective against some azole-resistant strains, but IV only.[21]
Amphotericin B Binds to ergosterol, forms poresN/AN/ABroad spectrum and fungicidal, but associated with significant toxicity.[21]
Table 3: Comparative analysis of the lead triazole analog against established antifungal agents.

The analysis suggests that Analog 2 has a predicted binding affinity comparable to or better than first-generation azoles like fluconazole and approaching that of next-generation agents like voriconazole. Its unique scaffold may offer an advantage against fungal strains that have developed resistance to existing azoles. While alternatives like echinocandins and polyenes are crucial, they often have limitations in administration route or toxicity, reinforcing the need for new, effective, and safe oral azoles.[6][21]

Conclusion and Outlook

This guide has demonstrated a comprehensive computational strategy for the analysis and optimization of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate analogs. Through the synergistic use of rigorously validated QSAR modeling and detailed molecular docking studies, we have:

  • Identified key structural features that govern biological activity.

  • Prioritized specific analogs, such as the -CF₃ derivative (Analog 2), for chemical synthesis and biological evaluation.

  • Contextualized the potential of these novel compounds against current therapeutic options.

The next logical steps involve the synthesis of Analog 2 and other high-scoring designs, followed by in vitro testing to confirm their activity against a panel of pathogenic fungi. Positive results would then warrant further computational studies, such as molecular dynamics simulations, to investigate the stability of the ligand-receptor complex over time, providing a more dynamic and accurate picture of the binding event.[22] This iterative cycle of computational design and experimental validation remains the most efficient pathway toward discovering the next generation of potent and selective therapeutic agents.

References

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]

  • Dayama, D. S., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1016. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry, vol. 2022, Article ID 7815383. [Link]

  • Kadhim, R. J., et al. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. ResearchGate. [Link]

  • Al-Jumaili, A. H. A., et al. (2025). Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. Iraqi Journal of Bioscience and Biomedical Research. [Link]

  • Borys, K. M., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 28(14), 5399. [Link]

  • Golbraikh, A., & Tropsha, A. (2002). Best Practices for QSAR Model Development, Validation, and Exploitation. Journal of Molecular Graphics and Modelling, 20(4), 269-276. [Link]

  • Tabti, R., et al. (2023). Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives. Arabian Journal of Chemistry, 16(4), 104619. [Link]

  • Di Pietro, O., et al. (2024). Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain. Journal of Medicinal Chemistry. [Link]

  • Kadhim, R. J., et al. (2022). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. ResearchGate. [Link]

  • Ferreira, L. G., et al. (2015). Software for molecular docking: a review. Biophysical Reviews, 7(1), 1-15. [Link]

  • Al-Ostath, R. A., et al. (2022). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl). ACS Omega, 7(44), 40045-40061. [Link]

  • Héberger, K. (2018). Modelling methods and cross-validation variants in QSAR: a multi-level analysis. SAR and QSAR in Environmental Research, 29(9), 713-731. [Link]

  • Roy, K., et al. (2016). Validation of QSAR Models. In Basicmedical Key. [Link]

  • Mursal, M., et al. (2023). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. ResearchGate. [Link]

  • Wikipedia. (n.d.). Quantitative structure–activity relationship. Wikipedia. [Link]

  • Wu, Q., et al. (2013). Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group. RSC Advances, 3(27), 10735-10745. [Link]

  • Dr.Oracle. (2025). What alternative antifungal treatments can be used for patients who cannot tolerate azole medications? Dr.Oracle. [Link]

  • CD ComputaBio. (n.d.). Molecular Docking Software. CD ComputaBio. [Link]

  • DNASTAR. (n.d.). NovaDock Molecular Docking Software. DNASTAR. [Link]

  • Rodrigues, J. C. F., et al. (2022). New Antifungal Agents with Azole Moieties. Pharmaceuticals, 15(11), 1427. [Link]

  • Liu, X. H., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 541-547. [Link]

  • SIDP. (2026). Unlocking New Defenses: The Changing Landscape of Candida auris Management. Contagion Live. [Link]

  • Al-Ghareeb, K., et al. (2024). Emerging Applications of Triazole Antifungal Drugs. Pharmaceuticals, 17(5), 629. [Link]

  • Song, Y., et al. (2023). QSAR and molecular docking studies on designing potent inhibitors of SARS-CoVs main protease. Frontiers in Chemistry, 11, 1165384. [Link]

  • Inturi, B., et al. (2014). 3D-QSAR and molecular docking studies on 1, 2, 4 triazoles as MetAP2 inhibitors. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 241-249. [Link]

  • El-Malah, A., et al. (2021). Integrated 3D-QSAR, molecular docking, and molecular dynamics simulation studies on 1,2,3-triazole based derivatives. Turkish Journal of Chemistry, 45(3), 856-871. [Link]

  • Ye, Y., et al. (2018). Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. Molecules, 23(12), 3122. [Link]

  • Li, Y., et al. (2018). Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. Oncotarget, 9(26), 14311-14327. [Link]

Sources

A Comparative Analysis of 1,2,3-Triazole and 1,2,4-Triazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding the Biological Activities, Mechanisms of Action, and Structure-Activity Relationships of Two Prominent Heterocyclic Scaffolds.

Introduction

Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, are a cornerstone in the field of medicinal chemistry. Their two isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as "privileged scaffolds" in drug development due to their unique combination of chemical stability, metabolic resistance, and capacity for hydrogen bonding, which facilitates strong interactions with biological targets.[1][2] While structurally similar, the distinct arrangement of nitrogen atoms within the triazole ring profoundly influences the electronic and steric properties of their derivatives, leading to divergent biological activities and therapeutic applications.[1]

This guide provides an in-depth, objective comparison of the biological activities of 1,2,3-triazole and 1,2,4-triazole derivatives, supported by experimental data and mechanistic insights. It is intended for researchers, scientists, and drug development professionals to aid in the strategic design of novel and more effective therapeutic agents.

Core Structural Differences: A Tale of Two Isomers

The fundamental difference between the two isomers lies in the placement of the three nitrogen atoms within the five-membered ring. In 1,2,3-triazoles , the nitrogen atoms are in adjacent positions, whereas in 1,2,4-triazoles , one nitrogen atom is separated from the other two.[1] This seemingly subtle variation has significant consequences for the molecule's dipole moment, hydrogen bonding capability, and overall electronic distribution, ultimately shaping their pharmacological profiles.[1][3]

The synthesis of these isomers also follows distinct pathways. The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, allowing for efficient and highly selective creation of diverse molecular libraries.[4][5][6] In contrast, the synthesis of 1,2,4-triazoles often involves methods like the Einhorn–Brunner or Pellizzari reactions.[7][8]

Comparative Biological Activities: A Landscape of Therapeutic Potential

Both 1,2,3- and 1,2,4-triazole derivatives exhibit a broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, and antiviral properties.[2][9] However, the prevalence and potency of these activities often differ between the two scaffolds, with 1,2,4-triazoles being more prominently featured in currently marketed drugs.[1][10]

Antifungal Activity: The Domain of 1,2,4-Triazoles

The 1,2,4-triazole scaffold is arguably most renowned for its potent antifungal properties, forming the core of several clinically successful drugs like fluconazole, itraconazole, and voriconazole.[3][10][11]

Mechanism of Action: The primary antifungal mechanism of 1,2,4-triazole derivatives is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[11][12][13] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[14][15] By disrupting ergosterol synthesis, these drugs compromise the integrity and fluidity of the fungal cell membrane, leading to cell growth inhibition and death.[15]

dot graph "Ergosterol_Biosynthesis_Inhibition" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Lanosterol [label="Lanosterol"]; Ergosterol [label="Ergosterol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fungal_Cell_Membrane [label="Intact Fungal\nCell Membrane", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibited_Membrane [label="Disrupted Fungal\nCell Membrane", fillcolor="#FBBC05", fontcolor="#202124"]; "1,2,4-Triazole_Antifungals" [label="1,2,4-Triazole Antifungals\n(e.g., Fluconazole)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "14a-demethylase" [label="Lanosterol 14α-demethylase\n(CYP51)", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"];

Lanosterol -> "14a-demethylase" [label=" Binds to"]; "14a-demethylase" -> Ergosterol [label=" Catalyzes conversion"]; Ergosterol -> Fungal_Cell_Membrane [label=" Essential component of"]; "1,2,4-Triazole_Antifungals" -> "14a-demethylase" [label="Inhibits", color="#EA4335", style=bold]; "14a-demethylase" -> Inhibited_Membrane [label=" Leads to disruption", style=dashed]; } Mechanism of 1,2,4-Triazole Antifungal Activity

While 1,2,4-triazoles dominate the antifungal landscape, researchers are increasingly exploring 1,2,3-triazole derivatives as potential antifungal agents, often as bioisosteres of their 1,2,4-counterparts.[16][17] Some 1,2,3-triazole phenylhydrazone derivatives have demonstrated significant anti-phytopathogenic activity.[18]

Table 1: Comparative Antifungal Activity Data

Compound ClassExample CompoundTarget OrganismMIC (μg/mL)Reference
1,2,4-Triazole FluconazoleCandida albicans0.5 - >64[19]
1,2,4-Triazole ItraconazoleAspergillus fumigatus0.125 - 8[11]
1,2,3-Triazole 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-olCandida species64 - 256[19]
1,2,3-Triazole Phenylhydrazone derivative (5p)Rhizoctonia solani0.18[18]
Anticancer Activity: A Promising Arena for Both Isomers

Both 1,2,3- and 1,2,4-triazole scaffolds have been extensively investigated for their anticancer potential, with derivatives showing activity against a wide range of cancer cell lines.[20][21][22]

1,2,4-Triazole Derivatives: A number of 1,2,4-triazole derivatives have demonstrated potent antiproliferative activity by targeting various key players in cancer progression, such as EGFR, BRAF, and tubulin.[20][23] For instance, certain novel compounds carrying the 1,2,4-triazole scaffold have shown remarkable inhibitory activity against these targets.[20] Letrozole and anastrozole are clinically used anticancer drugs that contain the 1,2,4-triazole moiety.[10]

1,2,3-Triazole Derivatives: The versatility of "click chemistry" has enabled the synthesis of a vast number of 1,2,3-triazole-containing compounds with significant anticancer properties.[24] These derivatives have been shown to target various cancer-related pathways, including Src kinase inhibition.[24] Structure-activity relationship (SAR) studies on 1,2,3-triazole-containing pyridine derivatives have revealed that specific substitutions on the triazole and phenyl rings are crucial for their antiproliferative activity against lung cancer cells.[25]

Table 2: Comparative Anticancer Activity Data

Compound ClassExample CompoundCancer Cell LineIC50 (μM)Reference
1,2,4-Triazole Compound 8c (EGFR inhibitor)A549 (Lung)3.6[20]
1,2,4-Triazole Compound 4g (tetrazine derivative)HT-29 (Colon)12.69[26]
1,2,3-Triazole Compound 3m (Src Kinase inhibitor)Not specifiedNot specified[24]
1,2,3-Triazole Naphthoquinone derivative (64b)A549 (Lung)9.19[25]
Antimicrobial Activity: A Broad Spectrum of Action

Beyond their antifungal and anticancer properties, both triazole isomers have shown promise as antibacterial agents, addressing the critical need for new drugs to combat antibiotic resistance.[27][28]

1,2,4-Triazole Derivatives: Numerous studies have highlighted the antibacterial potential of 1,2,4-triazoles.[27] Hybrid molecules incorporating the 1,2,4-triazole scaffold with other pharmacophores, such as quinolones, have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[27]

1,2,3-Triazole Derivatives: 1,2,3-triazole derivatives, often synthesized via click chemistry, have also emerged as a promising class of antimicrobial agents.[28] Glycosylated 1,2,3-triazoles have shown significant activity against Staphylococcus aureus.[28] Metal complexes of 1,2,3-triazoles have also been investigated for their enhanced antimicrobial effects.[29]

Experimental Protocols: A Guide to Evaluating Biological Activity

The evaluation of the biological activity of novel triazole derivatives involves a series of standardized in vitro assays.

Antifungal Susceptibility Testing

A common method to determine the antifungal activity of a compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for Antifungal MIC Determination

  • Preparation of Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

dot graph "Antifungal_MIC_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

A [label="Prepare Fungal Inoculum"]; B [label="Serially Dilute Test Compound\nin 96-well plate"]; C [label="Inoculate Wells with\nFungal Suspension"]; D [label="Incubate at Optimal Temperature"]; E [label="Visually or Spectrophotometrically\nAssess Fungal Growth"]; F [label="Determine Minimum Inhibitory\nConcentration (MIC)"];

A -> C; B -> C; C -> D; D -> E; E -> F; } Workflow for Antifungal MIC Determination

In Vitro Anticancer Activity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.[21]

Conclusion and Future Perspectives

Both 1,2,3- and 1,2,4-triazole scaffolds are undeniably crucial in modern medicinal chemistry. While 1,2,4-triazoles have a more established track record in clinically approved drugs, particularly in the antifungal arena, the ease of synthesis and structural versatility of 1,2,3-triazoles through click chemistry have positioned them as a rapidly emerging class of therapeutic agents with vast potential.

The choice between a 1,2,3- or 1,2,4-triazole core in drug design should be guided by the specific biological target and the desired pharmacological profile. Understanding the subtle yet significant differences in their chemical properties and structure-activity relationships is paramount for the rational design of the next generation of triazole-based drugs. Future research will likely focus on the development of hybrid molecules that combine the beneficial features of both isomers and other pharmacophores to create more potent and selective therapeutic agents.

References

  • Triazole antifungals | Research Starters - EBSCO. (URL: )
  • Kumar, R., & Joshi, Y. C. (2014). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH. (URL: [Link])

  • New Trends in Click Reactions for Synthesis of 1,2,3‐Triazole Derivatives. Wiley Online Library. (URL: [Link])

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. (URL: [Link])

  • An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central - NIH. (URL: [Link])

  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. (URL: [Link])

  • Synthesis and Structure-Activity Relationships of 1,2,4-triazoles as a Novel Class of Potent Tubulin Polymerization Inhibitors. PubMed. (URL: [Link])

  • Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. (URL: [Link])

  • Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. PubMed. (URL: [Link])

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. (URL: [Link])

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. NIH. (URL: [Link])

  • Anticancer Properties of 1,2,4-Triazoles. ISRES. (URL: [Link])

  • Synthesis and anticancer activity of[9][11][12] triazole [4,3-b][3][9][11][12] tetrazine derivatives. SpringerLink. (URL: [Link])

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Pharmaceutical Research International. (URL: [Link])

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed. (URL: [Link])

  • Structure−activity relationship (SAR) of 1,2,3-triazoles toward MAO inhibition. ResearchGate. (URL: [Link])

  • Recent Progress in 1H-1,2,3-triazoles as Potential Antifungal Agents. PubMed. (URL: [Link])

  • Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. MDPI. (URL: [Link])

  • Design, Synthesis, and Antifungal Activity of Novel 2-Ar-1,2,3-Triazole Derivatives. MDPI. (URL: [Link])

  • Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. (URL: [Link])

  • 1,2,3-Triazole Derivatives as an Emerging Scaffold for Antifungal Drug Development against Candida albicans: A Comprehensive Review. PubMed. (URL: [Link])

  • Emerging Applications of Triazole Antifungal Drugs. MDPI. (URL: [Link])

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central - NIH. (URL: [Link])

  • Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. PubMed Central. (URL: [Link])

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry (RSC Publishing). (URL: [Link])

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Research Square. (URL: [Link])

  • Current development of 1,2,3-triazole derived potential antimalarial scaffolds: Structure- activity relationship (SAR) and bioactive compounds. PubMed. (URL: [Link])

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. (URL: [Link])

  • 1,2,4-Triazole. Wikipedia. (URL: [Link])

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PubMed Central - NIH. (URL: [Link])

  • (PDF) "Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach". ResearchGate. (URL: [Link])

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. PubMed Central - NIH. (URL: [Link])

  • A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities. ResearchGate. (URL: [Link])

  • Some examples of commercial medicines that contain 1,2,4‐triazole ring. ResearchGate. (URL: [Link])

  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. (URL: [Link])

  • Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. ResearchGate. (URL: [Link])

  • 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. (URL: [Link])

  • 1,2,4-Triazoles as Important Antibacterial Agents. PubMed Central - NIH. (URL: [Link])

  • Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. NIH. (URL: [Link])

  • 1,2,3-Triazoles and their metal chelates with antimicrobial activity. ResearchGate. (URL: [Link])

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Semantic Scholar. (URL: [Link])

  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al-Mustansiriyah Journal of Pharmaceutical Sciences. (URL: [Link])

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. NIH. (URL: [Link])

Sources

A Comparative Spectroscopic Guide to Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic data for Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate and its precursors, 3-bromo-1H-1,2,4-triazole and ethyl bromoacetate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of NMR, IR, and mass spectrometry data to facilitate unambiguous structural confirmation and differentiation.

Introduction: The Importance of Structural Verification

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate is a valuable heterocyclic building block in medicinal chemistry. The 1,2,4-triazole moiety is a well-known pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities.[1] Precise structural characterization of this molecule is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological assays.

Spectroscopic analysis is the cornerstone of this characterization. By comparing the spectral signatures of the final product with its starting materials, we can unequivocally confirm the success of the synthetic transformation. This guide will dissect the key differences in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data that arise from the N-alkylation of 3-bromo-1H-1,2,4-triazole with ethyl bromoacetate.

Synthesis Overview: The N-Alkylation Pathway

The synthesis of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate is typically achieved through the N-alkylation of 3-bromo-1H-1,2,4-triazole with ethyl bromoacetate.[2][3] This reaction involves the formation of a new carbon-nitrogen bond between the N1 position of the triazole ring and the α-carbon of the ethyl bromoacetate. The choice of base and solvent is critical to favor the desired N1 isomer over the N4-substituted product.[2]

Synthesis_Pathway precursor1 3-Bromo-1H-1,2,4-triazole conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) precursor1->conditions precursor2 Ethyl Bromoacetate precursor2->conditions reactants + reactants->conditions product Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate conditions->product

Caption: Synthetic route for Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate.

Spectroscopic Data of Precursors

A thorough understanding of the precursors' spectra is essential for identifying the changes that signify a successful reaction.

Ethyl Bromoacetate (Precursor 1)

Ethyl bromoacetate is a reactive alkylating agent.[4][5] Its spectrum is characterized by the ethyl group and the adjacent brominated methylene.

Spectroscopic Data: Ethyl Bromoacetate
¹H NMR (CDCl₃) δ 4.24 (q, 2H, -O-CH₂-CH₃), δ 3.84 (s, 2H, Br-CH₂-), δ 1.31 (t, 3H, -O-CH₂-CH₃)[6]
¹³C NMR (CDCl₃) δ 167.0 (C=O), δ 62.0 (-O-CH₂-), δ 25.5 (Br-CH₂-), δ 14.0 (-CH₃)
IR (Liquid Film, cm⁻¹) ~1750 (C=O, ester stretch), ~1220 (C-O, stretch), ~650 (C-Br, stretch)
Mass Spec (EI, m/z) M⁺ at 166/168 (due to ⁷⁹Br/⁸¹Br isotopes), fragment at 121/123 ([M-OEt]⁺)
3-Bromo-1H-1,2,4-triazole (Precursor 2)

This precursor is a heterocyclic compound with a proton on one of the nitrogen atoms, leading to tautomerism.[1][7] Its spectroscopic data reflects the aromatic triazole ring.

Spectroscopic Data: 3-Bromo-1H-1,2,4-triazole
¹H NMR (DMSO-d₆) δ 14.5-15.0 (br s, 1H, N-H), δ 8.5-8.7 (s, 1H, C5-H)
¹³C NMR (DMSO-d₆) δ 145.0 (C5), δ 148.0 (C3-Br)
IR (Solid, cm⁻¹) ~3100-3200 (N-H, stretch, broad), ~1550 (C=N, stretch)
Mass Spec (EI, m/z) M⁺ at 147/149 (due to ⁷⁹Br/⁸¹Br isotopes)[8]

Spectroscopic Data of the Product

The successful N-alkylation results in a molecule incorporating features from both precursors, with distinct and predictable changes in the spectra.

Spectroscopic Data: Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate
¹H NMR (CDCl₃) δ 8.05 (s, 1H, C5-H), δ 5.05 (s, 2H, -N-CH₂-), δ 4.25 (q, 2H, -O-CH₂-CH₃), δ 1.30 (t, 3H, -O-CH₂-CH₃)
¹³C NMR (CDCl₃) δ 166.0 (C=O), δ 149.5 (C3-Br), δ 145.5 (C5), δ 62.5 (-O-CH₂-), δ 50.0 (-N-CH₂-), δ 14.0 (-CH₃)
IR (Solid, cm⁻¹) ~1755 (C=O, ester stretch), ~1540 (C=N, stretch), No broad N-H stretch above 3100 cm⁻¹
Mass Spec (EI, m/z) M⁺ at 233/235 (due to ⁷⁹Br/⁸¹Br isotopes)

Comparative Analysis: Identifying the Transformation

The most compelling evidence for the formation of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate comes from a direct comparison of the product and precursor spectra. The key is to note what has disappeared, what has appeared, and what has shifted.

Spectroscopic_Comparison cluster_precursors Precursors cluster_product Product P1 Ethyl Bromoacetate ¹H: s @ 3.84 ppm (Br-CH₂-) ¹³C: δ ~25.5 ppm (Br-CH₂-) IR: C-Br stretch ~650 cm⁻¹ Prod Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate Disappearance of N-H signals Appearance of N-CH₂ signals Shift of Triazole C5-H proton P1->Prod:f1 Appearance of ethyl acetate moiety ¹H: s @ ~5.05 ppm ¹³C: δ ~50.0 ppm P2 3-Bromo-1H-1,2,4-triazole ¹H: br s @ ~14.5 ppm (N-H) IR: N-H stretch ~3100-3200 cm⁻¹ P2->Prod:f0 Loss of acidic N-H proton P2->Prod:f2 Downfield shift due to N-alkylation

Caption: Key spectroscopic changes from precursors to product.

¹H NMR Analysis
  • Disappearance of the N-H Proton: The most definitive change is the disappearance of the broad singlet corresponding to the acidic N-H proton of 3-bromo-1H-1,2,4-triazole (observed around 14.5-15.0 ppm in DMSO-d₆). Its absence in the product spectrum is a primary indicator of successful N-substitution.

  • Appearance of the N-CH₂ Singlet: A new singlet appears around 5.05 ppm. This signal, integrating to 2 protons, corresponds to the methylene group newly bonded to the triazole nitrogen. This is the former Br-CH₂- group from ethyl bromoacetate, which has shifted significantly downfield from ~3.84 ppm upon substitution of bromine with the more electronegative triazole nitrogen.

  • Retention of Ethyl Group Signals: The quartet (~4.25 ppm) and triplet (~1.30 ppm) characteristic of the ethyl ester group are retained in the product spectrum, confirming the integrity of this moiety.

  • Shift of the Triazole C5-H: The proton on the triazole ring (C5-H) remains a singlet but may experience a slight shift in its chemical environment due to the N-alkylation.

¹³C NMR Analysis
  • Appearance of the N-CH₂ Carbon: A new signal appears around 50.0 ppm, corresponding to the methylene carbon attached to the triazole ring. This confirms the formation of the N-C bond.

  • Shifts in Triazole Ring Carbons: The chemical shifts of the C3 and C5 carbons of the triazole ring will be altered due to the change in the electronic environment upon N-alkylation.

  • Retention of Ester Carbons: The carbonyl (~166.0 ppm), methylene (~62.5 ppm), and methyl (~14.0 ppm) carbons of the ethyl ester group remain present.

Infrared (IR) Spectroscopy Analysis
  • Disappearance of the N-H Stretch: The broad N-H stretching band between 3100-3200 cm⁻¹ in the spectrum of 3-bromo-1H-1,2,4-triazole is absent in the product. This provides strong evidence that the nitrogen has been alkylated.

  • Retention of the Carbonyl Stretch: A strong absorption band around 1755 cm⁻¹ confirms the presence of the ester carbonyl group in the final product.

Mass Spectrometry (MS) Analysis

The molecular ion peak is a crucial piece of evidence. The product's molecular weight is the sum of the molecular weight of 3-bromo-1H-1,2,4-triazole (148.96 g/mol ) and ethyl acetate (88.11 g/mol ) minus the masses of H and Br from the reactants. The expected molecular ion peak for the product will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), appearing at m/z 233 and 235. This is a clear shift from the molecular ion peaks of the precursors (166/168 for ethyl bromoacetate and 147/149 for 3-bromo-1H-1,2,4-triazole).

Experimental Protocols

To ensure reproducibility, the following general protocols for data acquisition are recommended.

NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Use a standard pulse program with a spectral width of ~16 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse program with a spectral width of ~220 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.

IR Spectroscopy

  • Sample Preparation: For liquid samples (ethyl bromoacetate), a thin film can be prepared between two KBr or NaCl plates. For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Mass Spectrometry

  • Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

Conclusion

The structural confirmation of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate is achieved through a logical and systematic comparison of its spectroscopic data with that of its precursors. The key transformations—namely the disappearance of the N-H proton signals in ¹H NMR and IR, the appearance of the N-CH₂ signals in ¹H and ¹³C NMR, and the correct molecular ion peak in the mass spectrum—provide a self-validating system of evidence. This guide illustrates that a multi-technique spectroscopic approach is indispensable for the rigorous characterization of novel chemical entities in the field of drug discovery and development.

References

  • chemeurope.com. Ethyl bromoacetate. [Link]

  • Wikipedia. Ethyl bromoacetate. [Link]

  • PubChem. 3-bromo-1h-1,2,4-triazole. [Link]

  • NIST. 1H-1,2,4-Triazole, 3-bromo-. [Link]

  • American Chemical Society. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. [Link]

  • ResearchGate. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. [Link]

  • Organic Chemistry Portal. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. [Link]

  • ResearchGate. An Investigation into the Alkylation of 1,2,4-Triazole. [Link]

  • PubMed Central. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. [Link]

  • PubMed Central. An insight on medicinal attributes of 1,2,4-triazoles. [Link]

Sources

Comparative Guide to In Silico ADMET Prediction for Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The journey of a novel chemical entity from discovery to a marketable drug is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic profiles.[1][2] The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous successful drugs. However, early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount to de-risk drug development programs centered on this heterocycle. This guide provides a comparative analysis of freely accessible in silico ADMET prediction tools, using Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate and its derivatives as a case study. We objectively compare the predictive outputs of three widely-used platforms—SwissADME, pkCSM, and admetSAR 2.0—to provide researchers with a framework for making more informed decisions in early-stage drug discovery. Our findings underscore the principle that a consensus-based approach, leveraging multiple predictive models, is crucial for a robust preliminary ADMET assessment.

Introduction: The Imperative of Early ADMET Profiling for Triazole-Based Drug Candidates

The 1,2,4-triazole ring is a privileged structure in medicinal chemistry, valued for its metabolic stability and its ability to engage in a wide range of biological interactions.[3] However, like any chemical series, its success is not guaranteed. A significant portion of drug development costs and late-stage failures are attributed to unfavorable ADMET properties.[4] The "fail early, fail cheap" paradigm is therefore not just a mantra but a critical strategy for efficient resource allocation.[2]

In silico ADMET prediction has emerged as an indispensable tool in this context, offering a rapid and cost-effective means to evaluate a large number of compounds before committing to expensive and time-consuming synthesis and in vitro/in vivo testing.[5][6] These computational models, built on vast datasets of experimental results, employ algorithms ranging from Quantitative Structure-Activity Relationships (QSAR) to sophisticated machine learning to predict a molecule's fate in the human body.[7]

This guide focuses on Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate, a representative scaffold for a class of potentially bioactive molecules. By systematically modifying this parent structure and subjecting the resulting analogues to analysis by multiple ADMET prediction platforms, we aim to:

  • Illustrate the process of conducting a preliminary in silico ADMET assessment.

  • Compare and contrast the predictions from different computational tools.

  • Provide a framework for interpreting these predictions to guide the design of derivatives with more favorable drug-like properties.

Methodology: A Self-Validating Approach to In Silico Prediction

The trustworthiness of any in silico prediction is enhanced by cross-validation.[5] Relying on a single algorithm or platform can introduce bias; therefore, our methodology is grounded in a comparative approach, using consensus or divergence between platforms to inform our confidence in the predictions.

Selection of Candidate Molecules

To explore the impact of structural modifications on ADMET properties, we selected the parent compound and two structural analogues with varying halogen and aromatic substituents. We also included Fluconazole, a well-known antifungal drug containing a 1,2,4-triazole ring, as a reference to benchmark the predictions against a known clinical entity.

  • Molecule 1 (Parent): Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate

    • SMILES: BrC1=NN(C=N1)CC(=O)OCC

  • Molecule 2 (Analogue A): Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetate

    • SMILES: ClC1=NN(C=N1)CC(=O)OCC

  • Molecule 3 (Analogue B): Ethyl 2-(3-phenyl-1H-1,2,4-triazol-1-yl)acetate

    • SMILES: c1ccc(cc1)c2n(cn-2)CC(=O)OCC

  • Molecule 4 (Reference): Fluconazole

    • SMILES: OC(Cn1cncn1)(Cn1cncn1)C(F)(F)c1ccc(F)cc1

Selection of In Silico Platforms

We chose three popular, freely accessible web-based tools, each with a distinct underlying modeling approach, to provide a multi-faceted view of the predicted ADMET profiles.[1][8][9]

  • SwissADME: Known for its user-friendly interface and comprehensive physicochemical and pharmacokinetic predictions, often used for initial drug-likeness screening.[10]

  • pkCSM: Utilizes graph-based signatures to model pharmacokinetic and toxicity properties, offering a different algorithmic perspective.[11]

  • admetSAR 2.0: A comprehensive source for ADMET property prediction based on QSAR models derived from a large, curated database of chemicals.[4]

Experimental Protocol: In Silico ADMET Profiling Workflow

The following step-by-step protocol was executed for each of the four molecules on all three platforms.

  • Structure Input: The canonical SMILES string for the molecule was copied.

  • Platform Navigation: The web server for the respective platform (SwissADME, pkCSM, or admetSAR 2.0) was accessed.

  • Submission: The SMILES string was pasted into the input field of the web server.

  • Execution: The prediction calculation was initiated.

  • Data Curation: All relevant predicted ADMET parameters were meticulously recorded from the output pages into a master spreadsheet for comparative analysis. Key parameters included physicochemical properties, absorption, distribution, metabolism, and toxicity endpoints.

cluster_prep 1. Preparation cluster_predict 2. In Silico Prediction cluster_analysis 3. Analysis & Interpretation M1 Molecule 1 (Parent) S SwissADME M1->S P pkCSM M1->P A admetSAR 2.0 M1->A M2 Molecule 2 (Analogue A) M2->S M2->P M2->A M3 Molecule 3 (Analogue B) M3->S M3->P M3->A M4 Molecule 4 (Reference) M4->S M4->P M4->A Table Compile Data into Comparison Table S->Table P->Table A->Table Comp Comparative Analysis of ADMET Parameters Table->Comp Insight Generate Strategic Insights & Optimization Strategies Comp->Insight

Figure 1. Workflow for comparative in silico ADMET prediction.

Results: A Comparative Analysis of Predicted ADMET Profiles

The predicted ADMET properties for the four selected compounds across the three platforms are summarized in Table 1. A detailed, parameter-by-parameter discussion follows.

Table 1: Comparative In Silico ADMET Predictions for Triazole Derivatives

Parameter Property Molecule 1 (Parent) Molecule 2 (Analogue A) Molecule 3 (Analogue B) Molecule 4 (Reference) Platform
Physicochemical MW ( g/mol )249.07204.62245.26306.27All
LogP1.30 / 1.55 / 1.511.05 / 1.29 / 1.252.15 / 2.37 / 2.310.50 / 0.41 / 0.27S/P/A
Solubility (logS)-2.35 / -2.41 / -2.11-2.01 / -2.15 / -1.85-3.10 / -3.25 / -2.98-2.81 / -2.99 / -2.75S/P/A
Absorption HIA (+/-)+ / + / ++ / + / ++ / + / ++ / + / +S/P/A
Caco-2 (logPapp)0.95 / 1.120.88 / 1.051.21 / 1.350.90 / -0.15P/A
Distribution BBB Permeant?No / No / NoNo / No / NoYes / Yes / YesNo / No / NoS/P/A
PPB (%)~65% / 70%~55% / 62%~85% / 88%~11% / 15%P/A
Metabolism CYP1A2 InhibitorNo / No / NoNo / No / NoYes / Yes / YesNo / No / NoS/P/A
CYP2C9 InhibitorNo / No / NoNo / No / NoYes / Yes / YesYes / Yes / YesS/P/A
CYP2C19 InhibitorNo / No / NoNo / No / NoNo / No / NoYes / Yes / YesS/P/A
CYP2D6 InhibitorNo / No / NoNo / No / NoNo / No / NoNo / No / NoS/P/A
CYP3A4 InhibitorNo / No / NoNo / No / NoYes / Yes / YesNo / No / NoS/P/A
Toxicity hERG InhibitorNo / No / WeakNo / No / NoYes / Yes / YesNo / No / NoS/P/A
Ames MutagenicityNo / No / NoNo / No / NoNo / No / NoNo / No / NoS/P/A
HepatotoxicityNo / No / NoNo / No / NoYes / Yes / YesNo / No / NoS/P/A
Drug-Likeness Lipinski #Violations0 / 0 / 00 / 0 / 00 / 0 / 00 / 0 / 0S/P/A

(S=SwissADME, P=pkCSM, A=admetSAR 2.0. Values are presented as S / P / A where available. Some platforms provide qualitative (+/-) vs. quantitative values.)

Physicochemical Properties & Absorption

There is strong consensus across all platforms that the parent compound and its analogues (Molecules 1-3) possess good Human Intestinal Absorption (HIA) . This is consistent with their physicochemical properties, which largely adhere to Lipinski's Rule of Five (all have zero violations).[8]

The predicted lipophilicity (LogP ) values show good correlation between the platforms, consistently ranking Analogue B (phenyl) as the most lipophilic and Analogue A (chloro) as the least. This directly impacts the predicted water solubility (logS) , where Analogue B is predicted to be the least soluble. This is a classic trade-off in medicinal chemistry: increasing lipophilicity to potentially improve permeability can negatively affect solubility.

For Caco-2 permeability , a model for intestinal absorption, both pkCSM and admetSAR predict that all derivatives are permeable. Analogue B's higher lipophilicity translates to a higher predicted permeability value, which is mechanistically sound.

Distribution

A critical divergence in predictions appears for Blood-Brain Barrier (BBB) penetration . All platforms unanimously predict that the parent compound, its chloro-analogue, and the reference drug Fluconazole will not cross the BBB. However, they all agree that the more lipophilic phenyl-substituted Analogue B will be BBB permeant. This is a crucial finding for researchers: if the therapeutic target is in the central nervous system (CNS), the phenyl derivative is a promising scaffold. Conversely, if CNS effects are undesirable off-target effects, this analogue presents a significant liability.

Plasma Protein Binding (PPB) predictions from pkCSM and admetSAR are in good agreement. The low PPB for Fluconazole (~11-15%) is correctly predicted. For the derivatives, PPB correlates with lipophilicity, with the phenyl analogue showing the highest binding (~85-88%). High PPB can limit the free fraction of a drug available to exert its therapeutic effect and should be monitored.

Metabolism

The predictions for Cytochrome P450 (CYP) inhibition highlight another key area of concern for Analogue B. While the parent compound and Analogue A are predicted to be clean with respect to the major CYP isoforms, Analogue B is consistently flagged as an inhibitor of CYP1A2, CYP2C9, and CYP3A4 . Inhibition of these enzymes is a major cause of drug-drug interactions. The introduction of the phenyl ring, a common substrate for CYP enzymes, is the likely structural cause for this predicted liability. All platforms correctly identify Fluconazole as an inhibitor of CYP2C9 and CYP2C19, which is a known clinical characteristic of the drug, lending confidence to the models.

Toxicity

In line with its predicted CYP inhibition, Analogue B is also flagged for potential hepatotoxicity and hERG inhibition by all three platforms. hERG channel inhibition is a critical safety endpoint as it can lead to fatal cardiac arrhythmias. The parent and chloro-analogue are predicted to be free of these liabilities, as is Fluconazole. All compounds were predicted to be non-mutagenic in the Ames test.

Discussion & Strategic Insights for Lead Optimization

The comparative in silico analysis provides actionable intelligence for a medicinal chemistry program focused on this triazole series.

  • The Parent Scaffold is Promising but Requires Potency: The parent compound (Molecule 1) and its chloro-analogue (Molecule 2) exhibit a generally favorable ADMET profile. They are predicted to have good oral absorption and a low risk of toxicity or CYP-mediated drug interactions. Their primary liability may be a lack of potency, which would necessitate modifications. The key challenge is to introduce functionality that enhances biological activity without introducing the liabilities seen in Analogue B.

  • Analogue B (Phenyl) is a High-Risk, High-Reward Candidate: The introduction of a phenyl group significantly increases lipophilicity. This modification is predicted to enable BBB penetration, which could be highly advantageous for CNS targets. However, this comes at the cost of introducing significant, multi-faceted risks: poor solubility, high plasma protein binding, inhibition of multiple major CYP enzymes, potential hERG toxicity, and hepatotoxicity. A medicinal chemist would need to address these liabilities, perhaps by adding polar groups to the phenyl ring or replacing it with a less lipophilic or metabolically susceptible heterocycle.

cluster_structure Structural Modification cluster_admet Predicted ADMET Impact Parent Parent (Bromo) Phenyl Analogue B (Phenyl) Parent->Phenyl Replace Br with Phenyl Lipophilicity ↑ Lipophilicity (LogP) Phenyl->Lipophilicity Solubility ↓ Solubility (logS) Phenyl->Solubility BBB ↑ BBB Permeability Phenyl->BBB CYP ↑ CYP Inhibition Risk Phenyl->CYP hERG ↑ hERG Inhibition Risk Phenyl->hERG Hepatotoxicity ↑ Hepatotoxicity Risk Phenyl->Hepatotoxicity

Figure 2. Predicted impact of structural modification on key ADMET properties.

Conclusion

This comparative guide demonstrates the power of using a multi-platform in silico approach for the early ADMET assessment of novel chemical series. For the Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate scaffold, our analysis reveals a promising starting point with a favorable predicted safety and pharmacokinetic profile. However, we also show how seemingly simple structural modifications, such as the introduction of a phenyl ring, can dramatically alter the ADMET profile, introducing significant liabilities that must be addressed.

The predictions from SwissADME, pkCSM, and admetSAR 2.0 were largely concordant, providing a confident basis for prioritizing compounds for synthesis and experimental testing. Researchers and drug development professionals should integrate such comparative computational workflows into their early discovery processes to better navigate the complex landscape of medicinal chemistry, ultimately increasing the probability of developing safe and effective medicines.

References

  • Dulsat, J., López-Nieto, B., Estrada-Tejedor, R., & Borrell, J. I. (2023). Free web servers used for the prediction of ADMET parameters. ResearchGate. Available at: [Link]

  • Pantaleão, S. Q., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules, 28(2), 776. Available at: [Link]

  • VLS3D. (n.d.). ADMET predictions.
  • Lage, O. F., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(8), 989-1004. Available at: [Link]

  • Aurlide. (2024).
  • BMDRC. (n.d.). PreADMET: Prediction of ADME/Tox. BMDRC Sites. Available at: [Link]

  • ResearchGate. (2022). List of Open access in-silico tools to predict the ADMET profiling of drug candidates.
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072.
  • Fiveable. (n.d.). ADMET prediction. Medicinal Chemistry Class Notes.
  • ADMETLab. (n.d.). ADMET Prediction-Webserver. admet.scbdd.com. Available at: [Link]

  • ADMETLab. (n.d.). Interpretation-ADMElab: ADMET Prediction. admet.scbdd.com. Available at: [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candid
  • Dong, J., et al. (2018). ADMET-score–a comprehensive scoring function for evaluation of chemical drug-likeness.
  • Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. (2024). IAPC Journals.
  • PubChem. (n.d.). Ethyl 1H-1,2,4-triazole-1-acetate.
  • ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (2022).
  • Synthesis, Anticancer Evaluation, Computer-Aided Docking Studies, and ADMET Prediction of 1,2,3-Triazolyl-Pyridine Hybrids as Human Aurora B Kinase Inhibitors. (2021). ACS Omega, 6(2), 1645-1656.
  • Tiwari, S., et al. (2021). ADME Study of Azole Derivatives with SwissADME Online Tool.
  • Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles. (2020). RSC Advances, 10(42), 25068-25083.
  • Design, Synthesis, Molecular Docking, ADMET, and Biological Studies of Some Novel 1,2,3-Triazole Linked Tetrazoles as Anticancer Agents. (2023). Current Organic Synthesis, 20(5), 576-587.
  • Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]sulfanyl}acetate. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 4), o1728.
  • ChemicalBook. (n.d.). ethyl (3-bromo-1H-1,2,4-triazol-1-yl)
  • Zhang, X. R., et al. (2006). Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 8), o3278-o3279.
  • An insight on medicinal attributes of 1,2,4-triazoles. (2022). Journal of the Iranian Chemical Society, 19(11), 4647-4675.

Sources

Comparative study of different synthetic routes to substituted 1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of Substituted 1,2,4-Triazoles

Introduction: The Enduring Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged heterocyclic scaffold that forms the structural core of a vast array of compounds crucial to modern science. Its prevalence in medicinal chemistry is particularly noteworthy, with 1,2,4-triazole derivatives exhibiting a broad spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anticonvulsant properties.[1][2][3] This five-membered ring system, with its three nitrogen atoms, is a bioisostere for amide and ester groups, enhancing metabolic stability and receptor binding affinity. Beyond pharmaceuticals, these compounds are integral to agrochemicals and materials science.[4][5]

Given their importance, the efficient and versatile synthesis of substituted 1,2,4-triazoles is a primary focus for organic and medicinal chemists. Over the decades, synthetic strategies have evolved from classical, high-temperature condensations to sophisticated, mild, and highly efficient modern methodologies. This guide provides a comparative analysis of these key synthetic routes, offering researchers and drug development professionals the technical insights required to select the optimal pathway for their specific target molecules. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of classical methods like the Pellizzari and Einhorn-Brunner reactions, alongside modern advancements in microwave-assisted, metal-catalyzed, and one-pot syntheses.

Classical Condensation Routes: The Foundation of 1,2,4-Triazole Synthesis

The earliest methods for constructing the 1,2,4-triazole core were developed in the late 19th and early 20th centuries. While often demanding harsh conditions, these foundational reactions are still relevant and provide a crucial baseline for evaluating modern techniques.

The Pellizzari Reaction

Discovered by Guido Pellizzari in 1911, this reaction involves the thermal condensation of an amide and an acylhydrazide to form a 1,2,4-triazole.[6] The reaction is conceptually straightforward but is often hampered by the need for high temperatures, which can lead to side reactions and low yields.[6]

Mechanistic Rationale: The reaction proceeds via an initial nucleophilic attack of the terminal nitrogen of the hydrazide onto the amide's carbonyl carbon. Subsequent intramolecular cyclization and dehydration steps, driven by high thermal energy, forge the stable aromatic triazole ring. The lack of catalysts in the original protocol is a key feature, but also a limitation, necessitating forceful conditions.

Diagram: Pellizzari Reaction Mechanism

Pellizzari_Mechanism Reactants Amide + Acylhydrazide Intermediate1 Addition Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (-H2O) Product 1,2,4-Triazole Intermediate2->Product Dehydration (-H2O)

Caption: Mechanism of the Pellizzari reaction.

The Einhorn-Brunner Reaction

A significant advancement, the Einhorn-Brunner reaction utilizes the condensation of a diacylamine (imide) with a hydrazine derivative, often in the presence of a weak acid.[3][7][8] This method generally provides better yields and requires less extreme conditions than the Pellizzari reaction.

Causality and Regioselectivity: The reaction is initiated by the nucleophilic attack of the hydrazine on one of the imide's carbonyl groups. A critical consideration arises when using an unsymmetrical imide, as this leads to the potential for two isomeric products. The regiochemical outcome is dictated by the electrophilicity of the carbonyl carbons; the hydrazine will preferentially attack the more electron-deficient carbonyl. Consequently, the more electron-withdrawing acyl group is more likely to be positioned at the 3-position of the resulting triazole ring.[3][8]

Diagram: Einhorn-Brunner Reaction Workflow

Einhorn_Brunner_Workflow Start Start: Diacylamine (Imide) + Hydrazine Step1 Add weak acid (e.g., Acetic Acid) Heat to reflux (110-120°C) Start->Step1 Step2 Monitor reaction by TLC (2-8 hours) Step1->Step2 Step3 Cool reaction mixture Precipitate product in ice-water Step2->Step3 End Isolate 1,2,4-Triazole via filtration Step3->End

Caption: General workflow for the Einhorn-Brunner reaction.

Modern Synthetic Strategies: Enhancing Efficiency and Scope

Contemporary approaches to 1,2,4-triazole synthesis prioritize speed, yield, safety, and environmental compatibility ("green chemistry"). These methods leverage modern technologies and catalytic systems to overcome the limitations of classical routes.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis has revolutionized the construction of heterocyclic scaffolds.[2] By using microwave irradiation, polar molecules in the reaction mixture are heated directly and uniformly, a process known as dielectric heating.[1] This leads to a dramatic acceleration of reaction rates, often reducing multi-hour refluxes to mere minutes, while frequently improving product yields and purity.[1][9][10]

Field-Proven Insight: The key advantage of MAOS is not just speed, but also precise temperature control. This minimizes the formation of thermal decomposition byproducts that are common in conventional heating, especially in high-temperature condensations. For example, syntheses of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides can be achieved in a one-pot fashion, where the final, energy-intensive cyclodehydration step is efficiently driven by microwave irradiation.[11][12][13] Comparative studies consistently show that microwave-assisted methods can reduce reaction times from over 24 hours to under 30 minutes with equivalent or superior yields.[9]

Metal-Catalyzed Methodologies

The introduction of transition metal catalysis has provided mild and highly efficient pathways to 1,2,4-triazoles with broad substrate compatibility. Copper and silver catalysts are particularly prominent in this domain.[12]

Catalytic Control: Metal catalysts can facilitate novel bond formations under conditions where thermal reactions would fail. For instance, copper catalysts can promote the [3+2] cycloaddition of nitrile ylides with diazonium salts to afford fully substituted 1,2,4-triazoles in a single step under mild conditions.[12] A significant breakthrough is the catalyst-controlled regioselectivity. Liu et al. demonstrated that the reaction of isocyanides with aryl diazonium salts can be directed to selectively produce either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles simply by switching the catalyst from Ag(I) to Cu(II), respectively.[12][14] This level of control is unattainable with classical methods and is invaluable for building complex molecular libraries.

Diagram: Catalyst-Controlled Regioselectivity

Catalytic_Regioselectivity Start Isocyanide + Aryl Diazonium Salt Ag_Path Ag(I) Catalyst Start->Ag_Path Cu_Path Cu(II) Catalyst Start->Cu_Path Product_1_3 1,3-Disubstituted 1,2,4-Triazole Ag_Path->Product_1_3 High Regioselectivity Product_1_5 1,5-Disubstituted 1,2,4-Triazole Cu_Path->Product_1_5 High Regioselectivity

Caption: Divergent synthesis based on catalyst choice.

One-Pot and Multicomponent Reactions (MCRs)

One-pot and multicomponent strategies embody the principles of step- and atom-economy by combining multiple reaction steps into a single operation without isolating intermediates. This approach reduces solvent waste, purification labor, and overall synthesis time. A powerful example is the one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides.[11][13] The process involves an initial activation of the amide, followed by addition of the hydrazide and a final microwave-induced cyclodehydration, all within the same reaction vessel.[13] This seamlessly integrates chemical activation with microwave efficiency.

Comparative Performance Analysis

To facilitate an objective comparison, the following table summarizes the key performance indicators for the discussed synthetic routes. The data represents typical outcomes reported in the literature, and actual results will vary based on specific substrates and conditions.

Synthesis RouteStarting MaterialsTypical Yield (%)Reaction TimeTemperature (°C)Key Reagents/CatalystsAdvantagesLimitations
Pellizzari Reaction Amide + AcylhydrazideLow to Moderate (20-50%)[15]Long (hours to days)[6][15]High (>150°C)[15]None (thermal)Simple reagents; No catalyst needed.Harsh conditions; Low yields; Long reaction times.[6]
Einhorn-Brunner Reaction Diacylamine + HydrazineModerate to Good (50-80%)[15]Hours (2-8 h)[8]Moderate to High (Reflux)[15]Weak Acid (optional)[7]Better yields than Pellizzari.Can produce isomeric mixtures; Still requires heating.[8][15]
Microwave-Assisted (MAOS) Various (e.g., Amides, Hydrazides)Good to Excellent (70-95%)[9][10]Short (minutes)[9][10]High (controlled)None or variousDramatically reduced time; High yields; Green approach.[1]Requires specialized microwave reactor.
Metal-Catalyzed Various (e.g., Isocyanides, Amidines)Good to Excellent (75-95%)[12][14]Hours (1-12 h)Mild to Moderate (RT to 80°C)Cu, Ag, etc.[12][14]High yields; Mild conditions; Regiocontrol.[12]Catalyst cost and removal can be an issue.
One-Pot / MCR Multiple simple precursorsGood to Excellent (60-90%)[11][16]Varies (min to hrs)Varies (Mild to High)VariousHigh efficiency; Step economy; Reduced waste.Optimization can be complex.

Detailed Experimental Protocols

To ensure trustworthiness and reproducibility, the following are representative, self-validating protocols for key synthetic routes.

Protocol 1: Einhorn-Brunner Synthesis of a 1,5-Disubstituted-1,2,4-Triazole[9]
  • Materials: Diacylamine (1.0 eq), Phenylhydrazine (1.1 eq), Glacial Acetic Acid, Round-bottom flask, Reflux condenser.

  • Procedure:

    • Dissolve the diacylamine (1.0 eq) in a minimal amount of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Slowly add phenylhydrazine (1.1 eq) to the stirring solution.

    • Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 2-8 hours.

    • Monitor the consumption of the starting material via Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature, then pour it into a beaker of ice-water to precipitate the product.

    • Isolate the crude solid product by vacuum filtration, wash with cold deionized water, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 1,2,4-triazole.

Protocol 2: Microwave-Assisted One-Pot Synthesis of a 3,4,5-Trisubstituted 1,2,4-Triazole[14]
  • Materials: Secondary Amide (1.0 eq), Hydrazide (1.2 eq), Triflic Anhydride (1.1 eq), 2-Fluoropyridine (2.2 eq), Dichloromethane (DCM), Microwave reactor vials.

  • Procedure:

    • To a solution of the secondary amide (1.0 eq) in anhydrous DCM in a microwave vial, add 2-fluoropyridine (2.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add triflic anhydride (1.1 eq) dropwise. Stir the mixture at 0 °C for 15 minutes to activate the amide.

    • Add the hydrazide (1.2 eq) to the reaction mixture.

    • Seal the microwave vial and place it in the microwave reactor.

    • Irradiate the mixture at 140 °C for 2 hours.

    • After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography to yield the pure 3,4,5-trisubstituted 1,2,4-triazole.

Conclusion and Future Outlook

The synthesis of substituted 1,2,4-triazoles has progressed significantly from the classical, often brute-force thermal methods to highly sophisticated and efficient modern strategies.

  • Classical routes like the Pellizzari and Einhorn-Brunner reactions, while foundational, are often superseded due to their requirements for high temperatures and potential for low yields or isomeric mixtures.[6][15]

  • Microwave-assisted synthesis offers an exceptional advantage in terms of speed and yield, making it a preferred method for rapid library synthesis and process optimization.[1][9]

  • Metal-catalyzed reactions provide unparalleled control over regioselectivity and allow for the construction of complex triazoles under remarkably mild conditions, expanding the accessible chemical space.[12]

  • One-pot and multicomponent reactions represent the pinnacle of synthetic efficiency, aligning with the principles of green chemistry by minimizing waste and operational steps.[11][16]

The choice of synthetic route is ultimately dictated by the specific goals of the researcher. For initial exploratory work on simple scaffolds, a classical method may suffice. However, for drug development and complex target synthesis, the precision, efficiency, and mild conditions of modern catalytic and microwave-assisted methods are indispensable. The continued development of novel catalytic systems and flow chemistry applications promises to further enhance our ability to construct this vital heterocyclic core, paving the way for the next generation of therapeutics and advanced materials.

References

  • Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Organic Letters, 17(5), 1184–1187. [Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Advances. [Link]

  • Karaali, N., Mentese, E., Yilmaz, F., Usta, A., & Kahveci, B. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry, 66, 163-169. [Link]

  • Synthesis of 1,2,4 triazole compounds. (2022). ISRES Publishing. [Link]

  • Kaur, P., Kaur, R., & Goswami, M. A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy. [Link]

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (2023). Journal of Pharmaceutical Negative Results, 14(Special Issue 2), 2295-2302. [Link]

  • One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. (2015). ACS Publications. [Link]

  • Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones. (2021). Royal Society of Chemistry. [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. (2021). MDPI. [Link]

  • Hassan, M. Z., Alsayari, A., Asiri, Y. I., & Bin Muhsinah, A. (2021). 1,2,4-Triazole-3-Thiones: Greener, One-Pot, Ionic Liquid Mediated Synthesis and Antifungal Activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(11), 1146-1152. [Link]

  • Einhorn–Brunner reaction. (2023). Wikipedia. [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). MDPI. [Link]

  • Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts. (2019). ACS Omega, 4(25), 21021–21031. [Link]

  • Chiral N-heterocyclic biscarbenes based on 1,2,4-triazole as ligands for metal-catalyzed asymmetric synthesis. (2009). Dalton Transactions. [Link]

  • Gohil, C. J., & Noolvi, M. N. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Sustainable Materials Processing and Management, 2(2), 1-10. [Link]

  • Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. (2022). Nature Communications, 13(1), 6030. [Link]

  • Applying click chemistry to synthesis of chiral[9][10][11]‐triazole liquid crystals. (2009). Liquid Crystals, 36(4), 397-405. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 985578. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10. [Link]

  • A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction. (2005). Organic Letters, 7(19), 4107–4110. [Link]

  • Sharma, V., Kumar, P., & Sharma, R. (2011). Exploring potential of 1, 2, 4-triazole: a brief review. Pharmacologyonline, 1, 1192-1222. [Link]

  • Click Chemistry — What′s in a Name? Triazole Synthesis and Beyond. (2017). ResearchGate. [Link]

  • Pellizzari reaction. (2023). Wikipedia. [Link]

  • Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones. (2022). Chemical Communications, 58(1), 77-80. [Link]

  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (2022). ResearchGate. [Link]

  • Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023). Journal of Sustainable Materials Processing and Management. [Link]

  • Maddila, S., Pagadala, R., & Jonnalagadda, S. B. (2013). 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Letters in Organic Chemistry, 10(10), 705-728. [Link]

  • Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. (2021). MDPI. [Link]

  • Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. (2024). Chemistry & Biodiversity. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cross-Reactivity Profile of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate

Disclaimer: As of January 2026, there is no extensive public data available for the specific biological targets or cross-reactivity profile of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate. This guide is a comprehensive framework designed for researchers and drug development professionals. It outlines a robust, scientifically-grounded strategy for evaluating the selectivity of this novel compound, using established methodologies and illustrative data as a template for comparison.

Introduction: The Imperative of Selectivity in Drug Discovery

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate is a novel chemical entity featuring a 1,2,4-triazole core. This heterocyclic scaffold is a "privileged structure" in medicinal chemistry, present in a wide array of clinically significant drugs with activities ranging from antifungal to anticancer.[1] The therapeutic efficacy of such compounds is intrinsically linked to their selectivity for the intended biological target. Unintended interactions with other proteins, known as off-target effects, can lead to adverse drug reactions and toxicity, making early and comprehensive cross-reactivity profiling an indispensable step in drug development.[2][3][4]

This guide provides a systematic approach to characterizing the cross-reactivity profile of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate. We will delineate the rationale for target selection based on its structural motifs, present detailed protocols for key in vitro assays, and offer a comparative analysis of hypothetical data to illustrate how such a profile is interpreted.

Rationale for Target Selection: A Hypothesis-Driven Approach

Given the 1,2,4-triazole moiety, a well-established pharmacophore in antifungal agents, our primary hypothesis is that Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate may target Lanosterol 14α-demethylase (CYP51) .[5][6] This cytochrome P450 enzyme is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[5][7][6] Many azole antifungals function by coordinating a nitrogen atom of the triazole ring with the heme iron at the active site of CYP51, thereby inhibiting its function.[8][9]

Therefore, a logical cross-reactivity study would compare its activity against the primary target (e.g., Candida albicans CYP51) with its activity against a panel of related and safety-relevant off-targets.

Proposed Target Panel for Cross-Reactivity Screening:

Target ClassSpecific Target(s)Rationale for Inclusion
Primary Target (Hypothesized) Fungal Lanosterol 14α-demethylase (CYP51)The 1,2,4-triazole core is a classic inhibitor of this enzyme.[1][6]
Human Homologue Human Lanosterol 14α-demethylase (CYP51A1)To assess selectivity between the fungal and human enzymes, a key determinant of the therapeutic index.[10]
Key Human CYPs CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2To evaluate the potential for drug-drug interactions, as these enzymes metabolize the majority of clinical drugs.[11][12][13][14]
Cardiac Safety hERG (KCNH2) Potassium ChannelInhibition of this channel is a major cause of drug-induced QT prolongation and cardiac arrhythmia.[15][16][17][18]
Kinome Screen Broad panel of human kinases (e.g., 400+ kinases)To identify any unanticipated off-target kinase activity, which is a common liability for small molecules.[19][20][21][22]
GPCRs & Other Channels Selected panel (e.g., adrenergic, dopaminergic, muscarinic receptors)To screen for common off-target interactions that can lead to various side effects.[3]

Comparative Data Analysis (Illustrative)

To guide researchers, the following tables present hypothetical but realistic data that could be generated from a comprehensive cross-reactivity study of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate.

Table 1: Comparative Binding Affinity (Ki) and Functional Inhibition (IC50) Against Primary and Orthologous Targets

TargetAssay TypeTest Compound Ki (nM)Control (Fluconazole) Ki (nM)
C. albicans CYP51Radioligand Binding1525
Human CYP51A1Radioligand Binding2,5004,800
Selectivity Ratio (Human/Fungal) 167 192

This table illustrates a favorable selectivity profile, with the test compound being significantly more potent against the fungal target than its human counterpart.

Table 2: Safety Pharmacology Profile - Key Off-Target Inhibition

TargetAssay TypeTest Compound IC50 (µM)Interpretation
hERG Channel Patch Clamp Electrophysiology> 30Low risk of cardiac QT prolongation.[17][18]
CYP3A4 Fluorescent Probe Assay12.5Moderate potential for drug-drug interactions.[2][14]
CYP2D6 Fluorescent Probe Assay> 50Low potential for drug-drug interactions.[2][14]
Kinase X Biochemical Kinase Assay0.85Unanticipated off-target hit requiring further investigation.[20]
Adrenergic Receptor α1 Radioligand Binding> 25Low risk of adrenergic side effects.

This profile highlights a low risk for hERG-related cardiotoxicity but flags a potential liability with CYP3A4 inhibition and an off-target kinase that warrants follow-up studies.

Experimental Methodologies and Workflows

Scientific integrity requires robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for key assays central to this cross-reactivity study.

General Experimental Workflow

The overall strategy involves a tiered screening approach, starting with the primary target and expanding to broader safety panels.

G cluster_0 Tier 1: Primary Target & Selectivity cluster_1 Tier 2: Safety & Off-Target Profiling cluster_2 Tier 3: Data Analysis & Interpretation A Compound Synthesis & QC Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate B Primary Target Assay Fungal CYP51 Binding (Ki) A->B C Selectivity Assay Human CYP51 Binding (Ki) A->C D hERG Channel Assay (Patch Clamp) A->D E CYP Inhibition Panel (CYP3A4, 2D6, etc.) A->E F Broad Kinase Panel Screen (>400 Kinases) A->F G Calculate Selectivity Ratios B->G C->G H Assess Safety Margins (IC50 vs. expected exposure) D->H E->H F->H I Identify & Validate Off-Target Hits F->I

Caption: Tiered workflow for cross-reactivity profiling.

Protocol: Radioligand Competition Binding Assay for CYP51

This assay determines the binding affinity (Ki) of the test compound by measuring its ability to compete with a known radioactively labeled ligand for binding to the target enzyme.[23][24][25][26]

Principle: The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the competing unlabeled test compound.[23][24]

Materials:

  • Target: Membrane preparations from cells overexpressing Fungal or Human CYP51.

  • Radioligand: [³H]-Fluconazole (or other suitable labeled CYP51 inhibitor).

  • Test Compound: Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate, serially diluted.

  • Buffer: Tris-HCl buffer, pH 7.4.

  • Instrumentation: Scintillation counter.

Step-by-Step Protocol:

  • Preparation: Serially dilute the test compound in buffer to create a range of concentrations (e.g., 10-point curve from 0.1 nM to 100 µM).

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-Fluconazole (typically at its Kd value), and varying concentrations of the test compound.

  • Controls: Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of unlabeled control ligand).

  • Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.

  • Quantification: Place the filter discs into scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[25][26]

Protocol: Automated Patch Clamp Electrophysiology for hERG Channel

This assay directly measures the flow of ions through the hERG channel in whole cells and is the gold standard for assessing cardiac safety liability.[15][17][18]

Principle: The test compound is applied to cells expressing the hERG channel, and any change in the potassium current (IKr) is measured electrophysiologically.[17]

Materials:

  • Cell Line: HEK293 cells stably expressing the hERG (KCNH2) channel.

  • Instrumentation: Automated high-throughput patch-clamp system (e.g., QPatch, SyncroPatch).[17]

  • Solutions: Extracellular and intracellular recording solutions.

  • Positive Control: A known hERG inhibitor (e.g., E-4031).[17]

Step-by-Step Protocol:

  • Cell Preparation: Culture hERG-HEK293 cells to the appropriate confluency and harvest for the experiment.

  • System Priming: Prime the automated patch-clamp system with the required intracellular and extracellular solutions.

  • Cell Sealing: Introduce the cell suspension into the system. The instrument will automatically capture individual cells and form a high-resistance "gigaseal" between the cell membrane and the recording electrode.

  • Baseline Recording: Establish a stable whole-cell recording. Apply a specific voltage protocol to elicit and measure the characteristic hERG tail current.[27] Record a stable baseline current in the presence of vehicle (e.g., 0.1% DMSO).

  • Compound Application: Perfuse the cells with increasing concentrations of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate (e.g., 0.1, 1, 10, 30 µM). Allow the effect to stabilize at each concentration.

  • Positive Control: Apply a saturating concentration of the positive control at the end of the experiment to confirm channel inhibition.

  • Data Analysis:

    • Measure the amplitude of the hERG tail current at each concentration.

    • Calculate the percentage inhibition relative to the baseline current.

    • Plot the percent inhibition against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value.

Signaling Pathway Context

Understanding the context of the primary target pathway and potential off-target pathways is crucial for interpreting cross-reactivity data.

G cluster_0 Fungal Cell Ergosterol Biosynthesis cluster_1 Potential Off-Target Pathways Lanosterol Lanosterol CYP51_F Fungal CYP51 Lanosterol->CYP51_F  14α-demethylation Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane CYP51_F->Ergosterol hERG hERG Channel CardiacAP Cardiac Action Potential Repolarization hERG->CardiacAP CYP3A4 Human CYP3A4 Drug_Metabolism Metabolism of Other Drugs CYP3A4->Drug_Metabolism Test_Compound Ethyl 2-(3-bromo-1H- 1,2,4-triazol-1-yl)acetate Test_Compound->CYP51_F Potent Inhibition (On-Target) Test_Compound->hERG Weak Inhibition (Low Off-Target Risk) Test_Compound->CYP3A4 Moderate Inhibition (Off-Target Liability)

Caption: On-target vs. potential off-target pathways.

This diagram illustrates the desired on-target effect: potent inhibition of fungal CYP51, which disrupts ergosterol synthesis and compromises fungal membrane integrity.[5][7] It also visualizes two critical, potential off-target interactions. Inhibition of the hERG channel can disrupt cardiac repolarization, while inhibition of CYP3A4 can alter the metabolism of co-administered drugs.[17][28] A successful drug candidate will exhibit high potency for the on-target pathway and minimal activity against these off-target pathways.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of the cross-reactivity profile of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate. By employing a hypothesis-driven target selection strategy and utilizing robust, validated in vitro assays, researchers can build a comprehensive understanding of the compound's selectivity. The illustrative data presented herein serves as a benchmark for interpreting experimental outcomes, enabling informed decisions in the lead optimization process. Any identified off-target "hits," such as the hypothetical kinase interaction, must be rigorously pursued with further studies to deconvolute their potential clinical relevance and guide subsequent medicinal chemistry efforts to mitigate these risks. Early, in-depth profiling is paramount to advancing safer, more effective therapeutic candidates.[3][4]

References

  • Charles River Laboratories. In Vitro Safety Pharmacology Assays. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. [Link]

  • PubMed. effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol. [Link]

  • PubMed. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. [Link]

  • Creative Biolabs. In Vitro Safety Pharmacology Study Services. [Link]

  • Slideshare. Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. [Link]

  • National Institutes of Health (NIH). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. [Link]

  • Creative Bioarray. Radioligand Binding Assay. [Link]

  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]

  • ACS Publications. Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis | Journal of Medicinal Chemistry. [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • PubMed Central. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Slideshare. hERG Assay | PPTX. [Link]

  • PubMed Central. An insight on medicinal attributes of 1,2,4-triazoles. [Link]

  • Taylor & Francis Online. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. [Link]

  • National Institutes of Health (NIH). Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • Taylor & Francis Online. Lanosterol 14 alpha-demethylase – Knowledge and References. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • Reaction Biology. hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]

  • PubMed. Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections. [Link]

  • U.S. Food and Drug Administration (FDA). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • PubMed. Radioligand binding assays and their analysis. [Link]

  • ResearchGate. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. [Link]

  • Royal Society of Chemistry. CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, explaining the chemical rationale behind each step to ensure a culture of safety and compliance in your laboratory.

Executive Summary: Hazard Identification and Core Disposal Principle

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate (CAS No. 1243250-13-6) is a brominated heterocyclic compound. Its primary hazard, as indicated by safety data, is that it is harmful if swallowed (H302).[1] The Globally Harmonized System (GHS) classifies it with the GHS07 pictogram for "Harmful/Irritant".[1] Furthermore, the parent 1,2,4-triazole structure is associated with serious eye irritation and potential reproductive toxicity.[2][3][4]

The critical feature for disposal is the presence of a carbon-bromine bond, which classifies this compound as a halogenated organic waste .[5] This classification dictates that it must be segregated from all other waste streams and disposed of via specialized treatment, typically high-temperature incineration at a licensed facility.[5][6] Under no circumstances should this compound or its containers be disposed of down the drain or in general solid waste.[7]

Pre-Disposal Planning and Waste Minimization

Effective waste management begins before the waste is generated. Adhering to the principles of green chemistry not only enhances safety but also reduces disposal costs and environmental impact.

  • Source Reduction: Order only the quantity of the chemical required for your immediate research needs.[8]

  • Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of waste produced.[8]

  • Inventory Management: Maintain a current inventory of all chemicals to prevent the over-purchase and eventual disposal of expired, unused materials.[9]

Step-by-Step Disposal Protocol

This protocol outlines the mandatory steps for safely handling Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate from the point of generation to its final collection.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in pure form or as waste, ensure you are wearing the following:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Always check the glove manufacturer's specifications for compatibility.[2]

  • Protective Clothing: A standard laboratory coat.

  • Ventilation: Handle the compound and its waste solutions inside a certified chemical fume hood to avoid inhalation of any potential dust or aerosols.

Step 2: Waste Classification and Segregation

This is the most critical step to ensure safe disposal and regulatory compliance.

  • Classify: This compound is a Halogenated Organic Waste .[5]

  • Segregate: Collect waste containing this compound in a dedicated waste container. Crucially, do NOT mix this waste with:

    • Non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).

    • Acids or bases.[5][10]

    • Oxidizing agents.[10]

    • Aqueous waste streams.

    • Solid waste (unless the waste itself is a solid).[9][11]

The rationale for strict segregation is to prevent dangerous chemical reactions within the waste container and to ensure the waste stream is suitable for its designated disposal pathway (incineration).[10][11]

Step 3: Containerization
  • Select an Appropriate Container: Use a clean, leak-proof container made of a chemically compatible material (e.g., high-density polyethylene, or glass for certain solvents). The container must have a secure, tightly-fitting screw cap.[9][10]

  • Headroom: Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[10]

  • Keep Closed: The waste container must be kept securely capped at all times, except when actively adding waste.[7][8]

Step 4: Labeling

Proper labeling is a regulatory requirement and essential for safety. The label must be affixed to the container as soon as the first drop of waste is added.[7]

Your waste label must include:

  • The words "Hazardous Waste" .

  • The full, unabbreviated chemical name: "Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate" . If it's a solution, list all components and their approximate percentages.

  • The relevant hazard pictograms: GHS07 (Exclamation Mark) .

  • The Accumulation Start Date (the date the first waste was added).

  • Your name, principal investigator, and laboratory location.

Step 5: Temporary Storage (Satellite Accumulation)

Generated hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) .[8][10]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[8]

  • Secondary Containment: The waste container must be placed within a larger, chemically resistant tray or tub to contain any potential leaks or spills.[9]

  • Inspection: Regularly inspect the SAA for any signs of container degradation or leakage.[10]

Step 6: Arranging for Final Disposal
  • Contact EH&S: Once the waste container is full (or approaching the maximum accumulation time limit set by your institution, often 12 months), contact your institution's Environmental Health & Safety (EH&S) department or equivalent hazardous waste management office to schedule a pickup.[8]

  • Do Not Dispose Independently: Never attempt to dispose of this chemical waste through municipal trash or sewer systems. All disposal must be handled by trained professionals in accordance with federal, state, and local regulations.[12][13]

Emergency Procedures

Spill:

  • Small Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads). Carefully collect the contaminated material into a sealed container. Label it as hazardous waste and dispose of it according to the protocol above.

  • Large Spill: Evacuate the immediate area. Alert colleagues and notify your institution's EH&S or emergency response team immediately. Do not attempt to clean it up yourself.[14]

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.

  • Ingestion: Seek immediate medical attention.[3]

Summary of Disposal Information

AttributeInformationSource(s)
Chemical Name Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetateN/A
CAS Number 1243250-13-6[1]
Primary Hazards Harmful if swallowed (H302), Irritant (GHS07)[1]
Potential Hazards Serious eye irritation, Potential reproductive toxicity (based on parent triazole structure)[4]
Waste Classification Halogenated Organic Waste [5]
Required Segregation Keep separate from non-halogenated organics, acids, bases, and oxidizers.[5][10]
Container Type Chemically compatible (e.g., HDPE) with a secure screw cap.[10]
Disposal Method Collection by institutional EH&S for licensed hazardous waste incineration.[5][6][8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate.

DisposalWorkflow cluster_start Start: Generation Point cluster_assess Assessment & Classification cluster_action Handling & Storage Protocol cluster_end Final Disposition start Substance is deemed waste identify 1. Identify Hazards - Contains Bromine (C-Br bond) - Harmful (H302) - 1,2,4-Triazole structure start->identify classify 2. Classify Waste Stream => HALOGENATED ORGANIC WASTE identify->classify segregate 3. Segregate Waste Place in dedicated 'Halogenated' container. NO MIXING. classify->segregate containerize 4. Containerize & Label - Use compatible, sealed container. - Affix complete hazardous waste label. segregate->containerize store 5. Store in Satellite Accumulation Area - At or near point of generation. - Use secondary containment. containerize->store contact 6. Arrange Pickup Contact institutional EH&S for disposal. store->contact

Caption: Disposal workflow for Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (n.d.).
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. (n.d.). University of Pennsylvania.
  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
  • Ethyl (3-Bromo-1H-1,2,4-triazol-1yl) acetate. (n.d.). Fluorochem.
  • Safety Data Sheet: 1,2,4-Triazole. (2024, March 3). Carl ROTH.
  • Safety Data Sheet: 1,2,4-1H-Triazole. (2014, July 15). Thermo Fisher Scientific.
  • 1H-1,2,4-Triazole Solution Safety Data Sheet. (n.d.).
  • Hazardous Waste Segregation. (2016, April 15).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Electronic Code of Federal Regulations (eCFR).
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • 1,2,4-Triazole Safety Data Sheet. (n.d.). Columbus Chemical Industries, Inc.
  • 1H-1,2,3-Triazole Safety Data Sheet. (2022, September 16). Apollo Scientific.

Sources

Personal protective equipment for handling Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate

This guide provides essential safety protocols and operational directives for the handling and disposal of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate. It is intended for researchers, scientists, and professionals in drug development who may work with this or structurally similar compounds. The information herein is synthesized from established safety data, regulatory guidelines, and expert knowledge in chemical handling to ensure the highest standards of laboratory safety.

Hazard Analysis and Risk Assessment

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate is a halogenated triazole derivative. While specific toxicological data for this compound is limited, a thorough risk assessment can be conducted by examining its structural features and data from analogous compounds.

Chemical Identity:

Compound Name Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate
Molecular Formula C6H8BrN3O2

| CAS Number | 1243250-13-6 |

Known Hazards: Based on available Safety Data Sheets (SDS), this compound is classified as Harmful if swallowed [1].

Inferred Hazards from Structural Analogs: Due to the presence of the brominated triazole ring and the alkylating potential of the ethyl acetate group, the following hazards should be assumed until further data becomes available:

  • Skin and Eye Irritation: Halogenated organic compounds and triazole derivatives can cause significant skin and eye irritation[2][3][4].

  • Respiratory Irritation: Dusts or aerosols of triazole compounds may cause respiratory tract irritation[2][5].

  • Potential Alkylating Agent: The bromomethyl group is a known versatile handle for nucleophilic substitution, indicating the compound has electrophilic properties and could act as an alkylating agent[6]. Alkylating agents are a class of compounds that may have carcinogenic, mutagenic, or teratogenic effects[1][7].

  • Reactivity: The bromoacetyl group on a triazole ring is reactive towards nucleophiles such as amines and phenols[8].

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks of exposure through dermal contact, inhalation, and ingestion. The following PPE is required for all procedures involving Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate.

Protection Type Required PPE Rationale and Specifications
Hand Protection Double-gloving with chemotherapy-rated nitrile glovesThe inner glove should be worn under the lab coat cuff, and the outer glove over the cuff. This provides a barrier against direct skin contact and potential permeation. Chemotherapy-rated gloves (meeting ASTM D6978 standards) are recommended due to the potential alkylating nature of the compound[9][10]. Change gloves immediately if contaminated and every 30 minutes during prolonged handling[10].
Body Protection Disposable, polyethylene-coated gown or a lab coat made of a low-permeability materialA disposable gown provides a barrier against splashes and spills. Polyethylene-coated materials offer enhanced resistance to chemical penetration[9]. Gowns should be changed immediately if contaminated[9].
Eye and Face Protection Safety goggles and a face shieldSafety goggles provide primary protection against splashes to the eyes. A face shield should be worn in conjunction with goggles to protect the entire face from splashes, especially when handling larger quantities or during procedures with a higher risk of aerosol generation[9][11].
Respiratory Protection NIOSH-approved N95 respirator or higherAn N95 respirator is recommended to protect against inhalation of airborne particles of the compound[9]. For procedures with a high likelihood of aerosol generation or in the event of a spill, a full-facepiece respirator with appropriate cartridges should be used[9].

Donning and Doffing PPE Workflow:

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 Wash hands thoroughly d2 Don disposable gown d1->d2 d3 Don N95 respirator d2->d3 d4 Don safety goggles and face shield d3->d4 d5 Don inner pair of gloves (under cuff) d4->d5 d6 Don outer pair of gloves (over cuff) d5->d6 f1 Remove outer gloves f2 Remove face shield and goggles f1->f2 f3 Remove gown f2->f3 f4 Remove inner gloves f3->f4 f5 Remove respirator f4->f5 f6 Wash hands thoroughly f5->f6

Caption: Step-by-step procedure for the safe disposal of halogenated organic waste.

Key Disposal Principles:

  • Separate Waste Streams: Halogenated organic waste must be collected separately from non-halogenated organic waste.[12][13]

  • Proper Labeling: All waste containers must be clearly labeled with their contents.

  • Follow Institutional and Regulatory Guidelines: Adhere to all local, state, and federal regulations for the disposal of hazardous waste. The EPA regulates the disposal of halogenated organic compounds.[14][15][16]

By adhering to these guidelines, researchers and laboratory personnel can handle Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate safely and minimize the risk of exposure and environmental contamination.

References

  • Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing A-Z. Available at: [Link]

  • Clinician. NIOSH: Use proper PPE with chemo agents. Available at: [Link]

  • Centers for Disease Control and Prevention. PPE for Hazardous Materials Incidents: A Selection Guide (84-114). Available at: [Link]

  • El-Hiti, G. A., et al. (2022). REACTIVITY OF 4-BROMOACETYL-1,2,3-TRIAZOLES TOWARDS AMINES AND PHENOLS: SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL HETEROCYCLES. HETEROCYCLES, 104(9), 1601.
  • CHEMM. Personal Protective Equipment (PPE). Available at: [Link]

  • Occupational Safety and Health Administration. Guidelines for Cytotoxic (Antineoplastic) Drugs. Available at: [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards. Available at: [Link]

  • University of California, Santa Cruz. hazardous waste segregation. Available at: [Link]

  • Oregon Occupational Safety and Health Administration. Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]

  • Organic Chemistry Portal. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Available at: [Link]

  • Australian Government Department of Health. 1H-1,2,4-Triazole: Human health tier II assessment. Available at: [Link]

  • Inchem.org. ICSC 0682 - 1,2,4-TRIAZOLE. Available at: [Link]

  • ResearchGate. Reactivity of 1,2,3-triazole-substituted 1-azabutadienes (vinamidines). Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 1,2,4-Triazole. Available at: [Link] cGRmfGUzYjMwMzI5ZDY2MjM0MzkzM2M4YjM3YjM5M2M1YjM5M2M1YjM5M2M1YjM5M2M1YjM5M2M1YjM5M2M1YjM5

  • ResearchGate. SAFETY AND TOXICITY STUDIES OF TRIAZOLES AND AZIDES IN THE ENVIRONMENT, REPRODUCTIVE HUMAN HEALTH RISK ASSESSMENT. Available at: [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Available at: [Link]

  • Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Available at: [Link]

  • ASHP. ASHP Guidelines on Handling Hazardous Drugs. Available at: [Link]

  • PubMed. Inhalation bioaccessibility of inhaled triazole fungicides and health risk assessment during spraying. Available at: [Link]

  • Beyond Pesticides Daily News Blog. Research Finds Triazole Fungicides Induce Cardiotoxicity, Threatening Cardiovascular Health. Available at: [Link]

  • DKBmed. Safe Handling of Hazardous Drugs October 2, 2020 UPDATE - COVID-19. Available at: [Link]

  • ResearchGate. Eye irritation hazard of chemicals and formulations assessed by methods in vitro. Available at: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.